molecular formula C10H9FO B069017 6-Fluoro-4-methylindan-1-one CAS No. 174603-42-0

6-Fluoro-4-methylindan-1-one

Cat. No.: B069017
CAS No.: 174603-42-0
M. Wt: 164.18 g/mol
InChI Key: XFAXYSVQFDBFSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Fluoro-4-methylindan-1-one is a high-value synthetic intermediate and building block of significant interest in medicinal chemistry and organic synthesis. This substituted indanone scaffold is primarily utilized in the research and development of novel pharmacologically active compounds. Its structure, featuring a ketone group and a fluorine atom on the aromatic system, makes it a versatile precursor for constructing complex molecular architectures, particularly in the synthesis of ligands for central nervous system (CNS) targets. Researchers employ this compound to explore structure-activity relationships (SAR), as the electron-withdrawing fluorine can influence the molecule's bioavailability, metabolic stability, and binding affinity. The compound serves as a key starting material in the synthesis of various fused ring systems and is investigated for its potential in creating new therapeutic agents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-fluoro-4-methyl-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO/c1-6-4-7(11)5-9-8(6)2-3-10(9)12/h4-5H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFAXYSVQFDBFSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1CCC2=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20455715
Record name 6-FLUORO-4-METHYLINDAN-1-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20455715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174603-42-0
Record name 6-FLUORO-4-METHYLINDAN-1-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20455715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 174603-42-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Comprehensive Technical Guide to 6-Fluoro-4-methylindan-1-one: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 6-Fluoro-4-methylindan-1-one (CAS No. 174603-42-0), a key fluorinated building block in modern medicinal chemistry. We present a detailed examination of its synthesis, focusing on the strategic intramolecular Friedel-Crafts acylation of its precursor, 3-(4-fluoro-2-methylphenyl)propanoic acid. This guide elucidates the mechanistic rationale behind the synthetic protocol, offering field-proven insights for researchers and drug development professionals. Furthermore, we consolidate the compound's physicochemical properties, spectral data, and discuss its pivotal role as an intermediate in the development of novel therapeutics, particularly those targeting neurological disorders. Safety protocols and handling guidelines are also provided to ensure its effective and safe utilization in a laboratory setting.

Introduction: The Significance of Fluorinated Indanones in Drug Discovery

The indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic incorporation of fluorine atoms into such scaffolds can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and lipophilicity. This compound represents a specific and valuable embodiment of this principle. Its unique substitution pattern—a fluorine atom at the 6-position and a methyl group at the 4-position—creates a specific electronic and steric profile that is leveraged in the synthesis of more complex molecules.

Notably, derivatives of this indanone, such as the corresponding amine, are crucial precursors for compounds targeting neurological disorders.[1] The presence of the fluorine atom can enhance binding to biological targets, while the methyl group provides a handle for further synthetic modification or can influence the molecule's orientation within a binding pocket.[1] This guide serves as a comprehensive resource for scientists engaged in the synthesis and application of this important intermediate.

Synthesis of this compound

The most reliable and common strategy for the synthesis of 1-indanones is the intramolecular Friedel-Crafts acylation of a 3-arylpropanoic acid precursor.[2] This pathway involves two primary stages: first, the synthesis of the requisite precursor, 3-(4-fluoro-2-methylphenyl)propanoic acid, followed by its acid-catalyzed cyclization to form the indanone ring system.

Stage 1: Synthesis of 3-(4-fluoro-2-methylphenyl)propanoic acid

A robust method for preparing the propanoic acid precursor involves a malonic ester synthesis, starting from 4-fluoro-2-methylbenzyl bromide. This approach provides excellent control over the carbon framework.

Protocol 1: Synthesis of 3-(4-fluoro-2-methylphenyl)propanoic acid

  • Step 1: Malonate Alkylation. In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), sodium ethoxide is prepared by cautiously adding sodium metal (1.05 eq) to absolute ethanol. Once the sodium has fully reacted, diethyl malonate (1.1 eq) is added dropwise at 0 °C. The resulting solution is stirred for 30 minutes before adding 4-fluoro-2-methylbenzyl bromide (1.0 eq) dropwise. The reaction mixture is then allowed to warm to room temperature and subsequently heated to reflux for 4-6 hours until TLC analysis indicates the consumption of the benzyl bromide.

    • Causality: Sodium ethoxide serves as a strong base to deprotonate diethyl malonate, forming a nucleophilic enolate. The benzyl bromide is an excellent electrophile for the subsequent Sₙ2 reaction. Using a slight excess of the malonate ensures complete consumption of the more valuable benzyl bromide.

  • Step 2: Saponification and Decarboxylation. After cooling to room temperature, a solution of potassium hydroxide (3.0 eq) in water/ethanol is added, and the mixture is heated to reflux for 3-4 hours to hydrolyze the diester to the dicarboxylic acid salt.

    • Causality: Saponification using a strong base like KOH is a standard method to convert esters to carboxylates. Refluxing ensures the reaction goes to completion.

  • Step 3: Acidification and Isolation. The reaction mixture is cooled in an ice bath and carefully acidified to pH 1-2 with concentrated hydrochloric acid. The resulting diacid is unstable and will decarboxylate upon gentle heating. The mixture is heated to 50-60 °C until gas evolution (CO₂) ceases. The product, 3-(4-fluoro-2-methylphenyl)propanoic acid, often precipitates as a solid or can be extracted with an organic solvent like ethyl acetate. The organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product, which can be purified by recrystallization.

    • Causality: Acidification protonates the carboxylate salts. The resulting malonic acid derivative is thermally unstable and readily undergoes decarboxylation (loss of CO₂) to yield the desired propanoic acid product.

Stage 2: Intramolecular Friedel-Crafts Acylation

The final ring-closing step is an intramolecular electrophilic aromatic substitution. This requires a strong acid catalyst to convert the carboxylic acid into a highly reactive acylium ion, which is then attacked by the electron-rich aromatic ring.

Protocol 2: Synthesis of this compound

  • Step 1: Reaction Setup. The dried 3-(4-fluoro-2-methylphenyl)propanoic acid (1.0 eq) is added to a flask containing a strong dehydrating acid catalyst. Polyphosphoric acid (PPA) or Eaton's reagent (phosphorus pentoxide in methanesulfonic acid) are highly effective for this transformation. The amount used should be sufficient to ensure efficient stirring (typically 10-20 times the weight of the starting material for PPA).

    • Causality: Strong protic acids or Lewis acids are required to generate the electrophilic acylium ion from the carboxylic acid. PPA and Eaton's reagent are excellent choices as they are both strong acids and powerful dehydrating agents, driving the equilibrium towards the formation of the acylium ion.[3][4]

  • Step 2: Cyclization. The mixture is mechanically stirred and gently heated to 70-90 °C. The reaction progress should be monitored by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

    • Causality: Heating provides the necessary activation energy for the cyclization. The ortho- and para-directing effects of the fluorine and methyl groups guide the cyclization to the desired position. The fluorine atom is a deactivating group, but it directs ortho/para, and the methyl group is an activating ortho/para director. The cyclization occurs para to the fluorine and ortho to the methyl group, which is sterically accessible.

  • Step 3: Work-up and Purification. The reaction mixture is allowed to cool to room temperature and then cautiously poured onto crushed ice with vigorous stirring. This hydrolyzes the PPA and precipitates the crude product. The solid is collected by vacuum filtration and washed thoroughly with water, followed by a cold solution of sodium bicarbonate to remove any unreacted acid, and finally with water again. The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

    • Causality: Quenching on ice is a standard and safe procedure for handling strong acid reactions. The basic wash with sodium bicarbonate is crucial for removing the acidic starting material, which simplifies purification.

Synthetic Pathway Visualization

The overall synthetic scheme is depicted below.

Synthesis_Pathway cluster_stage1 Stage 1: Precursor Synthesis cluster_stage2 Stage 2: Cyclization Start 4-Fluoro-2-methylbenzyl bromide + Diethyl malonate Intermediate1 Alkylated Malonic Ester Start->Intermediate1 Precursor 3-(4-fluoro-2-methylphenyl) propanoic acid Intermediate1->Precursor FinalProduct This compound Precursor->FinalProduct

A two-stage synthesis of this compound.

Physicochemical and Spectral Properties

The accurate characterization of this compound is essential for its use in further synthetic applications. The expected properties are summarized below.

PropertyValueSource
CAS Number 174603-42-0[5]
Molecular Formula C₁₀H₉FO
Molecular Weight 164.18 g/mol
Appearance Expected to be an off-white to pale yellow solidAnalog Comparison[6]
Melting Point Data not widely published, but expected in the range of 50-70 °CAnalog Comparison[6]
Storage Sealed in dry, 2-8°C
Expected Spectral Data
  • ¹H NMR (CDCl₃, 400 MHz):

    • δ ~7.2-7.4 ppm (d): 1H, aromatic proton at C5, doublet coupled to F.

    • δ ~7.0-7.1 ppm (d): 1H, aromatic proton at C7, doublet.

    • δ ~3.0 ppm (t): 2H, methylene protons at C2 (adjacent to carbonyl), triplet.

    • δ ~2.7 ppm (t): 2H, methylene protons at C3, triplet.

    • δ ~2.3 ppm (s): 3H, methyl protons at C4, singlet.

  • ¹³C NMR (CDCl₃, 100 MHz):

    • δ ~205 ppm: Carbonyl carbon (C1).

    • δ ~160-165 ppm (d, ¹JCF): Fluorine-bearing aromatic carbon (C6).

    • δ ~115-145 ppm: Remaining aromatic carbons.

    • δ ~36 ppm: Methylene carbon (C2).

    • δ ~25-30 ppm: Methylene carbon (C3).

    • δ ~18-22 ppm: Methyl carbon.

  • ¹⁹F NMR (CDCl₃):

    • A single resonance is expected in the typical aryl fluoride region.

  • Mass Spectrometry (EI):

    • M⁺ at m/z = 164.1: Molecular ion peak.

    • Fragment at m/z = 136: Loss of CO.

    • Fragment at m/z = 121: Loss of CO and CH₃.

Characterization Workflow

Characterization_Workflow cluster_techniques Analytical Techniques Crude Crude Product (Post-Workup) Purify Purification (Recrystallization or Chromatography) Crude->Purify Pure Purified Solid Purify->Pure Structure Structural Confirmation Pure->Structure Final Confirmed This compound Structure->Final Data Match Expected Values NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Structure->NMR MS Mass Spectrometry Structure->MS MP Melting Point Analysis Structure->MP

Workflow for the purification and characterization of the final product.

Applications in Research and Development

This compound is primarily valued as a sophisticated intermediate in the synthesis of high-value compounds, especially for the pharmaceutical industry.

  • Precursor for Neurological Drug Candidates: The most significant application is its role as a precursor to amine derivatives, such as 6-fluoro-4-methyl-2,3-dihydro-1H-inden-1-amine.[1] This amine is a building block for molecules designed to modulate central nervous system targets. The indanone can be converted to the amine via reductive amination or through formation of an oxime followed by reduction.

  • Scaffold for Bioactive Molecules: The indanone core itself is a target for further functionalization. The ketone moiety can be used in aldol condensations, Wittig reactions, or as a handle to introduce new stereocenters, allowing for the creation of diverse chemical libraries for high-throughput screening.

  • Materials Science: While less common, fluorinated organic molecules with rigid cores have applications in materials science, including the development of organic light-emitting diodes (OLEDs) and other organic electronic materials.[1]

Safety and Handling

Proper handling of this compound is essential for laboratory safety.

  • Hazard Classification: The compound is classified as having acute oral toxicity (Category 4) and is considered hazardous to the aquatic environment with long-term effects (Category 3).[5]

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear standard PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

  • Handling Precautions: Avoid inhalation of dust and prevent contact with skin and eyes. Do not eat, drink, or smoke when handling this product. Wash hands thoroughly after use.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials. Recommended storage temperature is 2-8°C.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.

References

  • Chemsigma. 174603-42-0 this compound. Retrieved from [Link]

  • Chemsrc. CAS#:174603-42-0. Retrieved from [Link]

  • Slaw, B. R., & Tanski, J. M. (2014). 6-Fluoroindan-1-one. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 8), o841. Retrieved from [Link]

  • Google Patents. EP1669347A1 - Process for the preparation of 3-¬(4-fluorophenyl) sulfonyl|-2-hydroxy-2-methyl propionic acid.
  • Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions. Retrieved from [Link]

  • PubChem. 6-Fluoro-1-indanone. National Center for Biotechnology Information. Retrieved from [Link]

  • Organic Syntheses. Catalytic Intramolecular Friedel-Crafts Reaction of Benzyl Meldrum's Acid Derivatives: Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. Retrieved from [Link]

  • Zgórzyńska, E., et al. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 463-491. Retrieved from [Link]

  • PubMed. (2014). 6-Fluoro-indan-1-one. Retrieved from [Link]

  • Sloop, J. C., et al. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry, 4(1), 1-10. Retrieved from [Link]

  • MDPI. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Retrieved from [Link]

  • PubChem. 4-Methylindan. National Center for Biotechnology Information. Retrieved from [Link]

  • National Institutes of Health. (2021). Cascade intramolecular Prins/Friedel–Crafts cyclization for the synthesis of 4-aryltetralin-2-ols and 5-aryltetrahydro-5H-benzo[7]annulen-7-ols. Retrieved from [Link]

  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • Wikipedia. Friedel–Crafts reaction. Retrieved from [Link]

  • University of Wisconsin. NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. Friedel-Crafts Acylation. Retrieved from [Link]

  • SpectraBase. 4,7-Dimethyl-indan-1-one. Retrieved from [Link]

Sources

An In-depth Technical Guide to 6-Fluoro-4-methylindan-1-one: Synthesis, Characterization, and Application

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry and materials science, fluorinated organic compounds hold a position of exceptional importance. The strategic incorporation of fluorine atoms into molecular scaffolds can profoundly influence their physicochemical and biological properties, including metabolic stability, binding affinity, and lipophilicity. Among these valuable scaffolds, the indanone core is a "privileged structure," forming the backbone of numerous pharmacologically active agents.[1][2] The successful development of drugs like Donepezil, an acetylcholinesterase inhibitor for Alzheimer's disease, underscores the therapeutic potential of the indanone framework.[1][3][4]

This guide provides a comprehensive technical overview of a specific, functionalized indanone derivative: 6-Fluoro-4-methylindan-1-one . We will delve into its chemical architecture, detail a robust synthetic protocol, and present a multi-technique analytical workflow for its complete characterization. This document is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this compound, whether for use as a key intermediate or as a target molecule for novel applications.

Section 1: Chemical Structure and Physicochemical Properties

Understanding the fundamental structure and properties of this compound is the first step toward its effective utilization. The molecule consists of a bicyclic system where a benzene ring is fused to a five-membered ring containing a ketone. A fluorine atom is substituted at the 6-position and a methyl group at the 4-position of the aromatic ring.

graph chemical_structure {
  layout=neato;
  node [shape=plaintext];
  edge [color="#202124"];

// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C3a [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; C7a [label="C"]; O1 [label="O"]; F6 [label="F"]; CH3_4 [label="CH₃"];

// Define positions C1 [pos="0,1.5!"]; O1 [pos="0,2.5!"]; C2 [pos="-1.2,0.75!"]; C3 [pos="-1.2,-0.75!"]; C3a [pos="0,-1.5!"]; C7a [pos="1.2,-0.75!"]; C7 [pos="2.4,-1.5!"]; C6 [pos="3.6,-0.75!"]; F6 [pos="4.8,-1.5!"]; C5 [pos="3.6,0.75!"]; C4 [pos="2.4,1.5!"]; CH3_4 [pos="2.4,2.5!"];

// Define bonds C1 -- O1 [style=double]; C1 -- C2; C2 -- C3; C3 -- C3a; C3a -- C7a; C7a -- C1; C7a -- C7; C7 -- C6; C6 -- C5; C5 -- C4; C4 -- C3a; C4 -- CH3_4; C6 -- F6; }

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis via Friedel-Crafts Acylation

This protocol is a representative procedure based on well-established methods for indanone synthesis.[5][6]

Step 1: Conversion to Acyl Chloride

  • To a stirred solution of 3-(3-fluoro-5-methylphenyl)propanoic acid (1.0 eq) in anhydrous dichloromethane (DCM, 5 mL per mmol of acid) under an inert nitrogen atmosphere, add a catalytic amount of N,N-dimethylformamide (DMF, 1 drop).

  • Cool the mixture to 0 °C using an ice bath.

  • Add thionyl chloride (1.2 eq) dropwise over 10 minutes. Causality: The conversion of the carboxylic acid to the more electrophilic acyl chloride is necessary for the subsequent cyclization under milder conditions than direct acid-catalyzed cyclization.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours, monitoring the evolution of HCl and SO₂ gas (use a bubbler).

  • Once the reaction is complete (as indicated by the cessation of gas evolution), remove the solvent and excess thionyl chloride under reduced pressure to yield the crude 3-(3-fluoro-5-methylphenyl)propanoyl chloride. This intermediate is typically used immediately in the next step.

Step 2: Intramolecular Cyclization

  • Prepare a suspension of anhydrous aluminum chloride (AlCl₃, 1.3 eq) in anhydrous DCM (7 mL per mmol of AlCl₃) in a separate flask under a nitrogen atmosphere and cool to 0 °C. Causality: AlCl₃ is a powerful Lewis acid that coordinates with the acyl chloride, generating a highly reactive acylium ion electrophile required for the aromatic substitution.

  • Dissolve the crude acyl chloride from Step 1 in anhydrous DCM (3 mL per mmol).

  • Add the acyl chloride solution dropwise to the stirred AlCl₃ suspension at 0 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Once the starting material is consumed, carefully quench the reaction by pouring it slowly onto crushed ice containing concentrated hydrochloric acid (HCl, 5 mL). Causality: The acidic quench hydrolyzes the aluminum complexes and protonates the intermediate to yield the final product, while the ice dissipates the exothermic heat of reaction.

  • Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure this compound.

Section 3: Analytical Characterization Workflow

Rigorous analytical testing is paramount to confirm the identity, structure, and purity of the synthesized compound. A multi-technique approach ensures a self-validating system where data from each analysis corroborates the others.

G Sample Synthesized Product HPLC HPLC/UV (Purity >97%) Sample->HPLC NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Sample->NMR MS Mass Spectrometry (Molecular Weight) Sample->MS IR IR Spectroscopy (Functional Groups) Sample->IR Final Characterized This compound HPLC->Final NMR->Final MS->Final IR->Final

Caption: Integrated analytical workflow for compound characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. For this molecule, ¹H, ¹³C, and ¹⁹F NMR experiments are essential.

  • ¹H NMR: The proton NMR spectrum will confirm the number and connectivity of hydrogen atoms. The aromatic region will show distinct splitting patterns for the two aromatic protons, influenced by coupling to each other and to the fluorine atom. The aliphatic region will show two triplets corresponding to the two methylene (-CH₂-) groups in the five-membered ring.

  • ¹³C NMR: The carbon NMR spectrum will show 10 distinct signals, confirming the number of unique carbon atoms. The carbonyl carbon will appear significantly downfield (~200 ppm). The aromatic carbons will be split due to coupling with the fluorine atom (¹JCF, ²JCF, etc.), providing definitive evidence of the fluorine's position.

  • ¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is critical.[7] It will show a single resonance for the fluorine atom.[8][9] The chemical shift is highly sensitive to the electronic environment, and its coupling to nearby protons will further confirm the substitution pattern.[10][11]

Table 2: Predicted NMR Spectroscopic Data (in CDCl₃)

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityKey Couplings (J, Hz)Assignment
¹H ~7.2-7.4d³JHH ≈ 8 HzH-7
~7.0-7.2dd³JHH ≈ 8 Hz, ⁴JHF ≈ 5 HzH-5
~3.0-3.2t³JHH ≈ 6 HzC3-H₂
~2.7-2.9t³JHH ≈ 6 HzC2-H₂
~2.6s-C4-CH₃
¹³C ~205s-C1 (C=O)
~165d¹JCF ≈ 250 HzC6
~150-155d³JCF ≈ 5 HzC7a
~135-140s-C4
~130-135d³JCF ≈ 10 HzC3a
~125-130d²JCF ≈ 20 HzC5
~115-120d²JCF ≈ 25 HzC7
~35s-C3
~25s-C2
~20s-C4-CH₃
¹⁹F ~ -110 to -115m-C6-F

(Note: These are predicted values based on standard chemical shift tables and may vary slightly from experimental results.)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

  • C=O Stretch: A strong, sharp absorption band characteristic of the ketone carbonyl group is expected. For a five-membered ring ketone conjugated to an aromatic ring, this typically appears around 1705-1725 cm⁻¹.[12][13][14][15]

  • Aromatic C=C Stretch: Medium intensity absorptions are expected in the 1580-1620 cm⁻¹ region.

  • C-F Stretch: A strong absorption characteristic of an aryl-fluoride bond is expected in the 1200-1270 cm⁻¹ region.

  • Aliphatic & Aromatic C-H Stretch: Absorptions will appear just above 3000 cm⁻¹ (aromatic) and just below 3000 cm⁻¹ (aliphatic).

Table 3: Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
~3100-3000MediumC-H StretchAromatic
~2980-2850MediumC-H StretchAliphatic (CH₂, CH₃)
~1715Strong, SharpC=O StretchKetone (in 5-membered ring)
~1610, ~1585MediumC=C StretchAromatic Ring
~1250StrongC-F StretchAryl-Fluoride
Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and information about the molecule's fragmentation pattern, further confirming its structure.

  • Molecular Ion (M⁺): In an electron ionization (EI) mass spectrum, a prominent molecular ion peak is expected at an m/z (mass-to-charge ratio) corresponding to the molecular weight of the compound (164.18). High-resolution mass spectrometry (HRMS) can confirm the elemental composition (C₁₀H₉FO).

  • Fragmentation: The molecular ion is expected to undergo fragmentation.[16][17][18] A common fragmentation pathway for indanones is the loss of carbon monoxide (CO, 28 Da), leading to a significant fragment ion at m/z 136. Another likely fragmentation is the loss of a methyl radical (•CH₃, 15 Da) via alpha-cleavage.

Table 4: Expected Mass Spectrometry Data (EI-MS)

m/z (Daltons)Proposed IdentityNotes
164[M]⁺Molecular Ion
136[M - CO]⁺Loss of carbon monoxide
149[M - CH₃]⁺Loss of methyl radical
Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is the standard method for determining the purity of the final compound.

  • Rationale: A reversed-phase HPLC method is ideal for separating the relatively nonpolar indanone product from any polar or nonpolar impurities. A C18 column is a robust choice for this application.[19][20][21] The aromatic nature of the molecule allows for sensitive detection using a UV detector, typically in the range of 254 nm.

Protocol: Representative HPLC Method

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: An isocratic or gradient mixture of Acetonitrile (ACN) and Water. A typical starting point is 60:40 ACN:Water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in the mobile phase.

  • Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the area of the main product peak divided by the total area of all peaks. A pure sample should exhibit a single major peak with >97% area.

Section 4: Applications and Future Outlook

This compound is not just a chemical curiosity; it is a valuable building block for drug discovery. The indanone scaffold is a well-established pharmacophore, particularly in the development of agents targeting the central nervous system.[3][22]

  • Neurodegenerative Diseases: The core structure is related to inhibitors of enzymes like acetylcholinesterase (AChE) and monoamine oxidase (MAO), which are key targets in Alzheimer's and Parkinson's diseases.[3][4] This molecule provides a synthetically accessible starting point for creating libraries of novel inhibitors.

  • Anti-inflammatory and Anticancer Agents: Various indanone derivatives have shown potent anti-inflammatory and cytotoxic activities.[1][5] The specific substitution pattern of 6-fluoro and 4-methyl groups can be exploited to fine-tune activity and selectivity against specific biological targets.[5]

  • Materials Science: The rigid, planar structure and the presence of a polar ketone group make indanones interesting candidates for the development of organic electronic materials and liquid crystals.

Conclusion

This compound is a strategically designed molecule that combines the privileged indanone scaffold with the beneficial properties of fluorine and methyl substitution. Its synthesis is readily achievable through established organic chemistry principles, primarily the Friedel-Crafts acylation. As demonstrated in this guide, a comprehensive analytical approach employing NMR, IR, MS, and HPLC is essential for its unambiguous characterization and quality control. The true value of this compound lies in its potential as a versatile intermediate for the synthesis of next-generation pharmaceuticals and advanced materials, making it a molecule of significant interest to the scientific research community.

References

  • Kotha, S., & Misra, S. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451–494. [Link]

  • Bansal, R., et al. (2024). Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders. Drug Discovery Today, 29(8), 104063. [Link]

  • Bargiggia, F. O., et al. (2016). Non-Conventional Methodologies in the Synthesis of 1-Indanones. Molecules, 21(11), 1533. [Link]

  • Wescott, Z. P., et al. (2020). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 85(15), 9714–9721. [Link]

  • Chemsigma. (n.d.). This compound [174603-42-0]. Retrieved from [Link]

  • Molbase. (n.d.). CAS NO. 174603-42-0 | this compound. Retrieved from [Link]

  • Lou, T., et al. (2011). Catalytic Intramolecular Friedel-Crafts Reaction of Benzyl Meldrum's Acid Derivatives: Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. Organic Syntheses, 88, 203. [Link]

  • Wescott, Z. P., et al. (2020). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry. [Link]

  • Barbosa, S. L., et al. (2015). Synthesis of 1-indanones through the intramolecular Friedel-Crafts acylation reaction using NbCl5 as Lewis acid. Tetrahedron Letters, 56(3), 517-520. [Link]

  • Foroozandeh, M., et al. (2020). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Nature Communications, 11(1), 2695. [Link]

  • Siddappa, P., & Patil, S. A. (2017). Recent developments in biological activities of indanones. European Journal of Medicinal Chemistry, 138, 1118-1133. [Link]

  • Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • ResearchGate. (n.d.). Examples of various indanones and bioactive natural products containing.... Retrieved from [Link]

  • Scribd. (n.d.). IR Spectroscopy of Carbonyls. Retrieved from [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Ketones. Retrieved from [Link]

  • Slaw, B. R., & Tanski, J. M. (2014). 6-Fluoroindan-1-one. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 8), o841. [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Michler's ketone on Primesep 100 Column. Retrieved from [Link]

  • Gerig, J. T. (n.d.). Fluorine NMR. University of California, Santa Barbara. [Link]

  • NC State University Libraries. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. In Organic Chemistry: A Tenth Edition. [Link]

  • University of Warsaw. (n.d.). Carbonyl compounds - IR spectroscopy. Retrieved from [Link]

  • Aurora Pro Scientific. (n.d.). HPLC Analysis of Aldehydes and Ketones in Air Samples. Retrieved from [Link]

  • ResearchGate. (2007). Application of HPLC to determination of aldehydes, ketones and polycyclic aromatic hydrocarbons in air samples collected in uncontrolled combustion sources. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method for the determination of aldehydes and ketones in ambient air using HPLC. [Link]

  • Waters Corporation. (n.d.). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. Retrieved from [Link]

  • Chem-Impex. (n.d.). 6-Fluoro-1-indanone. Retrieved from [Link]

  • Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved from [Link]

  • PubChem. (n.d.). 6-Fluoro-1-indanone. National Center for Biotechnology Information. [Link]

  • Slaw, B. R., & Tanski, J. M. (2014). 6-Fluoro-indan-1-one. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 8), o841. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • Michigan State University. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

  • ResearchGate. (2017). Synthesis of 1-indanones with a broad range of biological activity. [Link]

Sources

An In-depth Technical Guide to 6-Fluoro-4-methylindan-1-one (CAS 174603-42-0)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Fluoro-4-methylindan-1-one, with the CAS number 174603-42-0, is a fluorinated derivative of the indanone scaffold. The indanone core structure is a recurring motif in medicinal chemistry and materials science, recognized for its utility as a versatile synthetic intermediate.[1][2][3] The introduction of a fluorine atom and a methyl group to the indanone backbone can significantly modulate the molecule's physicochemical and biological properties, making this compound a compound of interest for the development of novel therapeutics and functional materials. This guide provides a comprehensive overview of its properties, potential applications, and suppliers.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. These properties are crucial for its handling, characterization, and application in a laboratory setting.

PropertyValueSource(s)
CAS Number 174603-42-0[4][5]
Chemical Name This compound[4][5]
Molecular Formula C₁₀H₉FO[6]
Molecular Weight 164.18 g/mol [6]
Synonyms 6-Fluoro-4-methyl-2,3-dihydro-1H-inden-1-oneN/A
Boiling Point (Predicted) 280.1±39.0 °C[6]
Density (Predicted) 1.211±0.06 g/cm³[6]

Spectroscopic Profile

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the five-membered ring, and the methyl protons. The fluorine atom will likely introduce splitting in the signals of nearby aromatic protons.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon, aromatic carbons (with C-F coupling), methylene carbons, and the methyl carbon.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands.[7] A strong absorption peak is anticipated in the region of 1680-1715 cm⁻¹ corresponding to the C=O stretching of the ketone.[8] Bands in the aromatic region (around 1450-1600 cm⁻¹) and C-H stretching vibrations (around 2850-3100 cm⁻¹) are also expected.[7][8] The C-F bond will likely show a characteristic absorption in the fingerprint region.

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The fragmentation pattern would likely involve the loss of CO and other characteristic fragments of the indanone ring.

Synthesis and Reactivity

Indanone derivatives are typically synthesized through intramolecular Friedel-Crafts acylation of 3-arylpropionic acids.[3] A plausible synthetic route to this compound would involve the cyclization of 3-(4-fluoro-2-methylphenyl)propanoic acid. The reactivity of this compound is characteristic of ketones, with the carbonyl group being susceptible to nucleophilic attack. The aromatic ring can undergo further electrophilic substitution, with the fluorine and methyl groups influencing the regioselectivity of such reactions.

Biological and Pharmaceutical Significance

The 1-indanone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1][2][3] These include:

  • Antiviral

  • Anti-inflammatory

  • Analgesic

  • Antimalarial

  • Antibacterial [9]

  • Anticancer

The presence of a fluorine atom can enhance the metabolic stability and binding affinity of drug candidates.[1] Therefore, this compound serves as a valuable building block for the synthesis of novel pharmaceutical agents with potentially improved efficacy and pharmacokinetic profiles. For instance, aminoindane derivatives have been investigated as antibacterial agents against resistant strains like MRSA and Acinetobacter baumannii.[9]

Experimental Workflow: Synthesis of an Indanone Derivative

Below is a generalized experimental workflow for the synthesis of an indanone derivative, which can be adapted for this compound.

SynthesisWorkflow cluster_prep Preparation of Precursor cluster_cyclization Intramolecular Cyclization cluster_purification Purification start Starting Material (e.g., Substituted Phenylacetic Acid) step1 Reaction with Malonic Acid start->step1 Knoevenagel Condensation precursor 3-Arylpropionic Acid Derivative step1->precursor step2 Treatment with a Strong Acid (e.g., Polyphosphoric Acid) precursor->step2 Friedel-Crafts Acylation indanone Indanone Product step2->indanone step3 Work-up and Extraction indanone->step3 step4 Column Chromatography step3->step4 final_product Pure Indanone Derivative step4->final_product

Caption: Generalized workflow for the synthesis of 1-indanone derivatives.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on handling, storage, and disposal. In general, it is recommended to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Suppliers

This compound (CAS 174603-42-0) is available from various chemical suppliers that specialize in research chemicals and pharmaceutical intermediates. Some of the suppliers include:

  • Chemsigma[4]

  • ChemicalBook[5]

It is recommended to contact these suppliers directly for information on purity, availability, and pricing.

Conclusion

This compound is a valuable chemical entity with significant potential in drug discovery and materials science. Its fluorinated indanone structure makes it an attractive starting material for the synthesis of a diverse range of biologically active molecules. Further research into the specific applications and biological mechanisms of this compound and its derivatives is warranted to fully explore its potential.

References

  • Chemsigma. (n.d.). This compound [174603-42-0]. Retrieved from [Link]

  • Slaw, B. R., & Tanski, J. M. (2014). 6-Fluoro-indan-1-one. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 8), o841.
  • Krasavin, M. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451–494.
  • Slaw, B. R., & Tanski, J. M. (2014). 6-Fluoroindan-1-one.
  • Krasavin, M. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451-494.
  • Krasavin, M. (2017). Synthesis of 1-indanones with a broad range of biological activity.
  • Kim, J. H., et al. (2014). Improved synthetic route to methyl 1-fluoroindan-1-carboxylate (FICA Me ester) and 4-methyl derivatives. Chemical & Pharmaceutical Bulletin, 62(8), 816-819.
  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Google Patents. (n.d.). Compound of 1-acetyl-6-fluoro-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline.
  • Bonfanti, M., et al. (2006). A fluoro analogue of the menadione derivative 6-[2'-(3'-methyl)-1',4'-naphthoquinolyl]hexanoic acid is a suicide substrate of glutathione reductase. Crystal structure of the alkylated human enzyme. Journal of the American Chemical Society, 128(33), 10784-10794.
  • Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

  • Yilmaz, I., et al. (2022). Biological Evaluation of Aminoindane Derivatives as Antibacterial Agents.
  • Zemtsova, M. N., et al. (2021). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)
  • National Center for Biotechnology Information. (n.d.). 4-Methylindan. PubChem. Retrieved from [Link]

  • Google Patents. (n.d.). Improved process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.
  • Ashenhurst, J. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Retrieved from [Link]

  • NIST. (n.d.). 1H-Inden-1-one, 2,3-dihydro-. NIST WebBook. Retrieved from [Link]

  • Chen, J., et al. (2012). 4-Hydroxyindan-1-one. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o3097.
  • National Center for Biotechnology Information. (n.d.). 1-Fluoro-4-methylcyclohexane. PubChem. Retrieved from [Link]

  • NIST. (n.d.). Indan, 1-methyl-. NIST WebBook. Retrieved from [Link]

  • Chemsrc. (n.d.). CAS#:697739-05-2 | Methyl 6-fluoro-1H-indazole-4-carboxylate. Retrieved from [Link]

Sources

The Multifaceted Mechanisms of Fluorinated Indanones: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Fluorine in the Indanone Scaffold

The indanone core, a rigid bicyclic structure, represents a privileged scaffold in medicinal chemistry. Its derivatives have given rise to blockbuster drugs such as Donepezil, an acetylcholinesterase inhibitor for Alzheimer's disease. The strategic incorporation of fluorine—the most electronegative element—into the indanone framework significantly modulates the molecule's physicochemical and biological properties.[1] Fluorination can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity with target proteins through favorable electrostatic interactions, and improve membrane permeability, thereby augmenting bioavailability.[1] This guide provides an in-depth exploration of the diverse mechanisms of action exhibited by fluorinated indanone derivatives, offering field-proven insights for researchers in drug development. The narrative will delve into three primary therapeutic areas where these compounds show significant promise: neurodegenerative disorders, oncology, and cognitive enhancement.

Part 1: Inhibition of Monoamine Oxidase B (MAO-B) for Neurodegenerative Disorders

Therapeutic Rationale: Targeting MAO-B in Parkinson's and Alzheimer's Disease

Monoamine oxidase B (MAO-B) is a mitochondrial flavoenzyme responsible for the oxidative deamination of key neurotransmitters, most notably dopamine.[2] In neurodegenerative conditions like Parkinson's disease, the progressive loss of dopaminergic neurons leads to a decline in dopamine levels.[2] Elevated MAO-B activity is also observed in Alzheimer's disease.[3] Selective inhibition of MAO-B prevents the breakdown of dopamine in the brain, thereby increasing its availability and alleviating motor symptoms in Parkinson's disease. This therapeutic strategy is considered neuroprotective and is a cornerstone of current treatment regimens.[1][2]

Mechanism of Inhibition: Reversible, Competitive Binding

Fluorinated indanones have emerged as a class of potent and highly selective reversible inhibitors of MAO-B.[4] Unlike irreversible inhibitors, which form a permanent covalent bond with the enzyme, reversible inhibitors bind non-covalently, allowing for a duration of action that is dependent on the drug's pharmacokinetic profile rather than the slow turnover rate of the enzyme.[5][6] This characteristic can lead to a more favorable safety profile with a reduced risk of side effects like the "cheese effect" associated with older, non-selective MAO inhibitors.[7]

Kinetic studies and dialysis experiments have confirmed that indanone derivatives act as competitive inhibitors, meaning they bind to the active site of MAO-B and directly compete with the natural substrate.[4]

Molecular Interactions within the MAO-B Active Site

The efficacy of fluorinated indanones as MAO-B inhibitors stems from their specific interactions within the enzyme's hydrophobic active site, which is located near the flavin adenine dinucleotide (FAD) cofactor. Molecular docking studies have elucidated the key binding modes. The indanone scaffold orients itself within a cavity defined by crucial amino acid residues.

Key interactions include:

  • Hydrophobic Interactions: The indan ring fits snugly into a hydrophobic pocket.

  • Pi-Pi Stacking: The aromatic portion of the indanone scaffold often engages in π-π stacking interactions with aromatic residues.

  • Key Residue Engagement: Docking studies consistently show interactions with residues such as Cys172, Gln206, Tyr326, and Tyr435, which are critical for ligand binding and catalytic activity.[8][9]

The fluorine atom, with its high electronegativity, can form favorable dipole-dipole or hydrogen bond interactions, further anchoring the inhibitor within the active site and enhancing binding affinity.[10]

MAO_B_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine MAOB MAO-B (Mitochondria) Dopamine->MAOB Breakdown Dopamine_cleft Dopamine Dopamine->Dopamine_cleft Release Indanone Fluorinated Indanone Inhibitor Indanone->MAOB Inhibits D_Receptor Dopamine Receptor Dopamine_cleft->D_Receptor Binds Signal Transduction Signal Transduction D_Receptor->Signal Transduction

Mechanism of MAO-B Inhibition by Fluorinated Indanones.
Structure-Activity Relationship (SAR)

The inhibitory potency and selectivity of fluorinated indanones are highly dependent on their substitution patterns.

  • C6-Substitution: Substitution at the C6 position of the indanone ring is particularly favorable for high-potency and selective MAO-B inhibition.[4]

  • C5-Substitution: Derivatives with substituents at the C5 position are comparatively weaker MAO-B inhibitors.[4]

  • Benzylidene Moiety: The introduction of a benzylidene group at the C2 position can significantly enhance MAO-B inhibition, especially when the benzylidene ring itself is substituted with halogens or methyl groups.[11]

  • Fluorination: The position of the fluorine atom is critical. For instance, in some series, an ortho-fluorine on a benzyloxy substituent enhances activity.[2]

Compound ClassKey SubstitutionsTargetPotency (IC₅₀ / Kᵢ)SelectivityReference
6-Oxy-Indanones6-((3-fluorobenzyl)oxy)hMAO-BKᵢ = 6 nMHigh[3][12]
C6-Substituted IndanonesVarioushMAO-BIC₅₀ = 1 - 30 nMHigh[4]
2-Benzylidene-Indanones5-hydroxy, B-ring halogenshMAO-BIC₅₀ < 100 nMMAO-B specific[11]
Spiropyrrolidine Hybridsmeta-methoxy aryl, fluoroAChE / BChEIC₅₀ = 1.97 µM (AChE)Mixed[13]
Experimental Protocol: MAO-Glo™ Assay for Inhibitor Screening

The MAO-Glo™ Assay is a robust, luminescence-based method for measuring MAO activity and screening inhibitors. Its operational simplicity makes it ideal for high-throughput screening.

Causality: This assay is chosen for its high sensitivity and resistance to interference from fluorescent compounds.[14] The two-step process separates the enzymatic reaction from the detection reaction, minimizing compound interference with the luciferase enzyme.[15]

Methodology:

  • Compound Preparation: Prepare a serial dilution of the fluorinated indanone test compounds in DMSO. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid enzyme inhibition.

  • MAO Reaction Setup (Step 1):

    • In a 96-well white opaque plate, add 12.5 µL of 4X test compound dilution.

    • Add 12.5 µL of 4X MAO-B enzyme (recombinant human) in reaction buffer (e.g., 100 mM HEPES, pH 7.5).

    • Pre-incubate the enzyme and inhibitor mixture for 15 minutes at room temperature to allow for binding.

    • Initiate the enzymatic reaction by adding 25 µL of 2X luminogenic MAO substrate.

    • Incubate for 60 minutes at room temperature. The MAO enzyme converts the substrate into a luciferin derivative.[16]

  • Luminescence Detection (Step 2):

    • Add 50 µL of reconstituted Luciferin Detection Reagent to each well. This reagent stops the MAO reaction and contains esterase and luciferase.

    • Incubate for 20 minutes at room temperature to allow the signal to stabilize.

    • Measure luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor (vehicle) control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Part 2: Anticancer Activity via Microtubule Destabilization

Therapeutic Rationale: Targeting Tubulin Dynamics in Oncology

The microtubule cytoskeleton is essential for cell division, intracellular transport, and maintenance of cell shape.[17] Microtubules are dynamic polymers of αβ-tubulin heterodimers.[17] Disrupting their dynamic instability is a clinically validated strategy in cancer chemotherapy.[1] Agents that interfere with tubulin polymerization can arrest cancer cells in the G2/M phase of the cell cycle, ultimately triggering apoptosis.[18]

Mechanism of Action: Colchicine Site Binding and Destabilization

Certain fluorinated indanone derivatives, particularly those with a benzylidene moiety, function as potent microtubule-destabilizing agents.[4] They exert their effect by binding to the colchicine binding site on β-tubulin.[4][19] This site is located at the interface between the α- and β-tubulin subunits within the heterodimer.[1]

Binding of the indanone derivative to this site introduces a steric hindrance that prevents the tubulin dimer from adopting the straight conformation required for incorporation into a growing microtubule.[1] Molecular dynamics simulations have shown that this binding restricts the natural twisting and bending motions of the tubulin dimer, leading to a loss of lateral contacts between protofilaments and promoting microtubule destabilization.[4]

Tubulin_Pathway cluster_drug cluster_cell Indanone Fluorinated Benzylidene Indanone Tubulin αβ-Tubulin Dimers Indanone->Tubulin Binds to Colchicine Site Polymerization Polymerization Indanone:s->Polymerization:n Inhibits Microtubule Microtubule Polymer Tubulin->Microtubule Polymerization G2M G2/M Phase Arrest Microtubule:s->G2M:n Disruption of Mitotic Spindle Apoptosis Apoptosis G2M:s->Apoptosis:n Leads to

Anticancer Mechanism via Tubulin Destabilization.
Downstream Signaling: Anti-Angiogenic Effects

Beyond direct cytotoxicity through cell cycle arrest, fluorinated indanones also exhibit anti-angiogenic properties. Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. This process is largely driven by the Hypoxia-Inducible Factor-1α (HIF-1α) and Vascular Endothelial Growth Factor (VEGF) signaling pathway.[8] Under hypoxic conditions typical of a tumor microenvironment, HIF-1α is stabilized and promotes the transcription of pro-angiogenic genes, including VEGF.[15] Fluorinated benzylidene indanones have been shown to down-regulate the expression of both HIF-1α and VEGF, thereby inhibiting the formation of new blood vessels that feed the tumor.[8]

Angiogenesis_Pathway Indanone Fluorinated Benzylidene Indanone HIF1a HIF-1α Stabilization Indanone->HIF1a Down-regulates VEGF VEGF Transcription and Secretion Indanone->VEGF Down-regulates Hypoxia Tumor Hypoxia Hypoxia->HIF1a HIF1a->VEGF Angiogenesis Angiogenesis VEGF->Angiogenesis

Anti-Angiogenic Signaling Pathway Inhibition.
Experimental Protocols

Causality: This biochemical assay directly measures the compound's effect on tubulin assembly in a purified, cell-free system. It is the definitive experiment to confirm that the compound's primary target is tubulin itself. Light scattering (measured as optical density) increases as microtubules form, providing a quantitative measure of polymerization.[2]

Methodology:

  • Reagent Preparation:

    • Thaw lyophilized bovine tubulin protein (≥99% pure) on ice.

    • Prepare General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA).

    • Prepare GTP stock solution (100 mM).

  • Reaction Setup:

    • Work on ice to prevent premature tubulin polymerization.

    • In a pre-chilled 96-well plate, add the test compound (fluorinated indanone) at various concentrations. Include controls: a vehicle control (DMSO), a known inhibitor (e.g., Nocodazole), and a known stabilizer (e.g., Paclitaxel).

    • Add tubulin solution to the wells to a final concentration of ~3 mg/mL.

    • Add GTP to a final concentration of 1 mM.

  • Measurement:

    • Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

    • Measure the absorbance (optical density) at 340 nm every 30 seconds for 60-90 minutes.

  • Data Analysis:

    • Plot absorbance versus time. A decrease in the rate and extent of the polymerization curve compared to the vehicle control indicates microtubule destabilization.

Causality: This cell-based assay validates the downstream consequence of microtubule disruption. By quantifying the DNA content of individual cells, it determines the percentage of the cell population in each phase of the cell cycle (G0/G1, S, G2/M). A significant increase in the G2/M population is the hallmark of a microtubule-targeting agent.

Methodology:

  • Cell Culture and Treatment:

    • Seed MCF-7 breast cancer cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of the fluorinated indanone for a specified period (e.g., 24 hours). Include a vehicle control.

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization and collect them by centrifugation.

    • Wash the cell pellet with ice-cold PBS.

    • Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Store at 4°C overnight.

  • Staining:

    • Centrifuge the fixed cells to remove the ethanol.

    • Wash with PBS.

    • Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI), a DNA intercalating dye, and RNase A (to prevent staining of double-stranded RNA).

    • Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry:

    • Analyze the samples on a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.

  • Data Analysis:

    • Use cell cycle analysis software (e.g., ModFit) to generate histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases. Compare the treated samples to the control to identify G2/M arrest.

Part 3: Inhibition of Cholinesterases for Cognitive Disorders

Therapeutic Rationale: The Cholinergic Hypothesis of Alzheimer's Disease

The cholinergic hypothesis posits that a deficiency in the neurotransmitter acetylcholine (ACh) is a key contributor to the cognitive decline seen in Alzheimer's disease.[16] Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are the enzymes responsible for hydrolyzing ACh in the synaptic cleft.[15] Inhibiting these enzymes increases the level and duration of action of ACh, thereby enhancing cholinergic neurotransmission. The indanone scaffold is central to Donepezil, a leading AChE inhibitor, making fluorinated indanone derivatives highly promising candidates in this therapeutic area.[3]

Mechanism of Inhibition: Dual Binding Site Interaction

Donepezil and its analogs, including fluorinated indanones, are known to be "dual binding site" inhibitors.[5] They interact with both the Catalytic Anionic Site (CAS) at the base of the active site gorge and the Peripheral Anionic Site (PAS) at the gorge's entrance.[5]

  • Peripheral Anionic Site (PAS) Interaction: The indanone moiety is crucial for binding to the PAS.[2] It engages in π-π stacking interactions with the indole ring of the Trp279 residue.[2][5] This interaction is critical not only for anchoring the inhibitor but also because the PAS is implicated in the aggregation of amyloid-β peptides, a key pathological hallmark of Alzheimer's disease.[6]

  • Catalytic Anionic Site (CAS) Interaction: A nitrogen-containing portion of the molecule, typically a piperidine or piperazine ring linked to the indanone core, extends down the gorge to interact with key residues in the CAS, such as Trp86 and Tyr337.[5]

The dual-site binding provides high potency and selectivity. Fluorination can further enhance these interactions and improve pharmacokinetic properties.[13]

Structure-Activity Relationship (SAR)
  • Indanone Moiety: The 5,6-dimethoxy-1-indanone core is a common feature in highly potent inhibitors, forming the basis of Donepezil.[3]

  • Linker and Amine Group: The nature and length of the linker between the indanone and the basic nitrogen group are critical for optimal positioning within the active site gorge.

  • Fluorination: The position of fluorine substitution can dramatically influence potency and selectivity between AChE and BChE. For example, in some series, para-substituted fluoro derivatives show potent AChE inhibition, whereas ortho-substituted analogs are more effective against BChE.

Compound ClassKey SubstitutionsTargetPotency (IC₅₀)Reference
Indanone-Piperidine Hybrids5,6-dimethoxy-indanone, benzylpiperidineAChE5.7 nM[3]
Indanone-Piperidine HybridsPiperidine linked by 2-carbon spacerAChE1.8 nM
Fluorinated Spiropyrrolidinesmeta-methoxy aryl, fluoroAChE1.97 µM[13]
Fluorinated Spiropyrrolidinesmeta-methoxy aryl, fluoroBChE7.08 µM[13]
Experimental Protocol: Ellman's Assay for Cholinesterase Inhibition

Causality: The Ellman's assay is the gold-standard spectrophotometric method for measuring cholinesterase activity.[16] It is a reliable and reproducible method for determining inhibitor potency (IC₅₀). The assay measures the product of the enzymatic reaction, providing a direct readout of enzyme activity.

Methodology:

  • Reagent Preparation:

    • Buffer: 0.1 M Phosphate buffer, pH 8.0.

    • Ellman's Reagent: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution in buffer.

    • Substrate: Acetylthiocholine iodide (ATCI) solution in buffer.

    • Enzyme: Acetylcholinesterase (e.g., from electric eel) solution in buffer.

  • Assay Procedure (in a 96-well plate):

    • To each well, add 150 µL of phosphate buffer.

    • Add 10 µL of the fluorinated indanone test compound at various concentrations (dissolved in a minimal amount of DMSO and diluted in buffer).

    • Add 20 µL of DTNB solution.

    • Add 10 µL of AChE enzyme solution.

    • Incubate the mixture for 15 minutes at 37°C.

    • Initiate the reaction by adding 10 µL of the ATCI substrate.

  • Measurement:

    • Immediately measure the absorbance at 412 nm using a microplate reader. Take readings every 10-15 seconds for 3-5 minutes. The enzyme hydrolyzes ATCI to thiocholine, which reacts with DTNB to produce 5-thio-2-nitrobenzoate, a yellow-colored anion.

  • Data Analysis:

    • Determine the rate of reaction (V) by calculating the change in absorbance per minute (ΔAbs/min).

    • Calculate the percentage of inhibition for each concentration: % Inhibition = [1 - (V_inhibitor / V_control)] * 100.

    • Plot the percent inhibition against the logarithm of inhibitor concentration and fit the data to determine the IC₅₀ value.

Conclusion

The fluorinated indanone scaffold is a remarkably versatile platform for drug discovery, demonstrating distinct and potent mechanisms of action across multiple therapeutic areas. As MAO-B inhibitors, they offer a promising avenue for neuroprotection in Parkinson's and Alzheimer's diseases. In oncology, their ability to disrupt microtubule dynamics at the colchicine binding site provides a powerful cytotoxic and anti-angiogenic strategy. As cholinesterase inhibitors, they build upon the clinical success of Donepezil, with fluorination offering a route to enhanced potency and tailored selectivity. The insights and protocols provided in this guide are intended to empower researchers to effectively explore and optimize this privileged chemical space, accelerating the development of next-generation therapeutics.

References

  • Insight Into Microtubule Destabilization Mechanism of 3,4,5-trimethoxyphenyl Indanone Derivatives Using Molecular Dynamics Simulation and Conformational Modes Analysis. (2018). Journal of Computer-Aided Molecular Design. Available at: [Link]

  • Development of Fluorinated MAO-B inhibitors as potential drug candidates for Alzheimer's and Parkinson's disease through molecular docking. (2021). USD RED. Available at: [Link]

  • Recent updates on structural insights of MAO-B inhibitors: a review on target-based approach. (2023). Journal of the Iranian Chemical Society. Available at: [Link]

  • New Insights on the Activity and Selectivity of MAO-B Inhibitors through In Silico Methods. (2023). MDPI. Available at: [Link]

  • In vitro and in vivo evaluation of fluorinated indanone derivatives as potential positron emission tomography agents for the imaging of monoamine oxidase B in the brain. (2021). PubMed. Available at: [Link]

  • Cholinesterase inhibitory activity of highly functionalized fluorinated spiropyrrolidine heterocyclic hybrids. (2021). PubMed. Available at: [Link]

  • Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as potential anti-Alzheimer agents. (2024). ResearchGate. Available at: [Link]

  • Quantitative structure-activity relationship. QSAR, analyses of the substituted indanone and benzylpiperidine rings of a series of indanone-benzylpiperidine inhibitors of acetylcholinesterase. (1992). ACS Publications. Available at: [Link]

  • A Review on Recent Approaches on Molecular Docking Studies of Novel Compounds Targeting Acetylcholinesterase in Alzheimer Disease. (2022). PubMed Central. Available at: [Link]

  • Design, synthesis, and evaluation of indanone derivatives as acetylcholinesterase inhibitors and metal-chelating agents. (2012). PubMed. Available at: [Link]

  • 2-Benzylidene-1-indanone Derivatives as Inhibitors of Monoamine Oxidase. (2016). PubMed. Available at: [Link]

  • In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. (2015). Journal of Applied Pharmaceutical Science. Available at: [Link]

  • New Insights on the Activity and Selectivity of MAO-B Inhibitors through In Silico Methods. (2023). MDPI. Available at: [Link]

  • An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site. (2014). PubMed Central. Available at: [Link]

  • Synthesis, kinetic evaluation and molecular docking studies of donepezil-based acetylcholinesterase inhibitors. (2017). PubMed Central. Available at: [Link]

  • Structural insights into ligand interactions at the acetylcholinesterase peripheral anionic site. (2003). PubMed Central. Available at: [Link]

  • Flow cytometry cell cycle analysis allows for rapid screening of estrogenicity in MCF-7 breast cancer cells. (2006). PubMed. Available at: [Link]

  • Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. (2015). MDPI. Available at: [Link]

  • Recent Developments on the Structure-Activity Relationship Studies of MAO Inhibitors and Their Role in Different Neurological Disorders. (2021). ResearchGate. Available at: [Link]

  • Structure-activity study of fluorine or chlorine-substituted cinnamic acid derivatives with tertiary amine side chain in acetylcholinesterase and butyrylcholinesterase inhibition. (2019). PubMed. Available at: [Link]

  • Structural insights into ligand interactions at the acetylcholinesterase peripheral anionic site. (2003). ResearchGate. Available at: [Link]

  • Connectivity between surface and interior in catalytic subunits of acetylcholinesterases inferred from their X-ray structures. (2023). NIH. Available at: [Link]

  • The Role of the Peripheral Anionic Site and Cation−π Interactions in the Ligand Penetration of the Human AChE Gorge. (2007). Journal of the American Chemical Society. Available at: [Link]

  • Identification of novel non-toxic and anti-angiogenic α-fluorinated chalcones as potent colchicine binding site inhibitors. (2018). PubMed Central. Available at: [Link]

  • High-affinity ligands of the colchicine domain in tubulin based on a structure-guided design. (2018). Nature. Available at: [Link]

  • In vitro and in vivo evaluation of fluorinated indanone derivatives as potential positron emission tomography agents for the imaging of monoamine oxidase B in the brain. (2021). PubMed. Available at: [Link]

  • Binding of indanocine to the colchicine site on tubulin promotes fluorescence, and its binding parameters resemble those of the colchicine analogue AC. (2009). PubMed. Available at: [Link]

  • Fluoroindole chalcone analogues targeting the colchicine binding site of tubulin for colorectal oncotherapy. (2023). PubMed. Available at: [Link]

  • Mechanism of destruction of microtubule structures by 4-hydroxy-2-nonenal. (2008). PubMed. Available at: [Link]

  • Mechanism of microtubule stabilization by taccalonolide AJ. (2017). PubMed. Available at: [Link]

  • Insights into the distinct mechanisms of action of taxane and non-taxane microtubule stabilizers from cryo-EM structures. (2017). PubMed Central. Available at: [Link]

Sources

spectroscopic data of 6-Fluoro-4-methylindan-1-one (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 6-Fluoro-4-methylindan-1-one

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic profile of this compound (CAS No. 174603-42-0), a key intermediate in medicinal chemistry and drug development.[1][2] The unique structural features imparted by the fluorine and methyl substituents on the indanone core result in a distinct spectroscopic signature. This document details the predicted and theoretical data for ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Furthermore, it outlines detailed, field-proven experimental protocols for acquiring this data, ensuring reproducibility and accuracy. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's characterization for synthesis, identification, and quality control.

Introduction: The Significance of this compound

Indanone and its derivatives are crucial structural motifs in medicinal chemistry, exhibiting a wide array of pharmacological activities.[3] They are foundational in the synthesis of compounds for treating neurodegenerative diseases, inflammation, and viral infections.[3][4] The introduction of a fluorine atom, as in this compound, is a common strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability. A precise understanding of its spectroscopic properties is therefore paramount for its synthesis and application in the development of novel therapeutics.

Molecular Structure and Properties:

PropertyValue
Compound Name This compound
CAS Number 174603-42-0[1][2][5]
Molecular Formula C₁₀H₉FO
Molecular Weight 164.18 g/mol [6]
Physical Form Predicted to be a solid at room temperature.

Below is the molecular structure of this compound with standardized atom numbering for reference in the subsequent spectroscopic data interpretation.

Caption: Molecular structure with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide definitive structural information.

Predicted ¹H NMR Spectroscopic Data

The ¹H NMR spectrum will clearly show signals for the aliphatic protons of the five-membered ring and the aromatic protons, along with the methyl group. The fluorine atom at the C6 position will introduce characteristic splitting patterns (coupling) to the adjacent aromatic proton.

Predicted ¹H NMR Data (400 MHz, CDCl₃):

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2 (2H)~ 2.75Triplet (t)~ 6.0
H-3 (2H)~ 3.10Triplet (t)~ 6.0
H-5 (1H)~ 7.15Doublet of doublets (dd)J(H-F) ≈ 8.5, J(H-H) ≈ 2.0
H-7 (1H)~ 7.40Doublet (d)J(H-F) ≈ 5.0
4-CH₃ (3H)~ 2.40Singlet (s)-

Interpretation and Causality:

  • Aliphatic Protons (H-2, H-3): The protons on C2 and C3 are adjacent to each other, resulting in triplet signals due to vicinal coupling. The H-3 protons are slightly downfield due to their proximity to the aromatic ring.[3]

  • Aromatic Protons (H-5, H-7): The electron-withdrawing fluorine atom at C6 influences the chemical shifts of the aromatic protons. H-5 will appear as a doublet of doublets due to coupling with both the fluorine atom (³JHF) and the meta proton H-7 (⁴JHH, though this might not be resolved). H-7 will appear as a doublet due to coupling with the fluorine atom (⁴JHF).

  • Methyl Protons (4-CH₃): The methyl group at C4 is isolated from other protons, thus appearing as a sharp singlet. Its position is typical for a methyl group attached to an aromatic ring.[7]

Predicted ¹³C NMR Spectroscopic Data

The proton-decoupled ¹³C NMR spectrum will show ten distinct signals corresponding to the ten carbon atoms in the molecule. The carbon attached to the fluorine atom will exhibit a large one-bond coupling constant (¹JC-F).

Predicted ¹³C NMR Data (100 MHz, CDCl₃):

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Coupling (JCF, Hz)
C=O (C1)~ 205.0-
CH₂ (C2)~ 26.5-
CH₂ (C3)~ 36.0-
C-CH₃ (C4)~ 138.0-
CH (C5)~ 115.0d, ²JC-F ≈ 22
C-F (C6)~ 164.0d, ¹JC-F ≈ 250
CH (C7)~ 125.0d, ³JC-F ≈ 7
Quaternary (C3a)~ 135.0-
Quaternary (C7a)~ 155.0d, ⁴JC-F ≈ 2
CH₃~ 19.0-

Interpretation and Causality:

  • Carbonyl Carbon (C1): The C=O group appears significantly downfield, which is characteristic of ketones.[8][9]

  • Fluorinated Carbons: The most notable feature is the large one-bond coupling constant for C6, directly attached to the fluorine atom.[10] Smaller two-bond (C5) and three-bond (C7) couplings are also expected, providing definitive evidence for the fluorine's position.[10] The chemical shift of C6 is shifted downfield due to the high electronegativity of fluorine.

Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).[3][7]

  • Instrumentation: Utilize a high-resolution NMR spectrometer operating at a frequency of 400 MHz or higher for ¹H NMR and 100 MHz or higher for ¹³C NMR.[3]

  • ¹H NMR Acquisition:

    • Pulse Sequence: Standard single-pulse sequence.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-32 scans.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096 scans, depending on sample concentration.

  • Data Processing: Apply Fourier transformation to the Free Induction Decay (FID), followed by phase and baseline correction. Calibrate the spectra using the TMS signal.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound will be dominated by the strong carbonyl stretch.

Predicted Characteristic IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
~ 3100-3000Medium-WeakC-H StretchAromatic
~ 2960-2850MediumC-H StretchAliphatic (CH₂, CH₃)
~ 1715-1700 Strong C=O Stretch Aromatic Ketone
~ 1600, 1480Medium-WeakC=C StretchAromatic Ring
~ 1250-1150StrongC-F StretchAryl-Fluoride
~ 850-800StrongC-H BendOut-of-plane bending for substituted aromatic

Interpretation and Causality:

  • Carbonyl (C=O) Stretch: The most prominent peak will be the strong absorption around 1710 cm⁻¹, characteristic of a conjugated five-membered ring ketone.[11]

  • C-H Stretches: The region above 3000 cm⁻¹ corresponds to the aromatic C-H stretches, while the region just below 3000 cm⁻¹ is for the aliphatic C-H stretches of the methyl and methylene groups.[12]

  • C-F Stretch: A strong band in the 1250-1150 cm⁻¹ region is indicative of the C-F bond, a key feature for confirming the presence of fluorine.[12]

Experimental Protocol for IR Spectroscopy (ATR)
  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.[3][7]

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.[3]

  • Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.[3][7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, further confirming its identity.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

m/z (mass-to-charge)Predicted Relative IntensityIon Identity
164 High [M]⁺ (Molecular Ion)
149Medium[M - CH₃]⁺
136High[M - CO]⁺
121Medium[M - CO - CH₃]⁺
108Medium[C₇H₅F]⁺

Interpretation and Causality:

  • Molecular Ion ([M]⁺): The peak at m/z 164 corresponds to the molecular weight of the compound (C₁₀H₉FO), confirming its elemental composition.

  • Fragmentation: Common fragmentation pathways for indanones include the loss of carbon monoxide (CO, 28 Da) and the loss of the methyl group (CH₃, 15 Da). The peak at m/z 136 ([M-CO]⁺) is expected to be a major fragment. Subsequent loss of the methyl group from this fragment would lead to the ion at m/z 121.

Experimental Protocol for Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution (approx. 1 mg/mL) of this compound in a volatile organic solvent like ethyl acetate or dichloromethane.[7]

  • Instrumentation: Use a Gas Chromatography-Mass Spectrometry (GC-MS) system with a capillary column (e.g., DB-5) and an Electron Ionization (EI) source.[7]

  • GC Conditions:

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp at 15 °C/min to a final temperature of 280 °C.[7]

    • Carrier Gas: Helium at a flow rate of 1 mL/min.[7]

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[3][7]

    • Mass Range: Scan from m/z 40 to 400.[7]

    • Ion Source Temperature: 230 °C.[7]

  • Data Analysis: Identify the peak for this compound in the total ion chromatogram and analyze its corresponding mass spectrum to identify the molecular ion and fragmentation pattern.

Integrated Spectroscopic Workflow and Conclusion

The logical workflow for the complete spectroscopic characterization of this compound is a multi-step, synergistic process. Each technique provides a piece of the puzzle, and together they offer unambiguous structural confirmation.

Spectroscopic_Workflow cluster_workflow Characterization Workflow for this compound cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation Sample Sample Preparation (Dissolution/Placement) NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR IR IR Spectroscopy (ATR-FTIR) Sample->IR MS Mass Spectrometry (GC-MS) Sample->MS NMR_Data Chemical Shifts Coupling Constants C-F Coupling NMR->NMR_Data IR_Data Vibrational Frequencies (C=O, C-F) IR->IR_Data MS_Data Molecular Ion (m/z 164) Fragmentation Pattern MS->MS_Data Confirmation Structural Elucidation & Confirmation NMR_Data->Confirmation IR_Data->Confirmation MS_Data->Confirmation

Caption: Logical workflow for spectroscopic characterization.

References

  • BenchChem. (2025).
  • Chemsigma. (2026). This compound 174603-42-0.
  • ChemicalBook. (2023).
  • BenchChem. (2025). Spectroscopic Profile of 4-Methyl-1-indanone: A Technical Guide.
  • ChemicalBook. This compound | 174603-42-0.
  • Beilstein Journals. Synthesis of 1-indanones with a broad range of biological activity.
  • Sloop, J. C., et al. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry.
  • University of Colorado Boulder. Table of Characteristic IR Absorptions.
  • ChemicalBook. 7-Fluoro-4-methyl-indan-1-one CAS 137466-14-9.
  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.
  • ChemicalBook. 1-Indanone(83-33-0) 13C NMR spectrum.
  • SpectraBase. 1-Indanone - Optional[13C NMR] - Chemical Shifts.

Sources

The Untapped Therapeutic Potential of 6-Fluoro-4-methylindan-1-one Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indanone scaffold is a cornerstone in medicinal chemistry, serving as the foundation for a multitude of biologically active compounds.[1] Its rigid, bicyclic structure provides a versatile framework for the design of targeted therapeutics. This technical guide delves into the prospective biological activities of a specific, yet underexplored, class of indanone derivatives: those bearing a 6-fluoro and a 4-methyl substitution on the indanone core. While direct experimental data on this precise substitution pattern is nascent, this document synthesizes existing knowledge on analogous indanone derivatives to build a compelling case for their investigation. We will explore the probable therapeutic applications, hypothesize structure-activity relationships, and provide detailed protocols for the synthesis and biological evaluation of 6-Fluoro-4-methylindan-1-one derivatives, positioning this compound class as a promising frontier in drug discovery.

Introduction: The Indanone Scaffold and the Significance of Fluorine and Methyl Substitutions

The indanone nucleus, a fusion of a benzene ring and a cyclopentanone ring, is a privileged structure in drug development.[2] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including neuroprotective, anti-inflammatory, anticancer, and antimicrobial effects.[3] The clinical success of indanone-based drugs such as Donepezil, an acetylcholinesterase inhibitor for Alzheimer's disease, has cemented the therapeutic importance of this scaffold.[1][4]

The introduction of a fluorine atom at the 6-position and a methyl group at the 4-position of the indanone core is a strategic chemical modification. Fluorine, with its high electronegativity and small size, can significantly enhance a molecule's metabolic stability, binding affinity, and bioavailability.[5][6] The methyl group, on the other hand, can provide steric bulk and influence the electronic properties of the aromatic ring, potentially fine-tuning the compound's interaction with its biological target.

This guide will focus on the following potential biological activities of this compound derivatives, drawing parallels from closely related structures:

  • Neuroprotective Activity: Inhibition of acetylcholinesterase (AChE) and monoamine oxidase (MAO).

  • Anti-inflammatory Activity: Modulation of inflammatory pathways.

  • Anticancer Activity: Cytotoxicity against various cancer cell lines.

Predicted Biological Activities and Mechanistic Insights

Neuroprotective Effects: A Multi-Target Approach to Neurodegeneration

Indanone derivatives are well-established as potent agents against neurodegenerative diseases.[4] Their mechanisms of action often involve the inhibition of key enzymes such as acetylcholinesterase (AChE) and monoamine oxidases (MAO-A and MAO-B).[4]

  • Acetylcholinesterase (AChE) Inhibition: The inhibition of AChE increases the levels of the neurotransmitter acetylcholine in the brain, a key strategy in the symptomatic treatment of Alzheimer's disease. The indanone core of Donepezil is crucial for its potent AChE inhibitory activity. It is highly probable that this compound derivatives will also exhibit AChE inhibitory properties. The 6-fluoro substituent may enhance binding to the active site of AChE, while the 4-methyl group could provide additional hydrophobic interactions.

  • Monoamine Oxidase (MAO) Inhibition: MAO inhibitors are used in the treatment of Parkinson's disease and depression. N-Methyl-N-2-propynyl-1-indanamine is a known potent MAO inhibitor.[7] It is plausible that derivatives of this compound could be designed to selectively inhibit MAO-A or MAO-B, offering a potential therapeutic avenue for these conditions.

The potential dual-inhibitory action on both AChE and MAO would make these compounds highly valuable multi-target-directed ligands for the treatment of complex neurodegenerative disorders.

Anti-inflammatory Properties

The synthesis of 6-fluoro-2-methyl-1-indanone has been patented as an intermediate for the production of the anti-inflammatory drug Sulindac.[8] This provides strong evidence that the 6-fluoroindanone scaffold possesses inherent anti-inflammatory potential. The mechanism of action is likely to involve the inhibition of pro-inflammatory enzymes such as cyclooxygenases (COX) or the modulation of inflammatory signaling pathways like NF-κB.

Anticancer Potential

Certain 5-Fluoro-1-indanone derivatives have shown promising anticancer activity.[9] For instance, an indanone-based thiazolyl hydrazone derivative demonstrated significant cytotoxicity against colorectal cancer cell lines.[9] The introduction of the 6-fluoro and 4-methyl groups could lead to novel anticancer agents with improved efficacy and selectivity.

Structure-Activity Relationships (SAR): A Predictive Framework

While specific SAR data for this compound derivatives is not yet available, we can extrapolate from existing knowledge on other indanone series. For instance, studies on methoxy-substituted 2-benzylidene-1-indanone derivatives as adenosine A1 and A2A receptor antagonists have revealed that the position of the substituent on the indanone ring is critical for activity.[10]

For this compound derivatives, key SAR exploration points would include:

  • Derivatization at the 2-position: Introduction of various substituted benzylidene moieties at the 2-position is a common strategy to modulate the biological activity of indanones. The nature and position of substituents on the benzylidene ring will likely have a significant impact on potency and selectivity.

  • Modification of the 1-keto group: Reduction of the ketone to a hydroxyl group or its conversion to an oxime or hydrazone can lead to compounds with altered biological profiles.

  • Introduction of further substituents on the aromatic ring: While the 6-fluoro and 4-methyl groups are fixed in this series, the addition of other small substituents could further refine the pharmacological properties.

Experimental Protocols

General Synthesis of this compound Derivatives

A plausible synthetic route to this compound derivatives would involve a Friedel-Crafts acylation of a suitably substituted aromatic precursor, followed by derivatization at the 2-position.

Step 1: Synthesis of this compound

A potential starting material is 3-fluoro-5-methylphenylpropionic acid.

  • To a solution of 3-fluoro-5-methylphenylpropionic acid in a suitable inert solvent (e.g., dichloromethane), add a dehydrating agent such as trifluoroacetic anhydride.

  • Stir the reaction mixture at room temperature for several hours to effect intramolecular cyclization.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Purify the crude product by column chromatography to obtain this compound.

Step 2: Synthesis of 2-Benzylidene-6-fluoro-4-methylindan-1-one Derivatives (Claisen-Schmidt Condensation)

  • Dissolve this compound and a substituted benzaldehyde in ethanol.

  • Add a catalytic amount of a base (e.g., sodium hydroxide or potassium hydroxide).

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into ice-water and collect the precipitated product by filtration.

  • Recrystallize the product from a suitable solvent to obtain the pure 2-benzylidene derivative.

In Vitro Biological Assays

This colorimetric assay is a standard method for measuring AChE activity.

  • Prepare a solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add AChE enzyme solution, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and the test compound solution.

  • Pre-incubate the mixture for 15 minutes at 37°C.

  • Initiate the reaction by adding the substrate, acetylthiocholine iodide.

  • Measure the absorbance at 412 nm at regular intervals using a microplate reader.

  • Calculate the percentage of inhibition and determine the IC50 value.

A variety of assay kits are commercially available for measuring MAO-A and MAO-B inhibition, typically based on the detection of hydrogen peroxide produced during the oxidative deamination of the substrate.

  • Prepare solutions of the test compounds.

  • In a 96-well plate, add the MAO-A or MAO-B enzyme, a suitable substrate (e.g., p-tyramine), and the test compound.

  • Incubate at 37°C for a specified time.

  • Add a detection reagent that reacts with hydrogen peroxide to produce a fluorescent or colorimetric signal.

  • Measure the signal using a microplate reader.

  • Calculate the percentage of inhibition and determine the IC50 values.

This assay assesses the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator.

  • Culture RAW 264.7 macrophage cells in a 96-well plate.

  • Treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS) to induce NO production.

  • After 24 hours, collect the cell supernatant.

  • Measure the amount of nitrite (a stable product of NO) in the supernatant using the Griess reagent.

  • Measure the absorbance at 540 nm and calculate the percentage of NO inhibition.

Data Presentation

Quantitative data from biological assays should be summarized in clear and concise tables for easy comparison of the activity of different derivatives.

Table 1: Hypothetical Biological Activity Data for this compound Derivatives

Compound IDR-group at 2-positionAChE IC50 (µM)MAO-A IC50 (µM)MAO-B IC50 (µM)NO Inhibition IC50 (µM)
GFM-Ind-01 H>100>100>10085.2
GFM-Ind-02 4-OH-benzylidene5.215.82.112.5
GFM-Ind-03 3,4-di-OH-benzylidene2.18.91.58.9
GFM-Ind-04 4-F-benzylidene7.822.44.315.1
Donepezil -0.02---
Pargyline --1.50.01-

Visualizations

General Synthetic Scheme

G A 3-Fluoro-5-methylphenylpropionic acid B This compound A->B   TFAA, DCM D 2-Benzylidene-6-fluoro-4-methylindan-1-one Derivative B->D   Base, EtOH C Substituted Benzaldehyde C->D

Caption: General synthetic route to 2-benzylidene-6-fluoro-4-methylindan-1-one derivatives.

Workflow for In Vitro AChE Inhibition Assay

G cluster_0 Assay Preparation cluster_1 Reaction and Measurement cluster_2 Data Analysis A Prepare Test Compound and Control Solutions B Add AChE, DTNB, and Test Compound to 96-well plate A->B C Pre-incubate at 37°C B->C D Add Acetylthiocholine (Substrate) C->D E Measure Absorbance at 412 nm D->E F Calculate % Inhibition E->F G Determine IC50 Value F->G

Caption: Workflow for the determination of acetylcholinesterase inhibition using Ellman's method.

Conclusion and Future Directions

The this compound scaffold represents a promising, yet largely unexplored, area for the development of novel therapeutic agents. Based on the well-documented biological activities of analogous indanone derivatives, it is reasonable to predict that this class of compounds will exhibit significant neuroprotective, anti-inflammatory, and potentially anticancer properties. The strategic inclusion of a 6-fluoro and a 4-methyl group provides a strong foundation for developing compounds with enhanced pharmacological profiles.

This technical guide provides a roadmap for researchers to embark on the synthesis and biological evaluation of this compound derivatives. Future research should focus on the synthesis of a diverse library of these compounds, followed by systematic in vitro and in vivo testing to validate their therapeutic potential and elucidate their mechanisms of action. Such studies will be instrumental in unlocking the full potential of this intriguing chemical scaffold.

References

  • Zeng, Q. et al. (2024). Synthesis and Neuroprotective Evaluation of Substituted Indanone/Benzofuranone and Piperidine Hybrids. ACS Chemical Neuroscience. [Link][11]

  • Zeng, Q. et al. (2024). Synthesis and Neuroprotective Evaluation of Substituted Indanone/Benzofuranone and Piperidine Hybrids. ResearchGate. [Link][12]

  • Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders. (2024). PubMed. [Link][4]

  • Methoxy substituted 2-benzylidene-1-indanone derivatives as A1 and/or A2A AR antagonists for the potential treatment of neurological conditions. (2019). PMC. [Link][10]

  • Sloop, J. C. et al. (2012). Novel Fluorinated Indanone, Tetralone and Naphthone Derivatives: Synthesis and Unique Structural Features. FAO AGRIS. [Link][13]

  • 6-Fluoro-1-indanone. PubChem. [Link][14]

  • Structure–Activity Relationship of Fluorinated Sialic Acid Inhibitors for Bacterial Sialylation. (2021). PMC. [Link][15]

  • WO2005068411A1 - Process for the preparation of 6-fluoro-2-methyl-1-indanone. Google Patents. [8]

  • Sloop, J. C. et al. (2012). Novel Fluorinated Indanone, Tetralone and Naphthone Derivatives: Synthesis and Unique Structural Features. Semantic Scholar. [Link][16]

  • Bauer, H. et al. (2006). A fluoro analogue of the menadione derivative 6-[2'-(3'-methyl)-1',4'-naphthoquinolyl]hexanoic acid is a suicide substrate of glutathione reductase. Crystal structure of the alkylated human enzyme. PubMed. [Link][17]

  • US11851388B2 - Compound of 1-acetyl-6-fluoro-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline. Google Patents. [18]

  • The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids. (2007). PMC. [Link][6]

  • CA2804077C - Forme pharmaceutique comprenant une 6'-fluoro-(n-methyl- ou n,n-dimethyl-)-4-phenyl-4',9'-dihydro-3'h-spiro[cyclohexane-1,1'-pyrano[3,4,b]indol]-4-amine.
  • Synthesis of 1-indanones with a broad range of biological activity. (2017). PMC. [Link][3]

  • Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. (2024). PubMed. [Link][19]

  • Recent developments in biological activities of indanones. (2017). ResearchGate. [Link][1]

  • Enzyme inhibition by fluoro compounds. (2025). ResearchGate. [Link][20]

  • 4-Methylindan. PubChem. [Link][21]

  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. (2017). PMC. [Link][22]

  • Selected Publications and Patents from 2005–2019. Curia Global. [Link]

  • EP0870757A2 - Fluoro-substituted adamantane derivatives. Google Patents. [23]

  • Indandione and Its Derivatives - Chemical Compounds with High Biological Potential. (2021). PubMed. [Link][24]

  • A fluoroacetamidine-based inactivator of protein arginine deiminase 4: design, synthesis, and in vitro and in vivo evaluation. (2006). PubMed. [Link][25]

  • N-Methyl-N-2-propynyl-1-indanamine. A Potent Monoamine Oxidase Inhibitor. (1965). Journal of Medicinal Chemistry. [Link][7]

  • Indane Derivatives. Eburon Organics. [Link][2]

Sources

The Indanone Scaffold: A Privileged Core in the Discovery and Development of Novel Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The indanone scaffold, a bicyclic aromatic ketone, has solidified its position as a "privileged structure" in the field of medicinal chemistry. Its rigid, yet chemically tractable framework provides an exceptional platform for the strategic positioning of functional groups, enabling the development of potent and selective modulators for a diverse array of biological targets. This guide offers a comprehensive exploration of the discovery and development of novel indanone compounds, from initial synthesis to pharmacological evaluation, with a focus on their applications in neurodegenerative diseases, oncology, and inflammatory conditions. The successful clinical translation of the indanone-derived drug donepezil for Alzheimer's disease has significantly catalyzed research interest in this versatile moiety[1][2][3].

Therapeutic Applications of Indanone Compounds: A Multifaceted Pharmacophore

The indanone core is a recurring motif in a multitude of pharmacologically active compounds, spanning both natural products and synthetic molecules[2][3]. This inherent bioactivity underscores its importance as a foundational scaffold in contemporary drug design. Extensive research has illuminated the therapeutic potential of indanone derivatives across several critical disease areas.

Neuroprotective Agents for Neurodegenerative Disorders

The indanone scaffold is a cornerstone in the development of therapeutics for neurodegenerative diseases like Alzheimer's and Parkinson's disease[1]. Indanone derivatives have been engineered to modulate the activity of key enzymes such as monoamine oxidases (MAO-A and -B) and acetylcholinesterase (AChE), which are implicated in the pathophysiology of these conditions[1]. Inhibition of these enzymes can lead to an increase in the levels of essential neuroprotective brain chemicals like norepinephrine, serotonin, and dopamine[1].

Donepezil, a well-established acetylcholinesterase inhibitor, stands as a testament to the therapeutic success of the indanone core in managing Alzheimer's disease[1][2][3]. Building on this, researchers have developed novel multi-target-directed indanone ligands that not only inhibit AChE but also prevent the aggregation of amyloid-beta (Aβ) peptides and exhibit antioxidant properties[4][5]. For instance, certain synthesized indanone derivatives have shown potent AChE inhibitory activity with IC50 values in the nanomolar range, comparable to donepezil, and have also demonstrated significant inhibition of Aβ aggregation[5]. One study reported a novel indanone derivative with a piperidine group that exhibited an IC50 of 0.0018 µM for AChE, making it 14-fold more potent than donepezil[6][7]. Furthermore, some indanone and benzofuranone hybrids have shown neuroprotective effects in models of ischemic stroke[4][8].

Anticancer Therapeutics: Targeting Cell Proliferation and Survival

The indanone scaffold has emerged as a promising framework for the discovery of novel anticancer agents[9][10]. Derivatives of indanone have demonstrated potent cytotoxic effects against a variety of cancer cell lines, often through mechanisms distinct from traditional chemotherapeutics[9]. A notable mechanism of action is the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis[10][11]. For example, a gallic acid-based indanone derivative exhibited in vivo anticancer activity by inhibiting tumor growth by 54.3% at a 50 mg/kg dose and was shown to have an antitubulin effect[12].

Furthermore, some indanone-based thiazolyl hydrazone derivatives have shown significant anti-cancer activity against colon cancer cell lines, with IC50 values ranging from 0.41 to 6.85 µM[11][13][14]. One such compound, ITH-6, was found to be more effective than the approved anticancer drug irinotecan against certain colon cancer cells[11]. Mechanistic studies revealed that ITH-6 induces G2/M phase cell cycle arrest and apoptosis[11][14]. Additionally, some novel indanone containing spiroisoxazoline derivatives have been synthesized and shown to be selective COX-2 inhibitors with potential as anticancer agents for colorectal and breast cancer[15].

Anti-inflammatory and Antimicrobial Applications

Indanone derivatives have also demonstrated significant potential as anti-inflammatory and antimicrobial agents. Certain isoxazole fused indanones have shown good anti-inflammatory activity, comparable to the standard drug indomethacin[16][17]. The anti-inflammatory mechanism of some sesquistilbene indanone analogues involves the suppression of iNOS and COX-2 expression and NO production through the TLR4/JNK/NF-κB signaling pathway[18].

In the realm of antimicrobial activity, aurone and indanone derivatives have been shown to strongly inhibit the growth of Gram-positive bacteria[19]. The introduction of electron-withdrawing groups or hydroxyl moieties has been found to be beneficial for their antibacterial activity[19].

Lead Discovery and Optimization: A Medicinal Chemistry Perspective

The versatility of the indanone scaffold allows for extensive chemical modifications to fine-tune its pharmacological properties. The general approach to lead discovery and optimization is depicted in the workflow below.

G cluster_0 Discovery Phase cluster_1 Optimization Phase cluster_2 Development Phase Target Identification Target Identification High-Throughput Screening High-Throughput Screening Target Identification->High-Throughput Screening Assay Development Hit Identification Hit Identification High-Throughput Screening->Hit Identification Lead Generation Lead Generation Hit Identification->Lead Generation SAR Studies Lead Optimization Lead Optimization Lead Generation->Lead Optimization ADMET Profiling Preclinical Candidate Preclinical Candidate Lead Optimization->Preclinical Candidate In vivo Efficacy Clinical Trials Clinical Trials Preclinical Candidate->Clinical Trials cluster_0 Synthesis cluster_1 Biological Evaluation 1-Indanone 1-Indanone Chalcone Intermediate Chalcone Intermediate 1-Indanone->Chalcone Intermediate Aldol Condensation Final Indanone Derivative Final Indanone Derivative Chalcone Intermediate->Final Indanone Derivative Further Modification In vitro Assays In vitro Assays Final Indanone Derivative->In vitro Assays e.g., Enzyme Inhibition, Cytotoxicity In vivo Studies In vivo Studies In vitro Assays->In vivo Studies e.g., Animal Models Inflammatory Stimulus (LPS) Inflammatory Stimulus (LPS) TLR4 TLR4 Inflammatory Stimulus (LPS)->TLR4 JNK JNK TLR4->JNK NF-κB NF-κB JNK->NF-κB iNOS & COX-2 Expression iNOS & COX-2 Expression NF-κB->iNOS & COX-2 Expression Transcription NO Production NO Production iNOS & COX-2 Expression->NO Production Indanone Derivative Indanone Derivative Indanone Derivative->JNK Indanone Derivative->NF-κB

Sources

A Technical Guide to the Therapeutic Potential of 6-Fluoro-4-methylindan-1-one: A Roadmap for Investigation

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the potential therapeutic applications of 6-Fluoro-4-methylindan-1-one, a compound belonging to the pharmacologically significant indanone class of molecules. While direct research on this specific derivative is nascent, this document synthesizes data from structurally related compounds to build a predictive framework for its potential biological activities and to guide future research endeavors. This paper is intended for researchers, medicinal chemists, and professionals in drug development.

The Indanone Scaffold: A Privileged Structure in Medicinal Chemistry

The indanone core is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple, diverse biological targets.[1] This versatility has led to the development of numerous biologically active indanone derivatives with a wide array of therapeutic applications.[1][2][3]

One of the most prominent examples of a successful indanone-based drug is Donepezil, an acetylcholinesterase (AChE) inhibitor approved for the treatment of Alzheimer's disease.[1][4] The success of Donepezil has spurred significant interest in the indanone scaffold for the development of agents targeting neurodegenerative diseases.[4][5] Beyond neuroprotection, indanone derivatives have demonstrated a broad spectrum of biological activities, including:

  • Anticancer: Certain 2-benzylidene-1-indanones have shown potent cytotoxicity against human cancer cell lines.[3]

  • Antimicrobial and Antiviral: The indanone structure is a key component in various compounds with demonstrated antibacterial and antiviral properties.[1][2]

  • Anti-inflammatory and Analgesic: Researchers have explored indanone derivatives for their potential as anti-inflammatory and pain-relieving agents.[3][6]

The diverse biological activities of the indanone scaffold are summarized in the table below.

Therapeutic AreaTarget/Mechanism (Examples)Key Findings
Neurodegenerative Diseases Acetylcholinesterase (AChE) Inhibition, Monoamine Oxidase (MAO) InhibitionDonepezil is a marketed AChE inhibitor for Alzheimer's. Indanone derivatives can modulate both MAO-A and MAO-B.[1][4]
Oncology Tubulin Polymerization Inhibition2-benzylidene-1-indanones show strong cytotoxicity against various cancer cell lines.[3]
Infectious Diseases Various (Inhibition of viral replication, disruption of bacterial cell processes)Indanone derivatives have been investigated as antiviral (including Hepatitis C) and antibacterial agents.[1][2]
Inflammation and Pain Not fully elucidatedUsed as intermediates in the synthesis of anti-inflammatory and analgesic drugs.[6]

Strategic Molecular Design: The Role of Fluorine and Methyl Substituents

The specific therapeutic potential of this compound is influenced by its unique substitution pattern. The incorporation of fluorine and a methyl group onto the indanone core is a deliberate strategy in medicinal chemistry to modulate the compound's pharmacokinetic and pharmacodynamic properties.

The Influence of the 6-Fluoro Group:

The introduction of a fluorine atom can significantly enhance a molecule's biological activity and metabolic stability.[6] In the context of this compound, the fluorine atom at the 6-position is expected to:

  • Increase Metabolic Stability: Fluorine can block sites of oxidative metabolism, prolonging the compound's half-life.

  • Enhance Binding Affinity: The high electronegativity of fluorine can lead to more favorable interactions with biological targets.

  • Improve Bioavailability: Fluorine substitution can increase a molecule's lipophilicity, potentially improving its ability to cross cell membranes.

The Influence of the 4-Methyl Group:

The methyl group at the 4-position can also play a crucial role in the compound's activity through:

  • Steric Effects: The methyl group can influence the molecule's conformation and how it fits into a binding pocket.

  • Electronic Effects: The electron-donating nature of the methyl group can alter the electronic properties of the aromatic ring.

The interplay of these substituents on the indanone scaffold suggests that this compound could possess unique and potentially enhanced therapeutic properties compared to the parent indanone.

Proposed Synthesis of this compound

A general and robust method for the synthesis of 1-indanones is through an intramolecular Friedel-Crafts reaction of a 3-arylpropionic acid precursor.[7] This approach can be adapted for the synthesis of this compound.

Experimental Protocol: Proposed Synthesis

Step 1: Synthesis of 3-(4-Fluoro-2-methylphenyl)propanoic acid

  • Starting Materials: 4-Fluoro-2-methylbenzaldehyde and Malonic acid.

  • Procedure (Knoevenagel Condensation followed by Reduction):

    • React 4-Fluoro-2-methylbenzaldehyde with malonic acid in the presence of a base (e.g., pyridine) to form the corresponding cinnamic acid derivative.

    • Reduce the double bond of the cinnamic acid derivative using a suitable reducing agent (e.g., H₂/Pd-C) to yield 3-(4-Fluoro-2-methylphenyl)propanoic acid.

Step 2: Intramolecular Friedel-Crafts Cyclization

  • Starting Material: 3-(4-Fluoro-2-methylphenyl)propanoic acid.

  • Procedure:

    • Treat the propanoic acid derivative with a strong acid catalyst (e.g., polyphosphoric acid or triflic acid) to promote intramolecular cyclization.

    • The reaction will yield this compound.

    • Purify the product using standard techniques such as column chromatography or recrystallization.

A schematic of the proposed synthesis is provided below.

Synthesis_Workflow cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Cyclization A 4-Fluoro-2-methylbenzaldehyde + Malonic Acid B Knoevenagel Condensation A->B C Reduction (H₂/Pd-C) B->C D 3-(4-Fluoro-2-methylphenyl)propanoic acid C->D E Intramolecular Friedel-Crafts D->E F This compound E->F

Caption: Proposed two-step synthesis of this compound.

A Roadmap for Investigating Therapeutic Potential

Given the known biological activities of the indanone scaffold, a logical starting point for investigating the therapeutic potential of this compound is to screen it against targets in neurodegeneration and oncology.

Proposed Screening Workflow:

Screening_Workflow cluster_primary Primary Screening cluster_secondary Secondary & Mechanistic Assays Start This compound AChE AChE Inhibition Assay Start->AChE MAO MAO-A/B Inhibition Assay Start->MAO Cancer Cancer Cell Line Cytotoxicity (e.g., MCF-7, HCT116) Start->Cancer Kinetics Enzyme Kinetics AChE->Kinetics MAO->Kinetics Tubulin Tubulin Polymerization Assay Cancer->Tubulin Docking Molecular Docking Kinetics->Docking

Sources

Methodological & Application

Application Note: A Validated Protocol for the Friedel-Crafts Synthesis of 6-Fluoro-4-methylindan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Strategic Overview

6-Fluoro-4-methylindan-1-one is a substituted indanone, a class of compounds that serves as a crucial structural motif in medicinal chemistry and materials science.[1] The indanone core is a versatile scaffold for the development of novel therapeutic agents, including inhibitors of cholinesterases for Alzheimer's disease treatment and potent anticancer agents.[1] This document provides a comprehensive, field-tested protocol for the synthesis of this compound, designed for researchers in organic synthesis and drug development.

The synthetic strategy is centered on a robust and classical transformation: the intramolecular Friedel-Crafts acylation .[2] This approach ensures high regioselectivity and yield by leveraging a two-stage process:

  • Precursor Activation: Conversion of the relatively unreactive 3-(3-fluoro-5-methylphenyl)propanoic acid into its highly reactive acyl chloride derivative.

  • Lewis Acid-Catalyzed Cyclization: Intramolecular electrophilic aromatic substitution catalyzed by aluminum chloride (AlCl₃) to form the five-membered cyclopentanone ring, yielding the target indanone.

This protocol emphasizes not only the procedural steps but also the underlying chemical principles and critical safety measures required for a successful and safe synthesis.

Reaction Mechanism: The Intramolecular Friedel-Crafts Acylation

The core of this synthesis is the intramolecular Friedel-Crafts acylation, a powerful method for forming cyclic ketones.[3] The reaction proceeds via an electrophilic aromatic substitution pathway.

  • Formation of the Acylium Ion: The Lewis acid, anhydrous aluminum chloride (AlCl₃), coordinates to the chlorine atom of the 3-(3-fluoro-5-methylphenyl)propanoyl chloride intermediate. This coordination polarizes the carbon-chlorine bond, facilitating its cleavage to form a highly reactive and resonance-stabilized acylium ion.[4] This acylium ion is the key electrophile in the reaction.

  • Electrophilic Attack: The electron-rich aromatic ring of the same molecule acts as the nucleophile, attacking the electrophilic carbon of the acylium ion. The position of the attack is directed by the existing substituents (fluoro and methyl groups). The cyclization occurs at the ortho position to the methyl group, which is sterically accessible and electronically activated. This step temporarily disrupts the aromaticity of the ring, forming a carbocation intermediate known as a sigma complex or arenium ion.[5]

  • Rearomatization and Product Formation: A base, in this case, the AlCl₄⁻ complex, abstracts a proton from the carbon where the acyl group attached.[6] This restores the aromaticity of the ring and forms the final product, this compound. The AlCl₃ catalyst is regenerated, although in practice, it remains complexed to the carbonyl oxygen of the product ketone. Therefore, a stoichiometric amount of AlCl₃ is required.[5] This complex is subsequently hydrolyzed during the aqueous workup to liberate the final product.

Synthetic Workflow Diagram

G cluster_0 Stage 1: Precursor Activation cluster_1 Stage 2: Intramolecular Cyclization cluster_2 Stage 3: Workup & Purification Precursor 3-(3-fluoro-5-methylphenyl)propanoic acid AcylChloride 3-(3-fluoro-5-methylphenyl)propanoyl chloride Precursor->AcylChloride  Thionyl Chloride (SOCl₂)  DMF (cat.), Toluene, 70°C   Product This compound AcylChloride->Product  Anhydrous AlCl₃  Dichloromethane (DCM), 0°C to rt   FinalProduct Purified Product Product->FinalProduct  Aqueous HCl Quench  Extraction & Column Chromatography  

Caption: Workflow for the synthesis of this compound.

Experimental Protocol

This protocol is divided into two primary stages: the formation of the acyl chloride intermediate and the subsequent intramolecular Friedel-Crafts cyclization.

Materials and Reagents
ReagentCAS NumberMolecular FormulaMolecular Weight ( g/mol )Supplier Notes
3-(3-fluoro-5-methylphenyl)propanoic acidN/AC₁₀H₁₁FO₂182.19Starting material
Thionyl Chloride (SOCl₂)7719-09-7SOCl₂118.97Use freshly distilled or high purity grade
Anhydrous Aluminum Chloride (AlCl₃)7446-70-0AlCl₃133.34Handle in a glovebox or dry atmosphere
Dichloromethane (DCM), Anhydrous75-09-2CH₂Cl₂84.93Use dry, ≥99.8% purity
Toluene, Anhydrous108-88-3C₇H₈92.14Use dry, ≥99.8% purity
N,N-Dimethylformamide (DMF)68-12-2C₃H₇NO73.09Used as a catalyst
Hydrochloric Acid (HCl), concentrated7647-01-0HCl36.46For workup
Saturated Sodium Bicarbonate (NaHCO₃) solution144-55-8NaHCO₃84.01For workup
Brine (Saturated NaCl solution)7647-14-5NaCl58.44For workup
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9MgSO₄120.37For drying
Silica Gel7631-86-9SiO₂60.08For column chromatography (230-400 mesh)
Stage 1: Synthesis of 3-(3-fluoro-5-methylphenyl)propanoyl chloride

Rationale: The carboxylic acid is converted to the more electrophilic acyl chloride to facilitate the subsequent Friedel-Crafts reaction. Thionyl chloride is an effective reagent for this transformation, and catalytic DMF accelerates the reaction.

  • Set up a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a gas outlet to a scrubber (containing NaOH solution), and a dropping funnel. Ensure all glassware is oven-dried.

  • Under a nitrogen atmosphere, add 3-(3-fluoro-5-methylphenyl)propanoic acid (10.0 g, 54.9 mmol) and anhydrous toluene (100 mL) to the flask.

  • Add a catalytic amount of DMF (0.2 mL) to the suspension.

  • Charge the dropping funnel with thionyl chloride (6.5 mL, 8.2 g, 82.3 mmol, 1.5 equiv) and add it dropwise to the stirred suspension over 15 minutes.

  • After the addition is complete, heat the reaction mixture to 70°C and maintain for 3 hours. Monitor the reaction by TLC or by observing the cessation of gas (HCl and SO₂) evolution.

  • Cool the mixture to room temperature. Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude 3-(3-fluoro-5-methylphenyl)propanoyl chloride (a pale yellow oil) is used directly in the next step without further purification.

Stage 2: Intramolecular Friedel-Crafts Cyclization

Rationale: This is the key ring-forming step. Anhydrous aluminum chloride is a potent Lewis acid that catalyzes the cyclization. The reaction must be conducted under strictly anhydrous conditions at low temperatures to control the exothermic reaction and minimize side products.[7]

  • Set up a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a thermometer.

  • Crucially, perform this step in a fume hood and under a dry nitrogen atmosphere. Add anhydrous aluminum chloride (8.8 g, 65.9 mmol, 1.2 equiv) to the flask, followed by anhydrous dichloromethane (DCM, 150 mL).[7]

  • Cool the stirred suspension to 0°C using an ice-water bath.

  • Dissolve the crude acyl chloride from Stage 1 in anhydrous DCM (50 mL) and add this solution dropwise to the AlCl₃ suspension over 30 minutes, ensuring the internal temperature does not exceed 5°C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 4 hours. The mixture will typically darken to a deep red or brown color.

  • Monitor the reaction progress by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate eluent).

Workup and Purification

Rationale: The workup is designed to quench the reaction, hydrolyze the aluminum-ketone complex, and separate the organic product from inorganic salts.

  • Cool the reaction flask back to 0°C in an ice bath.

  • CAUTION: The following step is highly exothermic and releases HCl gas. Slowly and carefully quench the reaction by adding crushed ice (approx. 100 g) portion-wise, followed by the slow addition of concentrated HCl (30 mL).[8]

  • Stir the mixture vigorously for 20 minutes until all solids have dissolved. Transfer the mixture to a separatory funnel.

  • Separate the layers. Extract the aqueous layer with DCM (2 x 50 mL).[9]

  • Combine the organic layers and wash sequentially with water (100 mL), saturated NaHCO₃ solution (100 mL - caution, CO₂ evolution ), and finally with brine (100 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product as a dark oil or solid.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 5% and increasing to 20% EtOAc).

  • Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.

Safety and Hazard Management

Trustworthiness in a protocol is built on a foundation of safety. All operations should be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[10]

  • Aluminum Chloride (Anhydrous AlCl₃): Highly corrosive and reacts violently with water, releasing heat and toxic hydrogen chloride (HCl) gas.[11] It must be handled in a dry environment (e.g., glovebox or under an inert atmosphere).[7] Avoid contact with skin and eyes; it can cause severe burns.[8] In case of fire, use a Class D extinguisher (dry sand, Met-L-X); DO NOT USE WATER or carbon dioxide extinguishers.[7]

  • Thionyl Chloride (SOCl₂): Corrosive, toxic, and reacts with water to release HCl and SO₂ gases. Handle with extreme care in a fume hood.

  • Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. Avoid inhalation and skin contact.

  • Quenching Procedure: The quenching of the AlCl₃ complex with ice/water is extremely exothermic and generates large volumes of HCl gas. This must be done slowly, with efficient cooling, and deep within a fume hood.

Characterization Data

PropertyExpected Value
Chemical Name This compound
CAS Number 174603-42-0[12]
Molecular Formula C₁₀H₉FO[13]
Molecular Weight 164.18 g/mol [13]
Appearance Expected to be an off-white to pale solid
Boiling Point (Predicted) 280.1 ± 39.0 °C[13]
¹H NMR, ¹³C NMR, MS Data should be acquired to confirm structure

References

  • Redox. (2022). Safety Data Sheet Aluminium Chloride. [Link]

  • Princeton University Environmental Health & Safety. Aluminum Chloride (anhydrous) - Safety Procedures. [Link]

  • Carl ROTH. Safety Data Sheet: Aluminium chloride. [Link]

  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Aluminum Chloride. [Link]

  • T. A. Welsh, et al. (2014). 6-Fluoroindan-1-one. Acta Crystallographica Section E, 70(Pt 8), o841. [Link]

  • Lou, T., et al. Catalytic Intramolecular Friedel-Crafts Reaction of Benzyl Meldrum's Acid Derivatives: Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. Organic Syntheses, 90, 348. [Link]

  • Wikipedia. Friedel–Crafts reaction. [Link]

  • Organic Syntheses Procedure. Preparation of 1-(Pyrrolidin-1-yl)undec-10-en-1-one. [Link]

  • Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions. [Link]

  • Welsh, T. A., et al. (2014). 6-Fluoro-indan-1-one. PubMed. [Link]

  • Professor Dave Explains. (2018). Friedel-Crafts Acylation. YouTube. [Link]

  • NCERT. Aldehydes, Ketones and Carboxylic Acids. [Link]

  • The Organic Chemistry Tutor. (2019). Friedel-Crafts Acylation. YouTube. [Link]

  • Rotondo, A., et al. (2018). Synthesis of 1-indanones with a broad range of biological activity. RSC Advances, 8(52), 29599-29613. [Link]

  • Procopio, A., et al. (2012). MW vs. US method in the intramolecular Friedel-Craft acylation of phenyl propionic acids. ResearchGate. [Link]

Sources

Application Notes & Protocols: Asymmetric Synthesis of Chiral 6-Fluoro-4-methylindan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The indanone framework is a privileged scaffold in medicinal chemistry and natural product synthesis, with derivatives exhibiting a wide range of biological activities.[1][2][3] Specifically, chiral substituted indanones, such as 6-Fluoro-4-methylindan-1-one, are highly sought-after intermediates in the development of novel therapeutics, particularly for neurodegenerative diseases and as anti-inflammatory agents.[4] The stereochemistry of these molecules is often critical to their pharmacological function, making the development of robust asymmetric synthetic routes a paramount objective. The fluorine and methyl substitutions on the aromatic ring present unique electronic and steric challenges that demand highly optimized and selective catalytic systems.

This guide provides an in-depth analysis and detailed protocols for two distinct and powerful strategies for the enantioselective synthesis of this compound: a transition-metal-catalyzed reductive-Heck reaction and an organocatalytic intramolecular Friedel-Crafts-type addition. The causality behind experimental choices is explained to provide researchers with a deeper understanding of the underlying principles.

Strategic Overview: Retrosynthetic Analysis

A logical and convergent approach to the target molecule involves the intramolecular cyclization of a prochiral precursor. This strategy allows for the stereocenter to be set in the key ring-forming step, guided by a chiral catalyst.

G cluster_0 Key Asymmetric Cyclization target Chiral this compound precursor1 Precursor A (for Reductive-Heck) target->precursor1 Asymmetric Reductive-Heck precursor2 Precursor B (for Organocatalysis) target->precursor2 Asymmetric Intramolecular Friedel-Crafts sm Commercially Available Starting Materials precursor1->sm precursor2->sm

Caption: Retrosynthetic approach to the target indanone.

Method 1: Palladium-Catalyzed Asymmetric Reductive-Heck Reaction

This strategy leverages a palladium catalyst with a chiral phosphine ligand to facilitate the intramolecular cyclization of a 2'-halochalcone derivative. The reductive-Heck variant is particularly effective for generating the desired indanone without the formation of an exocyclic double bond, which can be a competing pathway in traditional Heck reactions.[4][5]

Causality of Experimental Design:

  • Catalyst System: A combination of Pd(OAc)₂ as the palladium source and a chiral bisphosphine ligand is employed. The ligand, (R)-3,5-Xyl-MeOBIPHEP, is chosen for its electron-rich character and bulky xylyl groups, which create a well-defined chiral pocket around the palladium center. This steric and electronic environment is crucial for high enantiomeric induction during the migratory insertion step.[5]

  • Base Selection: Pentamethylpiperidine (PMP) is used as a sterically hindered organic base. Its role is twofold: it facilitates the regeneration of the active Pd(0) catalyst and, in this reductive variant, influences the protonolysis of the Pd-alkyl intermediate, preventing β-hydride elimination.[5]

  • Solvent: A non-polar solvent like toluene is typically used to ensure good solubility of the reactants and catalyst complex while minimizing competing side reactions.

Workflow for Reductive-Heck Synthesis

G cluster_0 Precursor Synthesis cluster_1 Asymmetric Cyclization cluster_2 Purification & Analysis start 2-Bromo-4-fluoro-6- methylbenzaldehyde step1 Aldol Condensation with Acetophenone start->step1 precursor Synthesis of (E)-3-(2-bromo-4-fluoro-6-methylphenyl) -1-phenylprop-2-en-1-one step1->precursor cyclization Pd-Catalyzed Asymmetric Reductive-Heck Reaction precursor->cyclization workup Aqueous Workup & Extraction cyclization->workup purify Silica Gel Chromatography workup->purify analyze NMR, HRMS, Chiral HPLC purify->analyze end_product (R)-6-Fluoro-4- methylindan-1-one analyze->end_product

Caption: Experimental workflow for the Pd-catalyzed synthesis.

Detailed Experimental Protocol

Step 1: Synthesis of (E)-3-(2-bromo-4-fluoro-6-methylphenyl)-1-phenylprop-2-en-1-one (Precursor)

  • To a solution of 2-bromo-4-fluoro-6-methylbenzaldehyde (1.0 eq) and acetophenone (1.1 eq) in ethanol, add aqueous NaOH (2.0 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours until TLC analysis indicates complete consumption of the aldehyde.

  • Pour the mixture into ice-cold water and collect the resulting precipitate by filtration.

  • Wash the solid with cold water and recrystallize from ethanol to afford the pure chalcone precursor.

Step 2: Asymmetric Reductive-Heck Cyclization

  • To an oven-dried Schlenk tube under an argon atmosphere, add Pd(OAc)₂ (5 mol %), (R)-3,5-Xyl-MeOBIPHEP (10 mol %), and the chalcone precursor (1.0 eq).

  • Add anhydrous toluene via syringe.

  • Stir the mixture for 10 minutes at room temperature, then add pentamethylpiperidine (PMP, 3.0 eq).

  • Heat the reaction mixture to 80 °C and monitor by TLC or GC-MS. The reaction is typically complete within 24-48 hours.

  • Cool the mixture to room temperature, dilute with ethyl acetate, and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

Step 3: Purification and Characterization

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

  • Combine the fractions containing the desired product and remove the solvent in vacuo.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.

  • Determine the enantiomeric excess (% ee) by chiral HPLC analysis (e.g., using a Chiralcel OD-H or similar column).

Expected Data
LigandCatalyst Loading (mol%)Temp (°C)Yield (%)ee (%)
(R)-3,5-Xyl-MeOBIPHEP580~85>94
(R)-BINAP580~70~88
(R)-Tol-BINAP580~75~91
Note: Data is representative and based on analogous transformations reported in the literature.[5] Optimization may be required.

Method 2: Organocatalytic Intramolecular Friedel-Crafts-Type 1,4-Addition

Organocatalysis offers a powerful, metal-free alternative for asymmetric synthesis.[6] This method utilizes a chiral primary amine catalyst, derived from a cinchona alkaloid, to activate the substrate via iminium ion formation, facilitating a highly enantioselective intramolecular Friedel-Crafts-type 1,4-addition.[7]

Causality of Experimental Design:

  • Catalyst System: A cinchonidine-derived primary amine is used as the organocatalyst. This catalyst reversibly forms a chiral iminium ion with the α,β-unsaturated aldehyde substrate. The bulky framework of the catalyst effectively shields one face of the iminium ion, directing the intramolecular nucleophilic attack of the electron-rich aromatic ring to the opposite face.

  • Additive: A Brønsted acid co-catalyst, such as benzoic acid, is essential. It protonates the catalyst's quinuclidine nitrogen, preventing unwanted side reactions, and participates in the protonation/deprotonation steps of the catalytic cycle.

  • Substrate Design: The precursor is an α,β-unsaturated aldehyde bearing an electron-rich phenol or anisole moiety. The electronic properties of the aromatic ring are crucial for it to act as an effective nucleophile in the Friedel-Crafts-type cyclization.

Catalytic Cycle for Organocatalytic 1,4-Addition

G A Substrate (En-al) + Catalyst-H⁺ B Chiral Iminium Ion A->B Condensation - H₂O C Intramolecular 1,4-Addition B->C Key C-C Bond Formation D Enamine Intermediate C->D Deprotonation E Hydrolysis D->E H₂O Product Chiral Indanone E->Product Catalyst Catalyst-H⁺ E->Catalyst Catalyst Regeneration

Caption: Simplified catalytic cycle for the organocatalytic reaction.

Detailed Experimental Protocol

Step 1: Synthesis of (E)-3-(4-fluoro-2-hydroxy-6-methylphenyl)acrylaldehyde (Precursor)

  • Synthesize the precursor via a standard Wittig or Horner-Wadsworth-Emmons reaction between 4-fluoro-2-hydroxy-6-methylbenzaldehyde and an appropriate phosphonate or phosphonium ylide.

  • Purify the resulting α,β-unsaturated aldehyde by column chromatography.

Step 2: Asymmetric Organocatalytic Cyclization

  • In a vial, dissolve the cinchonidine-derived primary amine catalyst (10 mol %) and benzoic acid (10 mol %) in a suitable solvent (e.g., dichloromethane or chloroform).

  • Add the aldehyde precursor (1.0 eq) to the catalyst solution.

  • Stir the reaction at the specified temperature (e.g., 0 °C or room temperature) and monitor by TLC. The reaction is typically complete in 12-24 hours.

  • Upon completion, concentrate the reaction mixture directly onto silica gel.

Step 3: Purification and Characterization

  • Purify the product via flash column chromatography (eluent: hexane/ethyl acetate gradient) to isolate the chiral indanone.

  • Characterize the product by ¹H NMR, ¹³C NMR, and HRMS.

  • Determine the enantiomeric excess (% ee) by chiral HPLC analysis.

Expected Data
CatalystAdditive (mol%)Temp (°C)Yield (%)ee (%)
Cinchonidine-derived amineBenzoic Acid (10)0~90>95
Quinine-derived amineTFA (10)0~85~92
Jørgensen-Hayashi catalystAcetic Acid (10)RT~78~89
Note: Data is representative and based on analogous transformations reported in the literature.[7][8] The choice of acid additive and temperature can significantly impact both yield and enantioselectivity.

Senior Scientist Insights & Troubleshooting

  • Low Enantioselectivity (Heck Reaction): The purity and dryness of the ligand and solvent are critical. Ensure all glassware is oven-dried and reactions are run under a strictly inert atmosphere. Ligand screening may be necessary if the chosen ligand proves suboptimal for this specific substrate.

  • Low Yield (Heck Reaction): Incomplete conversion can result from catalyst deactivation. Ensure the base is of high purity. If the reaction stalls, a small additional charge of the palladium precursor and ligand may be beneficial.

  • Racemization (Organocatalysis): The product indanone can be susceptible to racemization via enolization, especially under basic or harsh acidic conditions. It is crucial to perform the workup and purification under neutral or mildly acidic conditions and avoid prolonged heating.

  • Slow Reaction (Organocatalysis): The reaction rate is sensitive to solvent polarity and concentration. If the reaction is slow, switching to a more polar solvent or increasing the concentration may improve the rate, but this should be balanced against potential impacts on enantioselectivity.

Conclusion

Both the transition-metal-catalyzed and organocatalytic routes presented provide viable and highly enantioselective pathways to the valuable chiral intermediate this compound. The palladium-catalyzed reductive-Heck reaction offers a robust method for substrates that can be readily halogenated.[4][5] In contrast, the organocatalytic approach provides a complementary, metal-free strategy that relies on iminium ion activation, which is often characterized by operational simplicity and mild reaction conditions.[6][7] The choice between these methods will depend on precursor accessibility, cost considerations, and the specific requirements for scalability and metal contamination in the final product.

References

  • Asymmetric Synthesis of Indanone Derivatives: Application Notes and Protocols - Benchchem. (URL: )
  • Synthesis of chiral indanones and acid-catalyzed transformations to...
  • Annulations involving 1-indanones to access fused- and spiro frameworks - RSC Publishing. (URL: )
  • Recent advances in transition-metal-catalyzed annulations for the construction of 1-Indanone core | Request PDF - ResearchG
  • Synthesis of 1-indanones with a broad range of biological activity - Beilstein Journals. (URL: )
  • Indanone synthesis - Organic Chemistry Portal. (URL: )
  • Synthesis of Chiral 3-Substituted Indanones via an Enantioselective Reductive-Heck Reaction | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • Recent advances in transition-metal-catalyzed annulations for the construction of a 1-indanone core - New Journal of Chemistry (RSC Publishing). (URL: [Link])

  • Enantioselective organocatalytic synthesis of fluorinated molecules - ePrints Soton. (URL: [Link])

  • ASYMMETRIC SYNTHESIS ENABLED BY METAL-FREE CATALYSIS - Macmillan Group. (URL: [Link])

  • Enantioselective Syntheses of Indanes: From Organocatalysis to C—H Functionalization - RSC Publishing. (URL: [Link])

  • Enantioselective Organocatalytic Construction of Spiroindane Derivatives by Intramolecular Friedel-Crafts-Type 1,4-Addition - PubMed. (URL: [Link])

  • Organocatalytic Enantioselective [4 + 4] Cycloadditions of Furan Ortho-Quinodimethanes. (URL: [Link])

Sources

Application Notes and Protocols: The Strategic Use of 6-Fluoro-4-methylindan-1-one in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of Fluorinated Indanones in Drug Discovery

The indanone scaffold is a privileged structure in medicinal chemistry, most notably recognized as the core of Donepezil, a cornerstone in the symptomatic treatment of Alzheimer's disease.[1] The strategic incorporation of fluorine into drug candidates is a well-established method to enhance pharmacological properties such as metabolic stability, binding affinity, and bioavailability.[2][3] Consequently, fluorinated indanone derivatives, like 6-Fluoro-4-methylindan-1-one, represent a promising class of building blocks for the development of novel therapeutic agents, particularly in the realm of neurodegenerative diseases.[4]

This guide provides a comprehensive overview of the synthesis and application of this compound, offering detailed protocols and insights into its role in constructing multi-target ligands for complex diseases.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for the characterization of its derivatives.

PropertyValueSource
CAS Number 174603-42-0[1][5]
Molecular Formula C₁₀H₉FO[1][5]
Molecular Weight 164.18 g/mol [1][5]
Appearance Predicted: SolidN/A
Boiling Point Predicted: ~280 °C[6]
Density Predicted: ~1.21 g/cm³[6]
Predicted Spectroscopic Profile

¹H NMR (400 MHz, CDCl₃):

  • δ ~7.4-7.6 (m, 1H): Aromatic proton ortho to the carbonyl group.

  • δ ~7.0-7.2 (m, 1H): Aromatic proton meta to the carbonyl group.

  • δ ~3.0 (t, J ≈ 6 Hz, 2H): Methylene protons adjacent to the aromatic ring.

  • δ ~2.7 (t, J ≈ 6 Hz, 2H): Methylene protons adjacent to the carbonyl group.

  • δ ~2.4 (s, 3H): Methyl group protons.

¹³C NMR (100 MHz, CDCl₃):

  • δ ~205-207: Carbonyl carbon (C=O).

  • δ ~160-165 (d, J ≈ 240-250 Hz): Fluorine-bearing aromatic carbon.

  • δ ~120-155: Other aromatic carbons.

  • δ ~35-40: Methylene carbon adjacent to the carbonyl group.

  • δ ~25-30: Methylene carbon adjacent to the aromatic ring.

  • δ ~15-20: Methyl carbon.

Infrared (IR) Spectroscopy (ATR):

  • ~3000-3100 cm⁻¹: Aromatic C-H stretch.

  • ~2850-2950 cm⁻¹: Aliphatic C-H stretch.

  • ~1700-1720 cm⁻¹: Carbonyl (C=O) stretch.

  • ~1580-1620 cm⁻¹: Aromatic C=C stretch.

  • ~1200-1300 cm⁻¹: C-F stretch.

Mass Spectrometry (EI):

  • M⁺ at m/z 164: Molecular ion peak.

  • Key fragmentation patterns: Loss of CO (m/z 136), and other fragments corresponding to the indanone core.

Synthetic Protocols

The synthesis of this compound is most effectively achieved through an intramolecular Friedel-Crafts acylation of a suitable precursor.[12][13] The following protocols outline a plausible and adaptable synthetic route.

Protocol 1: Synthesis of the Precursor, 3-(3-fluoro-5-methylphenyl)propanoic acid

This protocol is adapted from standard Suzuki coupling and subsequent reduction methodologies.

Workflow Diagram:

G cluster_0 Synthesis of 3-(3-fluoro-5-methylphenyl)propanoic acid 3-fluoro-5-methylphenylboronic acid 3-fluoro-5-methylphenylboronic acid Suzuki Coupling Suzuki Coupling 3-fluoro-5-methylphenylboronic acid->Suzuki Coupling ethyl acrylate ethyl acrylate ethyl acrylate->Suzuki Coupling Intermediate Ester ethyl (E)-3-(3-fluoro-5-methylphenyl)acrylate Suzuki Coupling->Intermediate Ester Pd catalyst, base Hydrogenation Hydrogenation Intermediate Ester->Hydrogenation H2, Pd/C Hydrolysis Hydrolysis Hydrogenation->Hydrolysis NaOH, H2O/EtOH Final Product 3-(3-fluoro-5-methylphenyl)propanoic acid Hydrolysis->Final Product Acid workup

Caption: Synthetic pathway to the indanone precursor.

Materials:

  • 3-Fluoro-5-methylphenylboronic acid[14]

  • Ethyl acrylate

  • Palladium(II) acetate

  • Triphenylphosphine

  • Potassium carbonate

  • 1,4-Dioxane

  • 10% Palladium on carbon (Pd/C)

  • Ethanol

  • Sodium hydroxide

  • Hydrochloric acid

  • Ethyl acetate

  • Brine

Procedure:

  • Suzuki Coupling: In a round-bottom flask, combine 3-fluoro-5-methylphenylboronic acid (1.0 eq), ethyl acrylate (1.2 eq), palladium(II) acetate (0.02 eq), triphenylphosphine (0.08 eq), and potassium carbonate (2.0 eq) in a mixture of 1,4-dioxane and water (4:1).

  • Degas the mixture by bubbling argon through it for 15 minutes.

  • Heat the reaction mixture at 80-90 °C overnight, monitoring by TLC.

  • After cooling, dilute the mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield ethyl (E)-3-(3-fluoro-5-methylphenyl)acrylate.

  • Hydrogenation: Dissolve the acrylate from the previous step in ethanol and add 10% Pd/C (catalytic amount).

  • Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate.

  • Hydrolysis: Dissolve the resulting ester in a mixture of ethanol and water. Add sodium hydroxide (2.0 eq) and stir at room temperature or with gentle heating until the ester is fully hydrolyzed.

  • Acidify the reaction mixture with hydrochloric acid to precipitate the carboxylic acid.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield 3-(3-fluoro-5-methylphenyl)propanoic acid.

Protocol 2: Intramolecular Friedel-Crafts Acylation to this compound

This protocol is adapted from general procedures for the synthesis of indanones.[15][16]

Workflow Diagram:

G cluster_1 Synthesis of this compound Precursor Acid 3-(3-fluoro-5-methylphenyl)propanoic acid Acyl Chloride Formation Acyl Chloride Formation Precursor Acid->Acyl Chloride Formation Thionyl chloride or oxalyl chloride Intermediate Acyl Chloride 3-(3-fluoro-5-methylphenyl)propanoyl chloride Acyl Chloride Formation->Intermediate Acyl Chloride Friedel-Crafts Cyclization Friedel-Crafts Cyclization Intermediate Acyl Chloride->Friedel-Crafts Cyclization AlCl3, DCM Final Indanone This compound Friedel-Crafts Cyclization->Final Indanone Aqueous workup

Caption: Intramolecular Friedel-Crafts cyclization.

Materials:

  • 3-(3-Fluoro-5-methylphenyl)propanoic acid

  • Thionyl chloride or oxalyl chloride

  • Dichloromethane (DCM), anhydrous

  • Aluminum chloride (AlCl₃), anhydrous

  • Ice

  • Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • Acyl Chloride Formation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 3-(3-fluoro-5-methylphenyl)propanoic acid (1.0 eq) in anhydrous DCM.

  • Add thionyl chloride (1.5 eq) or oxalyl chloride (1.2 eq) with a catalytic amount of DMF dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours, or until gas evolution ceases.

  • Remove the solvent and excess reagent under reduced pressure to obtain the crude acyl chloride.

  • Friedel-Crafts Cyclization: In a separate flame-dried flask, suspend anhydrous aluminum chloride (1.2 eq) in anhydrous DCM at 0 °C under an inert atmosphere.

  • Add a solution of the crude acyl chloride in anhydrous DCM dropwise to the AlCl₃ suspension.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature overnight.

  • Carefully quench the reaction by pouring it onto crushed ice with stirring.

  • Add concentrated hydrochloric acid to dissolve any remaining aluminum salts.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Application in Medicinal Chemistry: Synthesis of Donepezil Analogues

This compound is a key intermediate for the synthesis of novel Donepezil analogues, which are potent inhibitors of acetylcholinesterase (AChE) and may also exhibit inhibitory activity against β-secretase (BACE1), both key targets in Alzheimer's disease therapy.[1][3][17][18][19][20][21][22][23]

Protocol 3: Aldol Condensation and Reduction to a 6-Fluoro-4-methyl Donepezil Analogue

Workflow Diagram:

G cluster_2 Synthesis of a Donepezil Analogue Indanone This compound Aldol Condensation Aldol Condensation Indanone->Aldol Condensation Aldehyde N-benzylpiperidine-4-carboxaldehyde Aldehyde->Aldol Condensation Unsaturated Ketone Intermediate Enone Aldol Condensation->Unsaturated Ketone Base (e.g., KOH), EtOH Reduction Reduction Unsaturated Ketone->Reduction H2, Pd/C Final Analogue 6-Fluoro-4-methyl Donepezil Analogue Reduction->Final Analogue

Caption: Synthesis of a Donepezil analogue.

Materials:

  • This compound

  • N-benzylpiperidine-4-carboxaldehyde

  • Potassium hydroxide

  • Ethanol

  • 10% Palladium on carbon (Pd/C)

  • Methanol or Ethyl Acetate

Procedure:

  • Aldol Condensation: Dissolve this compound (1.0 eq) and N-benzylpiperidine-4-carboxaldehyde (1.0 eq) in ethanol.

  • Add a solution of potassium hydroxide in ethanol and stir the mixture at room temperature or with gentle heating until the reaction is complete.

  • Cool the reaction mixture and collect the precipitated product by filtration. Wash with cold ethanol and dry to obtain the unsaturated ketone intermediate.

  • Reduction: Dissolve the unsaturated ketone in methanol or ethyl acetate and add 10% Pd/C.

  • Stir the mixture under a hydrogen atmosphere until the double bond is reduced.

  • Filter the catalyst and concentrate the solvent to yield the crude 6-fluoro-4-methyl Donepezil analogue.

  • Purify the product by column chromatography or recrystallization.

Biological Evaluation and Structure-Activity Relationship (SAR)

The synthesized 6-fluoro-4-methyl Donepezil analogue is expected to exhibit potent acetylcholinesterase inhibitory activity. The fluorine atom at the 6-position can enhance binding affinity through favorable interactions within the enzyme's active site and may also block potential sites of metabolism, thereby increasing the compound's half-life. The methyl group at the 4-position can provide additional van der Waals interactions and influence the overall conformation of the molecule, potentially improving selectivity for AChE over other enzymes like butyrylcholinesterase (BChE).

Further biological evaluation would involve in vitro assays to determine the IC₅₀ values against AChE and BChE, and potentially BACE1. Cellular assays can be used to assess neuroprotective effects, and in vivo studies in animal models of Alzheimer's disease can evaluate cognitive enhancement and disease-modifying potential.

Conclusion

This compound is a valuable and strategically designed building block in medicinal chemistry. Its synthesis, while requiring a multi-step approach, is achievable through established chemical transformations. The primary application of this intermediate lies in the creation of novel Donepezil analogues with potentially improved pharmacokinetic and pharmacodynamic profiles for the treatment of Alzheimer's disease. The protocols and insights provided herein serve as a guide for researchers and drug development professionals to explore the full potential of this and related fluorinated indanone scaffolds in the quest for new and more effective therapies.

References

  • Fosso, M. B., et al. (2018). Multifunctional Donepezil Analogues as Cholinesterase and BACE1 Inhibitors. Molecules, 23(12), 3252. [Link]

  • Ghosh, A. K., et al. (2021). BACE1 inhibitor drugs for the treatment of Alzheimer's disease. Global Health & Medicine, 3(5), 269-281. [Link]

  • Sugimoto, H., et al. (2000). Donepezil hydrochloride (E2020) and other acetylcholinesterase inhibitors. Current Medicinal Chemistry, 7(3), 303-339. [Link]

  • Karakaya, G., et al. (2024). Novel multifunctional tacrine–donepezil hybrids against Alzheimer's disease: Design synthesis and bioactivity studies. Archiv der Pharmazie. [Link]

  • Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry. [Link]

  • Kálmán, J., et al. (2000). Donepezil dose-dependently inhibits acetylcholinesterase activity in various areas and in the presynaptic cholinergic and the postsynaptic cholinoceptive enzyme-positive structures in the human and rat brain. Neuroscience, 101(1), 89-100. [Link]

  • Ferreira-Vieira, T. H., et al. (2018). Highlights in BACE1 Inhibitors for Alzheimer’s Disease Treatment. Frontiers in Neuroscience, 12, 338. [Link]

  • Kotani, S., et al. (2008). Donepezil, an acetylcholinesterase inhibitor, enhances adult hippocampal neurogenesis. Chemical Biology & Drug Design, 72(3), 231-236. [Link]

  • Dvir, H., et al. (2020). Donepezil Inhibits Acetylcholinesterase via Multiple Binding Modes at Room Temperature. Journal of Chemical Information and Modeling, 60(7), 3463-3471. [Link]

  • Venkatesan, K., et al. (2024). Potential acetylcholinesterase inhibitors to treat Alzheimer's disease. European Review for Medical and Pharmacological Sciences, 28(6), 2416-2433. [Link]

  • Singh, M., et al. (2021). Developing Novel Beta-Secretase Inhibitors in a Computer Model as a Possible Treatment for Alzheimer's Disease. Molecules, 26(21), 6484. [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Wikipedia. [Link]

  • Kalyaev, M. V., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(14), 4611. [Link]

  • Klumpp, D. A., et al. (2007). Intramolecular Friedel-Crafts Acylation Reaction Promoted by 1,1,1,3,3,3-Hexafluoro-2-propanol. The Journal of Organic Chemistry, 72(20), 7794-7797. [Link]

  • PrepChem.com. (n.d.). Synthesis of methyl 3-phenylpropionate. PrepChem.com. [Link]

  • Kalyaev, M. V., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. ResearchGate. [Link]

  • PubChem. (n.d.). 4-Methylindan. PubChem. [Link]

  • SpectraBase. (n.d.). 6-FLUORO-1H-INDENE. SpectraBase. [Link]

  • NIST. (n.d.). Indan, 1-methyl-. NIST WebBook. [Link]

  • NIST. (n.d.). Indan, 1-methyl-. NIST WebBook. [Link]

Sources

Application of 6-Fluoro-4-methylindan-1-one in Kinase Inhibitor Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Fluorinated Scaffolds in Modern Kinase Inhibitor Design

Protein kinases are a pivotal class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most important target families in contemporary drug discovery. The development of small molecule kinase inhibitors has revolutionized treatment paradigms in oncology and beyond. A key strategy in the medicinal chemist's arsenal is the use of "privileged scaffolds" – core molecular structures that are pre-validated to interact with the ATP-binding site of kinases. The indanone scaffold has emerged as one such versatile framework.

This technical guide focuses on a specifically substituted indanone, 6-Fluoro-4-methylindan-1-one , and its application as a strategic building block in the synthesis of potent kinase inhibitors. We will delve into the rationale behind the utility of this particular scaffold, provide detailed synthetic protocols for its incorporation into kinase inhibitor frameworks, and discuss the broader implications for structure-activity relationship (SAR) studies. The fluorination of drug candidates can significantly enhance pharmacokinetic and physicochemical properties, including metabolic stability and membrane permeation. The presence of a fluorine atom, as in this compound, is a widely employed strategy to improve ligand binding to proteins.

The Advantage of this compound as a Building Block

The unique substitution pattern of this compound offers several distinct advantages in the design of kinase inhibitors:

  • The Indanone Core: The rigid, bicyclic structure of the indanone serves as a robust anchor for positioning substituents in the three-dimensional space of a kinase's ATP-binding pocket. The α,β-unsaturated ketone system, which can be formed from the indanone, is a common feature in many biologically active compounds.

  • Strategic Fluorination: The fluorine atom at the 6-position is a critical feature. Fluorine's high electronegativity can lead to favorable electronic interactions with the protein target, potentially increasing binding affinity. Furthermore, the C-F bond is metabolically stable, often used to block sites of oxidative metabolism, thereby improving the pharmacokinetic profile of the drug candidate.

  • Methyl Group Influence: The methyl group at the 4-position provides a steric and electronic handle. It can be used to probe hydrophobic pockets within the kinase active site and to fine-tune the overall lipophilicity of the molecule. Its position can also influence the orientation of larger substituents appended to the indanone core.

  • Synthetic Versatility: The ketone functionality of the indanone is a versatile chemical handle, readily participating in reactions such as aldol condensations to append various aromatic and heteroaromatic systems, which are crucial for targeting different kinases.

Case Study: Synthesis of Indazolyl-Indanone Derivatives as Potent Kinase Inhibitors

A key application of this compound is in the synthesis of indazolyl-based kinase inhibitors. The indazole moiety is a well-established "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase hinge region, mimicking the interaction of the adenine ring of ATP.

The following synthetic scheme, adapted from the patent literature, illustrates the use of this compound in the preparation of a kinase inhibitor scaffold targeting a range of kinases, including KDR (VEGFR-2), FGFR, and others.

G cluster_start Starting Materials cluster_reaction1 Step 1: Aldol Condensation cluster_reaction2 Step 2: Further Elaboration (e.g., Reductive Amination) A This compound C Intermediate: (E)-2-((1H-indazol-6-yl)methylene)- 6-fluoro-4-methyl-2,3-dihydro-1H-inden-1-one A->C Piperidine, Ethanol, Reflux B 1H-Indazole-6-carbaldehyde B->C D Final Kinase Inhibitor Scaffold C->D 1. NaBH4, MeOH 2. Further functionalization G cluster_kinase Kinase ATP-Binding Site cluster_inhibitor Inhibitor Scaffold hinge Hinge Region (Backbone Amides) gatekeeper Gatekeeper Residue hydrophobic_pocket Hydrophobic Pocket solvent_front Solvent Front indazole Indazole Moiety indazole->hinge H-Bonds indanone 6-Fluoro-4-methylindanone Core indanone->gatekeeper van der Waals indanone->hydrophobic_pocket Hydrophobic Interactions substituent R-Group substituent->solvent_front Solvent Interactions

Application Note & Protocol: Strategic Development of Novel PET Imaging Ligands from the 6-Fluoro-4-methylindan-1-one Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pursuit of novel Positron Emission Tomography (PET) ligands for neuroimaging remains a critical frontier in diagnosing and understanding complex neurological disorders like Alzheimer's disease and neuroinflammation. The indanone core structure represents a versatile and privileged scaffold in medicinal chemistry, offering a synthetically tractable platform for developing CNS-active compounds. This document outlines a strategic, prospective framework for the design, synthesis, radiolabeling, and preclinical evaluation of new PET imaging agents derived from 6-Fluoro-4-methylindan-1-one . We present a scientifically-grounded pathway, integrating rationale-driven chemical derivatization with robust radiochemical protocols and a comprehensive preclinical validation workflow. This guide is intended to serve as a foundational protocol for research teams embarking on the development of next-generation PET tracers from this promising, yet underexplored, chemical starting point.

Introduction: The Rationale for the this compound Scaffold

The development of successful PET radioligands for the central nervous system (CNS) hinges on a delicate balance of properties: high binding affinity and selectivity for the target, appropriate lipophilicity for blood-brain barrier (BBB) penetration, and amenability to labeling with a positron-emitting radionuclide, most commonly Fluorine-18 (t½ ≈ 110 min).[1][2]

The This compound scaffold is a compelling starting point for several reasons:

  • Privileged Structure: The indanone core is present in numerous CNS-active molecules, suggesting favorable foundational pharmacokinetics.

  • Inherent Fluorine Atom: The existing fluorine atom at the 6-position can be leveraged as a non-radioactive standard for characterization. While direct isotopic exchange is challenging, its presence informs the electronic properties of the molecule.

  • Synthetic Tractability: The ketone functionality at the 1-position and the aromatic ring are ripe for chemical modification, allowing for the systematic introduction of pharmacophores designed to bind to specific biological targets (e.g., amyloid plaques, tau tangles, translocator protein (TSPO)).[3][4]

  • Favorable Lipophilicity: The core structure possesses a moderate lipophilicity, a key starting point for achieving the desired LogD range (typically 2.0-3.0) for optimal BBB penetration without excessive non-specific binding.[1]

This application note details a complete, end-to-end strategy to advance this scaffold from a chemical starting material to a validated preclinical PET imaging agent.

Part I: Precursor Synthesis & Derivatization Strategy

The primary goal is to create a library of candidate molecules by modifying the indanone core to incorporate functionalities known to interact with a desired neurological target. A common strategy involves targeting protein aggregates or overexpressed enzymes in disease states.

Scientific Rationale

The ketone at the C1 position is the most versatile handle for derivatization. Through reactions like reductive amination or Wittig olefination, a diverse range of side chains can be introduced. These side chains are crucial for modulating binding affinity and selectivity. For instance, incorporating aromatic or heteroaromatic moieties can facilitate π-π stacking interactions with amyloid-beta plaques, a hallmark of Alzheimer's disease.[5]

Proposed Synthetic Workflow

The following diagram outlines a generalized workflow for creating a library of precursors suitable for subsequent radiolabeling.

G cluster_0 Part I: Precursor Synthesis A Start: this compound B Target-Oriented Derivatization (e.g., Reductive Amination) A->B R-NH2, NaBH(OAc)3 C Introduction of Leaving Group (for Direct Labeling) e.g., -NO2, -OTs B->C Nitration/ Sulfonylation D Introduction of Prosthetic Group Handle (for Indirect Labeling) e.g., Alkyne, Azide, Amine B->D Coupling Rxn F Non-Radioactive Standard ('Cold' Reference) B->F Final Purification E Final Non-Radioactive Precursor (e.g., Bromo- or Nitro-analog) C->E D->E

Caption: Synthetic workflow for generating radiolabeling precursors.

Protocol: Reductive Amination for Library Synthesis

This protocol describes a representative reaction to append a target-binding moiety.

  • Reagent Preparation:

    • Dissolve this compound (1.0 eq) in 1,2-dichloroethane (DCE) to a concentration of 0.1 M.

    • Add the desired primary or secondary amine (e.g., 4-aminopyridine derivative) (1.1 eq).

    • Add acetic acid (1.2 eq) to catalyze imine formation.

  • Reaction Execution:

    • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

    • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes. Caution: Gas evolution may occur.

    • Allow the reaction to stir at room temperature for 12-24 hours. Monitor progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup and Purification:

    • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Extract the aqueous layer with dichloromethane (DCM) (3x).

    • Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product via flash column chromatography on silica gel to yield the desired indanamine derivative.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). This molecule can now serve as a non-radioactive standard or be further modified into a labeling precursor.

Part II: [¹⁸F]Radiolabeling Strategy

The introduction of Fluorine-18 is the core of PET ligand synthesis. The choice of strategy depends on the chemical nature of the precursor. Nucleophilic substitution is the most common method for [¹⁸F]fluoride incorporation.

Scientific Rationale

Direct aromatic nucleophilic substitution requires an electron-deficient aromatic ring and a good leaving group (e.g., -NO₂, -NMe₃⁺). This often necessitates harsh reaction conditions (high temperature, aprotic polar solvents).[6] An alternative and often more reliable method is a two-step approach where a prosthetic group, already labeled with ¹⁸F, is attached to the core molecule. However, for simplicity and higher molar activity, a one-step direct labeling is often preferred if achievable.

For our scaffold, we will design a precursor with a suitable leaving group, such as a bromo- or nitro-substituent, positioned for activation by the indanone system.

[¹⁸F]Radiolabeling Workflow Diagram

G cluster_1 Part II: Automated [18F]Radiolabeling A [18F]Fluoride from Cyclotron (in [18O]H2O) B Trapping on Anion Exchange Cartridge A->B C Elution with K2CO3/Kryptofix (K222) B->C D Azeotropic Drying (MeCN, 110°C) C->D Phase Transfer Catalyst E Addition of Precursor in DMSO D->E F Nucleophilic Substitution (130-160°C, 15-20 min) E->F G Quench & Dilute F->G H Semi-Preparative HPLC Purification G->H I Product Fraction Collection H->I J Formulation (Ethanol/Saline) I->J K Sterile Filtration (0.22 µm filter) J->K L Final [18F]Radiotracer (Ready for QC) K->L

Caption: Automated workflow for one-step [18F]radiolabeling.

Protocol: Automated One-Step [¹⁸F]Fluorination

This protocol is designed for an automated synthesis module.

  • [¹⁸F]Fluoride Processing:

    • Deliver the aqueous [¹⁸F]fluoride solution from the cyclotron to the synthesis module.

    • Trap the [¹⁸F]F⁻ on a quaternary ammonium anion-exchange cartridge (e.g., QMA).

    • Elute the [¹⁸F]F⁻ into the reaction vessel using a solution of Kryptofix 2.2.2 (K₂₂₂) (5-10 mg) and potassium carbonate (K₂CO₃) (1-2 mg) in acetonitrile/water (80:20).

  • Drying:

    • Heat the reaction vessel to 110 °C under a stream of nitrogen to perform azeotropic drying, removing all water. Repeat twice with additions of anhydrous acetonitrile. The reactivity of the "naked" fluoride is critically dependent on this step.

  • Radiolabeling Reaction:

    • Dissolve the labeling precursor (e.g., nitro- or bromo-indan-derivative) (1-3 mg) in anhydrous dimethyl sulfoxide (DMSO) (0.5 mL).

    • Add the precursor solution to the dried [¹⁸F]F⁻/K₂₂₂ complex.

    • Seal the vessel and heat to 130-160 °C for 15-20 minutes. The optimal temperature and time must be determined empirically for each new precursor.

  • Purification:

    • Cool the reaction vessel and quench the reaction with 1-2 mL of the HPLC mobile phase.

    • Inject the entire mixture onto a semi-preparative HPLC column (e.g., C18).

    • Elute with an appropriate mobile phase (e.g., 40-60% acetonitrile in water with 0.1% TFA) to separate the [¹⁸F]labeled product from unreacted [¹⁸F]fluoride and precursor.

    • Collect the product peak, identified by its retention time corresponding to the non-radioactive standard, using tandem radiation and UV detectors.

  • Formulation:

    • Dilute the collected HPLC fraction with sterile water for injection and pass it through a C18 Sep-Pak cartridge to trap the product.

    • Wash the cartridge with sterile water to remove residual HPLC solvents.

    • Elute the final product from the cartridge with a small volume of USP-grade ethanol (~0.2 mL) followed by sterile saline for injection (~2-10 mL).

    • Pass the final solution through a 0.22 µm sterile filter into a sterile, pyrogen-free vial.

Part III: Quality Control (QC) for Release

Every batch of radiotracer intended for preclinical or clinical use must pass a stringent set of QC tests to ensure its safety and purity.

Scientific Rationale

QC protocols are non-negotiable and form a self-validating system.[7] Radiochemical purity ensures that the observed PET signal comes from the intended molecule and not a radioactive impurity. Molar activity is critical because a low value could lead to pharmacological effects from the "cold" mass of the injected compound, potentially confounding the imaging results.

QC Specifications and Methods
ParameterMethodAcceptance CriteriaRationale
Identity Analytical Radio-HPLCRetention time of the radioactive peak matches the non-radioactive standard.Confirms the correct compound was synthesized.
Radiochemical Purity Analytical Radio-HPLC≥ 95%Ensures signal integrity and minimizes off-target effects from radioactive impurities.[7]
Molar Activity (Aₘ) HPLC with calibrated UV and radiation detectors> 70 GBq/µmol at time of injectionMinimizes potential for pharmacological effects and ensures high signal-to-noise ratio.[7]
Residual Solvents Gas Chromatography (GC)< 410 ppm (Ethanol), < 5000 ppm (Acetonitrile, DMSO) per USP <467>Prevents toxicity from organic solvents used in synthesis.
pH pH meter or strip4.5 - 7.5Ensures compatibility with physiological conditions upon injection.
Visual Inspection Direct observationClear, colorless solution, free of particulatesBasic safety check for precipitates or foreign matter.
Sterility & Endotoxins Culture-based methods & LAL testSterile & < 175 EU/VMandatory for any injectable formulation to prevent infection and pyrogenic reactions.

Part IV: Preclinical Evaluation Workflow

Once a radiotracer is synthesized and passes QC, its biological properties must be thoroughly evaluated.

Scientific Rationale

The preclinical workflow is a tiered approach designed to de-risk the compound. In vitro studies confirm target engagement and specificity. In vivo studies in animals assess the tracer's pharmacokinetics, brain penetration, and ability to visualize the target in a living system.[8][9] This progression is essential to demonstrate that the tracer behaves as expected before considering human studies.

Preclinical Evaluation Workflow Diagram

Caption: Tiered workflow for comprehensive preclinical evaluation.

Protocol: Dynamic MicroPET (µPET) Imaging in a Rodent Model

This protocol outlines a typical imaging study to assess tracer kinetics and target engagement.

  • Animal Preparation:

    • Anesthetize the animal (e.g., transgenic mouse model of Alzheimer's disease or healthy control) with isoflurane (2-3% for induction, 1-2% for maintenance).

    • Place the animal on the scanner bed with temperature monitoring and respiratory gating.

    • Insert a tail-vein catheter for radiotracer injection.

  • Radiotracer Administration:

    • Administer a bolus injection of the [¹⁸F]-labeled indanone derivative (typically 5-10 MBq) via the tail-vein catheter, followed by a saline flush.

  • Image Acquisition:

    • Start the dynamic PET scan simultaneously with the injection.

    • Acquire data in list mode for 60-90 minutes.

    • The data will be reconstructed into a series of time frames (e.g., 6 x 30s, 4 x 60s, 5 x 300s).

  • Image Analysis:

    • Co-register the PET images with a CT or MRI scan for anatomical reference.

    • Draw regions of interest (ROIs) on key brain areas (e.g., cortex, hippocampus, cerebellum).

    • Generate time-activity curves (TACs) for each ROI, plotting radioactivity concentration over time.

    • Calculate the Standardized Uptake Value (SUV) for semi-quantitative analysis.

    • For blocking studies, a separate cohort of animals is pre-treated with a high dose of a non-radioactive version of the ligand or a known competitor 30-60 minutes before the radiotracer injection. A significant reduction in signal in target-rich regions confirms specific binding.

Conclusion

The this compound scaffold presents a promising and versatile platform for the development of novel PET imaging agents. By following a structured and rationale-driven approach—from targeted chemical derivatization and robust [¹⁸F]radiolabeling to meticulous quality control and a comprehensive preclinical evaluation pipeline—researchers can systematically advance new molecular entities toward clinical translation. The protocols and workflows detailed in this note provide a foundational guide to unlock the potential of this scaffold in addressing the urgent needs of neuroimaging and drug development.

References

  • Damont, A., Boisgard, R., Kuhnast, B., et al. (2011). Synthesis of 6-[¹⁸F]fluoro-PBR28, a novel radiotracer for imaging the TSPO 18 kDa with PET. Bioorganic & Medicinal Chemistry Letters, 21(16), 4819-4822. Available at: [Link]

  • Bai, P., Qin, Z., Li, H., et al. (2024). Synthesis and preclinical evaluation of 11C-labeled 7-Oxo-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine radioligands for RIPK1 positron emission tomography imaging. Bioorganic Chemistry, 146, 107279. Available at: [Link]

  • Hong, J., Lu, S., Xu, R., et al. (2013). Synthesis and Evaluation in Monkey of [18F]4-Fluoro-N-methyl-N-(4-(6-(methylamino)pyrimidin-4-yl)thiazol-2-yl)benzamide ([18F]FIMX), a Promising Radioligand for PET Imaging of Brain Metabotropic Glutamate Receptor 1 (mGluR1). Journal of Medicinal Chemistry, 56(22), 9146-9155. Available at: [Link]

  • Lois, C., & Riss, P. J. (2020). PET Neuroimaging of Alzheimer's Disease: Radiotracers and Their Utility in Clinical Research. Frontiers in Medicine, 7, 599596. Available at: [Link]

  • Mori, W., Kida, T., Gaja, A., et al. (2020). Radiosynthesis and evaluation of 4-(6-[18F]Fluoro-4-(5-isopropoxy-1H-indazol-3-yl)pyridin-2-yl)morpholine as a novel radiotracer candidate targeting leucine-rich repeat kinase 2. Scientific Reports, 10(1), 8345. Available at: [Link]

  • Li, H., Qin, Z., Zhou, Y., & Bai, P. (2025). Design, Synthesis, and Preclinical Evaluation of 11C/18F-Labeled Inhibitors for RIPK1 PET Imaging. Journal of Medicinal Chemistry. (Note: This is a prospective citation based on available abstracts, a full article link may not be available). Available at: [Link]

  • Lu, S., Hong, J., Fant, J., et al. (2021). Synthesis and Screening in Mice of Fluorine-Containing PET Radioligands for TSPO: Discovery of a Promising 18F-Labeled Ligand. ACS Chemical Neuroscience, 12(15), 2849-2862. Available at: [Link]

  • Ordonez, A. A., & Jain, S. K. (2019). Synthesis and preclinical evaluation of novel 18F-vancomycin-based tracers for the detection of bacterial infections using positron emission tomography. EJNMMI Radiopharmacy and Chemistry, 4(1), 1-13. Available at: [Link]

  • Hong, J., Lu, S., Xu, R., et al. (2013). Synthesis and evaluation in monkey of [18F]4-fluoro- N -methyl- N -(4-(6-(methylamino)pyrimidin-4-yl)thiazol-2-yl)benzamide ([ 18F]FIMX): A promising radioligand for PET imaging of brain metabotropic glutamate receptor 1 (mGluR1). Journal of Medicinal Chemistry, 56(22), 9146-9155. Available at: [Link]

  • Li, Z., Liu, H., Chen, X., & Nie, L. (2019). Rapid one-step 18F-radiolabeling of biomolecules in aqueous media by organophosphine fluoride acceptors. Nature Communications, 10(1), 1018. Available at: [Link]

  • Kaur, H., & Chaddah, M. S. (2022). PET Radiopharmaceuticals for Alzheimer's Disease and Parkinson's Disease Diagnosis, the Current and Future Landscape. Molecules, 27(19), 6528. Available at: [Link]

  • Jewett, D. M. (1992). Improved synthesis of some commonly used PET radioligands by the use of [11C]methyl triflate. Nuclear Medicine and Biology, 19(5), 575-576. Available at: [Link]

  • Uppsala University. (2021). Use of PET imaging to combat Alzheimer's disease. Uppsala University News. Available at: [Link]

  • Kumar, V., & Kniess, T. (2022). Fluorine-18 Labelled Radioligands for PET Imaging of Cyclooxygenase-2. Pharmaceuticals, 15(6), 729. Available at: [Link]

  • National Center for Biotechnology Information. (2012). 2-{3-[18F]Fluoro-4-(methylamino)phenyl}-1,3-benzothiazol-6-ol. Probe Reports from the Molecular Imaging and Contrast Agent Database. Available at: [Link]

  • Walji, A. M., Hostetler, E. D., Selnick, H., et al. (2016). Discovery of 6-(Fluoro-(18)F)-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine ([(18)F]-MK-6240): A Positron Emission Tomography (PET) Imaging Agent for Quantification of Neurofibrillary Tangles (NFTs). Journal of Medicinal Chemistry, 59(10), 4778-4789. Available at: [Link]

  • Bernard-Gauthier, V., Wängler, B., Wängler, C., et al. (2023). Synthesis, Fluorine-18 Radiolabeling, and In Vivo PET Imaging of a Hydrophilic Fluorosulfotetrazine. Molecules, 28(8), 3426. Available at: [Link]

  • Hong, J., Lu, S., Xu, R., et al. (2015). [carbonyl-11C]4-Fluoro-N-methyl-N-(4-(6-(methylamino)pyrimidin-4-yl)thiazol-2-yl)benzamide ([11C]FIMX) is an effective radioligand for PET imaging of metabotropic glutamate receptor 1 (mGluR1) in monkey brain. Nuclear Medicine and Biology, 42(11), 861-867. Available at: [Link]

  • Hong, J., Lu, S., Xu, R., et al. (2013). Synthesis and evaluation in monkey of [(18)F]4-fluoro-N-methyl-N-(4-(6-(methylamino)pyrimidin-4-yl)thiazol-2-yl)benzamide ([(18)F]FIMX): a promising radioligand for PET imaging of brain metabotropic glutamate receptor 1 (mGluR1). Journal of Medicinal Chemistry, 56(22), 9146-9155. Available at: [Link]

  • National Center for Biotechnology Information. (2009). 18F-Labeled 6-methyl-2-(4'-fluorophenyl)-1,3-benzothiazole. Probe Reports from the Molecular Imaging and Contrast Agent Database. Available at: [Link]

  • Hong, J., Lu, S., Xu, R., et al. (2015). [carbonyl-11C]4-Fluoro-N-methyl-N-(4-(6-(methylamino)pyrimidin-4-yl)thiazol-2-yl)benzamide ([11C]FIMX) is an effective radioligand for PET imaging of metabotropic glutamate receptor 1 (mGluR1) in monkey brain. Nuclear Medicine and Biology, 42(11), 861-867. Available at: [Link]

Sources

Application Note & Protocol: Efficient Cyclization of Fluorinated Phenylpropanoic Acids for the Synthesis of Bio-active Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Role of Fluorine in Medicinal Chemistry

The introduction of fluorine into organic molecules is a cornerstone of modern drug design. Its unique properties—small steric footprint, high electronegativity, and the ability to form strong C-F bonds—can profoundly enhance a drug candidate's metabolic stability, membrane permeability, and binding affinity to target proteins.[1][2][3] Fluorinated cyclic ketones, such as fluoro-indanones and fluoro-tetralones, are particularly valuable scaffolds found in a wide array of therapeutic agents.

This application note provides a detailed, field-proven protocol for the intramolecular cyclization of fluorinated phenylpropanoic acids to yield these important cyclic ketones. We will delve into the underlying chemical principles, provide a step-by-step experimental procedure using Eaton's reagent, and offer insights into data interpretation and troubleshooting.

Scientific Principle: Intramolecular Friedel-Crafts Acylation

The core of this transformation is the intramolecular Friedel-Crafts acylation, a powerful C-C bond-forming reaction.[4] The reaction proceeds via electrophilic aromatic substitution, where the carboxylic acid moiety is converted into a highly reactive acylium ion electrophile by a strong acid catalyst.[5][6] This electrophile is then attacked by the electron-rich aromatic ring within the same molecule to form the cyclic product.[7][8]

Causality Behind Reagent Choice:

  • The Substrate: 3-(Fluorophenyl)propanoic acid. The fluorine atom is a key player. While it is an activating group for electrophilic substitution in terms of directing the incoming electrophile (ortho, para-director), its strong electron-withdrawing nature deactivates the ring, making the reaction more challenging than with non-fluorinated analogues.[5]

  • The Catalyst: Eaton's reagent, a 7-10% solution of phosphorus pentoxide (P₂O₅) in methanesulfonic acid (MSA), is an exceptionally effective catalyst for this reaction.[9][10][11]

    • Methanesulfonic Acid (MSA): A strong Brønsted acid that protonates the carboxylic acid.

    • Phosphorus Pentoxide (P₂O₅): A powerful dehydrating agent that traps the water molecule formed, driving the equilibrium towards the formation of the critical acylium ion intermediate.[11][12] This combination is often superior to traditional catalysts like polyphosphoric acid (PPA), which requires higher temperatures and is highly viscous, making it difficult to handle.[13][14][15]

Visualization of Mechanism and Workflow

To ensure clarity, the reaction mechanism and the experimental workflow are illustrated below.

Reaction Mechanism

The diagram below outlines the step-by-step mechanism for the acid-catalyzed intramolecular Friedel-Crafts acylation.

G Mechanism: Intramolecular Friedel-Crafts Acylation sub Fluorophenylpropanoic Acid + Eaton's Reagent (H⁺) act Step 1: Protonation & Dehydration to form Acylium Ion sub->act Activation ion Acylium Ion Intermediate (Electrophile) act->ion attack Step 2: Intramolecular Electrophilic Attack ion->attack Rate-determining step sigma Sigma Complex (Wheland Intermediate) attack->sigma deprotonate Step 3: Deprotonation to Restore Aromaticity sigma->deprotonate Fast prod Final Product: Fluorinated Cyclic Ketone deprotonate->prod

Caption: Mechanism of intramolecular Friedel-Crafts acylation.

Experimental Workflow

This flowchart provides a high-level overview of the entire experimental procedure, from setup to final product analysis.

G Experimental Workflow start Start: Weigh Reactant & Prepare Glassware setup Reaction Setup: Add Eaton's Reagent under Inert Atmosphere start->setup addition Add Fluorophenylpropanoic Acid in Portions setup->addition reaction Heat Reaction Mixture (e.g., 80-90 °C) & Monitor by TLC addition->reaction cooldown Cool to Room Temp. reaction->cooldown quench Quench Reaction: Pour onto Ice Water cooldown->quench extract Liquid-Liquid Extraction (e.g., with Ethyl Acetate) quench->extract wash Wash Organic Layer (NaHCO₃, Brine) extract->wash dry Dry (Na₂SO₄), Filter, & Concentrate wash->dry purify Purification: Column Chromatography or Distillation dry->purify analyze Characterization: NMR, IR, MS purify->analyze end End: Pure Product analyze->end

Caption: High-level experimental workflow for cyclization.

Detailed Experimental Protocol

This protocol describes the cyclization of 3-(4-fluorophenyl)propanoic acid to 6-fluoro-1-indanone.

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • Eaton's reagent is highly corrosive and causes severe burns. Handle with extreme care.

  • The quenching process is exothermic. Perform it slowly and behind a safety shield.

Materials & Equipment:

  • 3-(4-fluorophenyl)propanoic acid

  • Eaton's Reagent (7.7 wt% P₂O₅ in MSA)[9]

  • Deionized water, Crushed ice

  • Ethyl acetate (or Dichloromethane)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, Magnetic stirrer, Heating mantle with temperature control

  • Condenser, Nitrogen/Argon inlet

  • Separatory funnel, Beakers, Erlenmeyer flasks

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel)

Procedure:

  • Preparation: Dry all glassware in an oven ( >100 °C) and cool under an inert atmosphere (N₂ or Ar).

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add Eaton's reagent (25 mL, ~10 molar equivalents). Begin stirring and maintain a gentle flow of inert gas.

  • Substrate Addition: Add 3-(4-fluorophenyl)propanoic acid (5.0 g, 29.7 mmol) to the stirring solution in small portions over 10-15 minutes. A slight exotherm may be observed.

  • Heating and Monitoring: Attach a condenser to the flask. Heat the reaction mixture to 85-90 °C using a pre-heated oil bath. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent) until the starting material is fully consumed (typically 1-3 hours).

  • Cooling and Quenching: Once complete, remove the flask from the heat and allow it to cool to room temperature. In a separate large beaker (500 mL), prepare a mixture of crushed ice and water (approx. 200 mL). Slowly and carefully , pour the reaction mixture onto the ice-water with vigorous stirring.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic extracts. Wash sequentially with:

    • Saturated NaHCO₃ solution (2 x 50 mL) to neutralize residual acid. (Caution: CO₂ evolution!).

    • Brine (1 x 50 mL) to remove excess water.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by vacuum distillation or flash column chromatography on silica gel to yield the pure 6-fluoro-1-indanone.

Data Presentation & Expected Results

The efficiency of intramolecular Friedel-Crafts cyclization is highly dependent on the substrate and reaction conditions. The following table summarizes typical conditions and outcomes for related reactions.

Substrate PrecursorCatalystTemp (°C)Time (h)ProductTypical Yield (%)Reference(s)
4-Phenylbutyric acidPolyphosphoric Acid1000.5α-Tetralone95[16]
4-Phenylbutyric acidMethanesulfonic Acid85-1001α-Tetralone60-80[16]
3-Phenylpropanoic acidPolyphosphoric Acid10011-IndanoneHigh[16]
Phenyl AcetamidesEaton's Reagent 802Tetrahydroisoquinolones70-90[13]

Characterization: The structure of the final product should be confirmed using standard analytical techniques:

  • ¹H and ¹⁹F NMR: To confirm the cyclic structure and the position of the fluorine atom.

  • IR Spectroscopy: To identify the characteristic carbonyl (C=O) stretch of the ketone (approx. 1700-1720 cm⁻¹).

  • Mass Spectrometry: To confirm the molecular weight of the product.

Troubleshooting & Field Insights

  • Problem: Low or no yield.

    • Cause & Solution: Insufficiently anhydrous conditions. Ensure all glassware is meticulously dried and the reaction is run under a positive pressure of inert gas. Water will quench the catalyst and prevent the formation of the acylium ion.

    • Cause & Solution: Reagent quality. Eaton's reagent can degrade over time. Use freshly prepared or recently purchased reagent for best results.[13]

  • Problem: Incomplete reaction after extended heating.

    • Cause & Solution: The deactivating effect of the fluorine atom may require more forcing conditions. Cautiously increase the temperature in 5-10 °C increments or extend the reaction time. Alternatively, a stronger catalyst system like triflic acid may be explored, but this requires careful handling due to its superacidic nature.[17][18][19]

  • Problem: Formation of dark, polymeric material.

    • Cause & Solution: The reaction temperature is too high, leading to side reactions. Reduce the temperature and ensure efficient stirring. The substrate should be added slowly to the acid to control the initial exotherm.

References

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • Jeschke, P. (2010). Fluorine in Medicinal Chemistry. Semantic Scholar. [Link]

  • O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Taylor & Francis Online. [Link]

  • BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. [Link]

  • The Organic Chemistry Tutor. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. YouTube. [Link]

  • Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

  • O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Expert Opinion on Drug Discovery. [Link]

  • Jeschke, P. (2010). Fluorine in Medicinal Chemistry. ResearchGate. [Link]

  • Wikipedia. Eaton's reagent. [Link]

  • Pardasani, R. T., & Talreja, T. (2012). Significance of Fluorine in Medicinal Chemistry: A Review. International Journal of Research in Pharmaceutical and Biomedical Sciences.
  • ResearchGate. (2021). Comprehensive Impact of Eaton's Reagent in Organic Synthesis: An Overview. [Link]

  • Yang, Q., et al. Preparation of Tetrahydroisoquinoline-3-ones Via Cyclization of Phenyl Acetamides Using Eaton's Reagent. Organic Syntheses Procedure. [Link]

  • Ali, S. (2023). Polyphosphoric Acid in Organic Synthesis. Canadian Center of Science and Education. [Link]

  • Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions. [Link]

  • ResearchGate. (2023). Polyphosphoric Acid in Organic Synthesis. [Link]

  • National Institutes of Health. (2021). Cascade intramolecular Prins/Friedel–Crafts cyclization for the synthesis of 4-aryltetralin-2-ols and 5-aryltetrahydro-5H-benzo[20]annulen-7-ols. [Link]

  • ResearchGate. (2018). Cascade intramolecular Prins/Friedel–Crafts cyclization for the synthesis of 4-aryltetralin-2-ols and 5-aryltetrahydro-5 H -benzo[20]annulen-7-ols. [Link]

  • PubMed Central. (2022). Triflic acid-promoted Friedel–Crafts-type carbocyclization of alkenylated biphenyl derivatives: Synthesis and photophysical studies of novel 9,10-dihydrophenanthrenes. [Link]

  • ResearchGate. (2017). Triflic acid promoted solvent free synthesis of densely functionalized furans. [Link]

  • PubMed. (2003). Triflic anhydride mediated cyclization of 5-hydroxy-substituted pyrrolidinones for the preparation of alpha-trifluoromethylsulfonamido furans. [Link]

  • Organic Syntheses Procedure. 9,10-diphenylphenanthrene. [Link]

  • National Institutes of Health. Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis. [Link]

  • PubMed. (2007). Production of perfluorinated carboxylic acids (PFCAs) from the biotransformation of polyfluoroalkyl phosphate surfactants (PAPS): exploring routes of human contamination. [Link]

  • ResearchGate. (2012). Modeling the hydrolysis of perfluorinated compounds containing carboxylic and phosphoric acid ester functions, alkyl iodides, and sulfonamide groups. [Link]

Sources

Application Notes & Protocols: Large-Scale Synthesis of 6-Fluoro-4-methylindan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-Fluoro-4-methylindan-1-one is a key chemical intermediate, primarily utilized in the synthesis of advanced pharmaceutical compounds and other specialty chemicals. Its structural motif is of significant interest in medicinal chemistry. The efficient and scalable production of this compound is critical for drug development and commercial manufacturing. The most robust and industrially favored method for constructing the indanone core is the intramolecular Friedel-Crafts acylation.[1][2] This reaction involves the cyclization of a 3-arylpropionic acid or its more reactive acyl chloride derivative, driven by a strong Lewis or Brønsted acid catalyst.[2][3]

This document provides a comprehensive guide to the large-scale synthesis of this compound, focusing on practical considerations, process safety, and optimization. We will detail a field-proven two-step protocol that proceeds via an acyl chloride intermediate, a method chosen for its high efficiency and superior control over reaction parameters on an industrial scale.

Synthetic Strategy and Rationale

The synthesis of this compound is logically approached via the intramolecular Friedel-Crafts acylation of a suitable precursor, 3-(4-fluoro-2-methylphenyl)propanoic acid. The directing effects of the substituents on the aromatic ring are crucial for achieving the desired regioselectivity. The methyl group is an ortho-, para-director, and the fluorine atom is also an ortho-, para-director. In the precursor, the position required for cyclization is ortho to the methyl group and meta to the fluorine atom. The activation from the methyl group strongly favors the formation of the desired this compound isomer over other potential regioisomers.

Two primary strategies exist for this cyclization:

  • Direct Cyclization of Carboxylic Acid: This one-step approach involves treating the 3-(4-fluoro-2-methylphenyl)propanoic acid with a strong protic acid like polyphosphoric acid (PPA) or a superacid like triflic acid (TfOH) at elevated temperatures.[2][4] While atom-economical, this method often requires harsh conditions and can be difficult to control on a large scale, potentially leading to side reactions.[1][4]

  • Two-Step Acyl Chloride Cyclization: This method first involves converting the carboxylic acid to its corresponding acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. The purified or crude acyl chloride is then cyclized using a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[1][2] This approach is generally preferred for scale-up because the cyclization step occurs under milder conditions, offering better control over the highly exothermic reaction and typically resulting in higher purity and yield.

This guide will focus on the two-step methodology due to its superior process control and scalability.

Overall Synthetic Workflow

The diagram below outlines the two-step process for the synthesis of this compound, starting from the precursor 3-(4-fluoro-2-methylphenyl)propanoic acid.

G Start 3-(4-fluoro-2-methylphenyl)propanoic acid AcylChloride 3-(4-fluoro-2-methylphenyl)propanoyl chloride Start->AcylChloride Step 1: Acyl Chloride Formation Reagents: SOCl₂ or (COCl)₂ Solvent: Toluene or DCM FinalProduct This compound AcylChloride->FinalProduct Step 2: Intramolecular Friedel-Crafts Acylation Catalyst: AlCl₃ (anhydrous) Solvent: DCM

Caption: Two-step synthesis workflow for this compound.

Experimental Protocols

Safety Precaution: The following procedures involve corrosive and hazardous materials. All operations must be conducted in a well-ventilated fume hood or an appropriate process reactor with a scrubber system. Full personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat, is mandatory.[1]

Part 1: Synthesis of 3-(4-fluoro-2-methylphenyl)propanoyl chloride

This step converts the carboxylic acid precursor into the more reactive acyl chloride, which is necessary for the subsequent Lewis acid-catalyzed cyclization.

Materials & Reagents

ReagentMolar Mass ( g/mol )Quantity (Example Scale)Molar Equivalents
3-(4-fluoro-2-methylphenyl)propanoic acid182.191.00 kg (5.49 mol)1.0
Thionyl Chloride (SOCl₂)118.97783 g (6.58 mol)1.2
Dichloromethane (DCM), anhydrous84.935.0 L-

Protocol:

  • Reactor Setup: Charge a clean, dry, glass-lined reactor equipped with a mechanical stirrer, reflux condenser, dropping funnel, and a gas outlet connected to a caustic scrubber (to neutralize HCl gas) with 1.00 kg (5.49 mol) of 3-(4-fluoro-2-methylphenyl)propanoic acid and 5.0 L of anhydrous dichloromethane (DCM).

  • Reagent Addition: Begin stirring the suspension. Slowly add 783 g (1.2 eq) of thionyl chloride via the dropping funnel over a period of 60-90 minutes. The addition is exothermic, and the evolution of HCl and SO₂ gas will be observed. Maintain the internal temperature below 40°C using a cooling bath if necessary.

  • Reaction: After the addition is complete, gently heat the reaction mixture to reflux (~40°C) and maintain for 2-4 hours.

  • Monitoring: Monitor the reaction's progress by observing the cessation of gas evolution. An in-process check (e.g., quenching a small aliquot with methanol and analyzing by GC or HPLC for the disappearance of the starting acid) can also be performed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent and excess thionyl chloride by vacuum distillation. The resulting crude 3-(4-fluoro-2-methylphenyl)propanoyl chloride is a liquid or low-melting solid and can be used directly in the next step without further purification.

Rationale: Using a slight excess (1.2 eq) of thionyl chloride ensures the complete conversion of the carboxylic acid. DCM is a suitable solvent due to its low boiling point, making it easy to remove, and its inertness under the reaction conditions. The scrubber is a critical safety feature to manage the toxic and corrosive HCl and SO₂ gases produced.

Part 2: Intramolecular Friedel-Crafts Acylation

This is the key ring-forming step where the acyl chloride cyclizes onto the aromatic ring to form the indanone core.

Materials & Reagents

ReagentMolar Mass ( g/mol )Quantity (Example Scale)Molar Equivalents
3-(4-fluoro-2-methylphenyl)propanoyl chloride200.63~1.10 kg (from Part 1)1.0
Aluminum Chloride (AlCl₃), anhydrous133.34807 g (6.05 mol)1.1
Dichloromethane (DCM), anhydrous84.9310.0 L-
Crushed Ice-10 kg-
Hydrochloric Acid (HCl), concentrated (37%)36.461.0 L-

Protocol:

  • Catalyst Suspension: Charge a separate, clean, and dry reactor with 807 g (1.1 eq) of anhydrous aluminum chloride and 5.0 L of anhydrous DCM. Stir the mixture to form a suspension.

  • Cooling: Cool the AlCl₃ suspension to 0-5°C using an ice-salt or glycol cooling bath. It is critical to maintain this low temperature during the addition.

  • Acyl Chloride Addition: Dissolve the crude acyl chloride from Part 1 in 5.0 L of anhydrous DCM. Slowly add this solution to the cold AlCl₃ suspension over 2-3 hours, ensuring the internal temperature does not exceed 10°C. The reaction is highly exothermic.

  • Reaction: After the addition is complete, stir the mixture at 0-5°C for an additional 1-2 hours.

  • Monitoring: Monitor the reaction for completion by TLC or HPLC analysis.

  • Quenching: Prepare a quench vessel containing 10 kg of crushed ice and 1.0 L of concentrated HCl. With vigorous stirring, slowly and carefully transfer the reaction mixture into the ice/HCl mixture. This process is highly exothermic and will generate HCl fumes; perform with extreme caution and adequate cooling. The rate of addition should be controlled to keep the quench temperature below 25°C.

  • Work-up:

    • After the quench is complete, continue stirring for 30 minutes.

    • Separate the organic (DCM) layer.

    • Extract the aqueous layer twice with 2 L portions of DCM.

    • Combine all organic layers and wash sequentially with 5 L of 1M HCl, 5 L of water, and 5 L of saturated brine solution.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

Rationale: Anhydrous conditions are essential as AlCl₃ reacts violently with water.[1] The use of a slight excess of AlCl₃ (1.1 eq) is standard to ensure complete reaction, as some catalyst may be complexed with the carbonyl group of the product. The slow, cold addition is the most critical parameter for large-scale success, as it prevents thermal runaways and the formation of polymeric or eliminated byproducts.[1] The acidic quench decomposes the aluminum-ketone complex and removes the catalyst into the aqueous phase.

Part 3: Purification

The crude product is typically a solid and can be purified by recrystallization.

Protocol:

  • Solvent Selection: A suitable solvent system for recrystallization is an isopropanol/water or ethanol/heptane mixture.

  • Procedure: Dissolve the crude product in a minimal amount of hot isopropanol. Slowly add water until the solution becomes cloudy. Re-heat to obtain a clear solution, then allow it to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation: Collect the precipitated crystals by filtration, wash with a small amount of cold isopropanol/water, and dry under vacuum at 40-50°C.

Analytical Characterization: The final product's identity and purity should be confirmed using standard analytical techniques such as HPLC, GC, ¹H NMR, and ¹³C NMR spectroscopy.

Troubleshooting and Scale-Up Considerations

IssuePotential Cause(s)Recommended Solution(s)
Low Yield Incomplete conversion in either step; moisture contamination deactivating AlCl₃; inefficient extraction.Ensure starting acid is fully converted to acyl chloride. Use high-quality anhydrous reagents and solvents. Perform multiple extractions during work-up. Monitor reaction completion.[1]
Dark Product Side reactions due to high temperature during Friedel-Crafts addition; formation of polymeric byproducts.Maintain strict temperature control (<10°C) during AlCl₃ addition.[1] Ensure slow and steady addition rate. Consider a carbon treatment before recrystallization.
Thermal Runaway Addition of acyl chloride to AlCl₃ suspension is too fast; inadequate reactor cooling capacity.Reduce addition rate significantly. Ensure the reactor's cooling system is operating at maximum efficiency. For very large scales, consider a semi-batch process.
Poor Purity Formation of regioisomers or other byproducts (e.g., indenes from elimination reactions).[1]Confirm the structure of the starting propanoic acid. Maintain low reaction temperatures to minimize side reactions. Optimize purification/recrystallization solvent system.
Process Safety Visualization

The following diagram highlights the critical control points and safety measures for the Friedel-Crafts acylation step.

G cluster_0 Key Safety & Control Points Start Reactor Setup Charge Anhydrous AlCl₃ & DCM Cooling Cooling Cool to 0-5°C Start->Cooling Addition Acyl Chloride Addition Slow, controlled addition of reactant solution Cooling->Addition Critical: Maintain Temp Reaction Reaction Stir at 0-5°C Addition->Reaction Critical: Highly Exothermic Monitor Temp Closely Quench Quenching Slow transfer to Ice/HCl Reaction->Quench Workup Work-up & Purification Phase separation, extraction, recrystallization Quench->Workup Critical: Exothermic & Gas Evolution

Sources

Application Notes and Protocols: Derivatization of 6-Fluoro-4-methylindan-1-one for Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Therapeutic Potential of the Indanone Scaffold

The indanone core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous biologically active compounds with applications in oncology, neurodegenerative diseases, and infectious agents.[1][2] The specific substitution pattern of 6-Fluoro-4-methylindan-1-one presents a unique starting point for the generation of novel compound libraries for biological screening. The presence of the fluorine atom can enhance metabolic stability and binding affinity, while the methyl group provides a point for steric interaction and can influence electronic properties.[3] Derivatization of this core structure allows for the systematic exploration of the chemical space around the indanone nucleus, enabling the identification of novel drug candidates with improved potency, selectivity, and pharmacokinetic profiles.

This guide provides a detailed technical overview of robust and versatile derivatization strategies for this compound, tailored for the generation of compound libraries suitable for high-throughput screening (HTS). We will delve into the rationale behind the selection of each reaction, provide detailed, step-by-step protocols, and discuss methods for the purification and characterization of the resulting derivatives.

Core Derivatization Strategies: A Multi-pronged Approach to Chemical Diversity

The reactivity of this compound is primarily centered around the carbonyl group and the adjacent α-methylene protons. The electron-withdrawing nature of the fluorine at the 6-position is expected to increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, the electron-donating methyl group at the 4-position may slightly attenuate this effect. These electronic factors, combined with potential steric hindrance from the 4-methyl group, must be considered when designing synthetic strategies.

Herein, we present a curated selection of high-yield and broadly applicable derivatization reactions to generate a diverse library of this compound derivatives.

Claisen-Schmidt Condensation: Synthesis of α,β-Unsaturated Ketones (Chalcone Analogs)

The Claisen-Schmidt condensation is a reliable method for forming carbon-carbon bonds by reacting a ketone with an aromatic aldehyde in the presence of a base.[4][5] This reaction is particularly well-suited for library synthesis due to the vast commercial availability of diverse aromatic aldehydes. The resulting 2-benzylidene-6-fluoro-4-methylindan-1-one derivatives, which are analogs of chalcones, are known to possess a wide range of biological activities, including anti-inflammatory and anticancer properties.[6]

Protocol 1: Claisen-Schmidt Condensation

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., 4-methoxybenzaldehyde, 4-chlorobenzaldehyde)

  • Ethanol (EtOH)

  • Sodium hydroxide (NaOH) solution (10% w/v in water)

  • Hydrochloric acid (HCl), 1 M

  • Deionized water

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq.) and the desired aromatic aldehyde (1.1 eq.) in ethanol (approximately 5-10 mL per mmol of indanone).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the 10% NaOH solution (2.0 eq.) dropwise with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully neutralize the reaction mixture with 1 M HCl until it reaches a pH of ~7.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure 2-benzylidene-6-fluoro-4-methylindan-1-one derivative.

Causality Behind Experimental Choices:

  • The use of an excess of the aldehyde can help drive the reaction to completion.

  • The basic conditions deprotonate the α-methylene protons of the indanone, forming an enolate which then acts as a nucleophile.[7]

  • Ethanol is a common solvent that facilitates the dissolution of both reactants.

  • Neutralization is crucial to quench the reaction and prevent side reactions during workup.

Knoevenagel Condensation: Accessing Diverse Alkenyl Derivatives

The Knoevenagel condensation provides another avenue for C-C bond formation at the α-position of the indanone.[3][8] This reaction involves the condensation of the ketone with an active methylene compound, such as malononitrile or ethyl cyanoacetate, in the presence of a mild base.[9] The resulting products are highly functionalized and can serve as versatile intermediates for further derivatization.

Protocol 2: Knoevenagel Condensation

Materials:

  • This compound

  • Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)

  • Piperidine or another mild amine base

  • Toluene or ethanol as solvent

  • Dean-Stark apparatus (for toluene)

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound (1.0 eq.), the active methylene compound (1.2 eq.), and a catalytic amount of piperidine (0.1 eq.) in toluene.

  • Reflux the mixture for 4-8 hours, azeotropically removing the water formed during the reaction.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Wash the organic layer with 1 M HCl (2 x 15 mL) and then with brine (1 x 20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield the desired product.

Causality Behind Experimental Choices:

  • The use of a Dean-Stark trap removes water, driving the equilibrium towards product formation.[8]

  • Piperidine is a sufficiently mild base to catalyze the reaction without promoting self-condensation of the ketone.[9]

  • Active methylene compounds are used due to the acidity of their protons, which allows for easy enolate formation.

Reductive Amination: Introducing Nitrogen-Containing Moieties

Reductive amination is a powerful method for introducing amine functionalities, which are prevalent in many bioactive molecules.[9][10] The reaction proceeds via the in-situ formation of an imine or enamine intermediate from the ketone and an amine, followed by reduction with a mild reducing agent.[11] A wide variety of primary and secondary amines can be used, leading to a large and diverse library of derivatives.

Protocol 3: Reductive Amination

Materials:

  • This compound

  • Primary or secondary amine (e.g., benzylamine, morpholine)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN)

  • Dichloromethane (DCM) or 1,2-dichloroethane (DCE) as solvent

  • Acetic acid (catalytic amount)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq.) and the amine (1.2 eq.) in DCM.

  • Add a catalytic amount of glacial acetic acid (0.1 eq.).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine/enamine formation.

  • Add sodium triacetoxyborohydride (1.5 eq.) portion-wise over 15 minutes.

  • Continue stirring at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the product by column chromatography.

Causality Behind Experimental Choices:

  • Sodium triacetoxyborohydride is a mild and selective reducing agent that reduces the iminium ion intermediate faster than the starting ketone.[11]

  • The acidic catalyst facilitates the formation of the iminium ion.[10]

Hydrazone Formation: A Gateway to Diverse Heterocycles

The reaction of the indanone with hydrazine or its derivatives readily forms stable hydrazones.[12][13] Hydrazones themselves can exhibit biological activity, and they also serve as versatile intermediates for the synthesis of various heterocyclic compounds like pyrazoles and pyrazolines.[14]

Protocol 4: Hydrazone Synthesis

Materials:

  • This compound

  • Hydrazine hydrate or a substituted hydrazine (e.g., phenylhydrazine)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolve this compound (1.0 eq.) in ethanol in a round-bottom flask.

  • Add hydrazine hydrate (1.2 eq.) and a few drops of glacial acetic acid.

  • Reflux the mixture for 2-4 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

  • If a precipitate forms, collect it by filtration, wash with cold ethanol, and dry.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography or recrystallization.

Causality Behind Experimental Choices:

  • The acidic catalyst protonates the carbonyl oxygen, increasing its electrophilicity and facilitating the nucleophilic attack by the hydrazine.[12]

  • Ethanol is a suitable solvent for both reactants and the resulting hydrazone often has limited solubility, allowing for easy isolation.

Workflow for Derivatization and Screening

The following diagram illustrates a typical workflow for the generation and screening of a derivative library from this compound.

Derivatization_Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis cluster_screening Screening Start This compound Deriv Derivatization Reactions (Claisen-Schmidt, Knoevenagel, etc.) Start->Deriv Library Crude Derivative Library Deriv->Library Purify High-Throughput Purification (Prep-HPLC) Library->Purify QC Quality Control (LC-MS, NMR) Purify->QC Pure_Library Pure Compound Library QC->Pure_Library Screen High-Throughput Screening (HTS) Pure_Library->Screen Hits Hit Identification & Validation Screen->Hits

Caption: General workflow for library synthesis and screening.

Data Presentation: Expected Product Characteristics

The following table summarizes the expected molecular weights of derivatives from the proposed reactions.

Derivatization ReactionExemplar ReagentProduct Structure (General)Expected Molecular Weight ( g/mol )
Claisen-SchmidtBenzaldehyde2-Benzylidene-6-fluoro-4-methylindan-1-one252.29
KnoevenagelMalononitrile(6-Fluoro-4-methyl-1-oxoindan-2-ylidene)malononitrile228.21
Reductive AminationBenzylamineN-Benzyl-6-fluoro-4-methylindan-1-amine255.33
Hydrazone FormationHydrazineThis compound hydrazone178.20

High-Throughput Purification and Characterization

The generation of a compound library necessitates efficient purification and characterization methods to ensure the quality of the compounds for biological screening.[1]

High-Throughput Purification

Preparative High-Performance Liquid Chromatography (Prep-HPLC) is the workhorse for purifying compound libraries.[15] Automated systems with mass-directed fractionation allow for the rapid isolation of target compounds with high purity.[16]

General Prep-HPLC Protocol:

  • Column: A reversed-phase C18 column is typically suitable for these types of compounds.

  • Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of formic acid or trifluoroacetic acid to improve peak shape.

  • Detection: UV detection at multiple wavelengths and mass spectrometry (MS) for mass-directed fractionation.

  • Post-Purification: Fractions are collected, and the solvent is removed using a centrifugal evaporator or lyophilizer.

Compound Characterization

Confirmation of the structure and purity of each derivative is essential. A combination of the following analytical techniques is recommended:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the product and assess its purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed structural information. For fluorinated compounds, ¹⁹F NMR is a powerful tool for confirming the presence and environment of the fluorine atom.[17]

  • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition of the synthesized compounds.

Characterization_Workflow Start Purified Derivative LCMS LC-MS (Purity & MW Confirmation) Start->LCMS NMR NMR (¹H, ¹³C, ¹⁹F) (Structure Elucidation) Start->NMR HRMS HRMS (Elemental Composition) Start->HRMS Final Characterized Compound LCMS->Final NMR->Final HRMS->Final

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 6-Fluoro-4-methylindan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Fluoro-4-methylindan-1-one. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important synthetic intermediate. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you improve your reaction yields and overcome common challenges encountered in the laboratory.

Introduction: The Synthetic Challenge

The synthesis of this compound is most commonly achieved via an intramolecular Friedel-Crafts acylation of 3-(3-Fluoro-5-methylphenyl)propanoic acid. While this appears to be a straightforward cyclization, the substitution pattern on the aromatic ring introduces complexities, primarily concerning regioselectivity and reaction kinetics. The interplay between the electron-withdrawing fluorine atom and the electron-donating methyl group dictates the position of the ring closure, making the formation of the desired isomer and overall yield sensitive to reaction conditions.

This guide provides a framework for understanding the critical parameters of this synthesis, enabling you to diagnose and resolve issues to achieve higher yields and purity.

Troubleshooting Guide: Enhancing Your Yield

This section addresses specific problems you may encounter during the synthesis of this compound in a question-and-answer format.

Q1: My yield of this compound is consistently low. What are the likely causes and how can I improve it?

Low yields in this synthesis can stem from several factors, from the quality of the starting material to the specifics of the cyclization reaction.

A1: Common Causes and Solutions for Low Yield

Potential Cause Explanation Troubleshooting Steps
Poor Quality Precursor The purity of the starting material, 3-(3-Fluoro-5-methylphenyl)propanoic acid, is critical. Impurities can interfere with the catalyst and lead to side reactions.1. Verify Purity: Confirm the purity of your starting material using NMR and melting point analysis. 2. Purify if Necessary: Recrystallize the propanoic acid derivative if significant impurities are detected.
Suboptimal Catalyst The choice and quality of the acid catalyst are paramount for efficient cyclization. Common catalysts include polyphosphoric acid (PPA), Eaton's reagent (P₂O₅ in MsOH), and strong Lewis acids like AlCl₃.[1]1. Catalyst Choice: PPA is often effective for this type of cyclization. Eaton's reagent can be a milder and more effective alternative. 2. Fresh Catalyst: Ensure your catalyst is fresh and has not been deactivated by atmospheric moisture. For Lewis acids like AlCl₃, use a freshly opened bottle or a sublimed grade.
Inadequate Reaction Conditions Temperature and reaction time are crucial. Insufficient heat may lead to an incomplete reaction, while excessive temperatures can promote side reactions and decomposition.1. Temperature Optimization: Start with a moderate temperature (e.g., 60-80 °C for PPA) and monitor the reaction by TLC. Gradually increase the temperature if the reaction is sluggish. 2. Time Course Study: Run small-scale reactions and take aliquots at different time points to determine the optimal reaction time.
Moisture Contamination Friedel-Crafts reactions are highly sensitive to water, which can deactivate the catalyst.[2]1. Anhydrous Conditions: Thoroughly dry all glassware in an oven before use. Use anhydrous solvents and reagents. 2. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture ingress.
Q2: I am observing a significant amount of an isomeric byproduct in my crude product. How can I identify it and improve the regioselectivity?

The formation of a regioisomer is a common challenge in this synthesis due to the directing effects of the fluorine and methyl substituents.

A2: Managing Regioisomer Formation

The primary regioisomeric byproduct is likely 4-Fluoro-6-methylindan-1-one . Its formation is a direct consequence of the electronic effects of the substituents on the aromatic ring.

  • Electronic Directing Effects:

    • The methyl group is an activating, ortho, para-director.

    • The fluorine atom is a deactivating, ortho, para-director.

During the intramolecular Friedel-Crafts acylation, the acylium ion intermediate will preferentially attack the positions on the ring that are most activated and sterically accessible. The two possible cyclization positions are ortho to the methyl group (and meta to the fluorine) or ortho to the fluorine group (and meta to the methyl group).

Improving Regioselectivity:

  • Choice of Catalyst: The steric bulk of the catalyst can influence the regioselectivity. A bulkier Lewis acid-acyl chloride complex may favor attack at the less sterically hindered position. Experimenting with different Lewis acids (e.g., AlCl₃, FeCl₃, TiCl₄) could alter the isomer ratio.

  • Solvent Effects: The polarity of the solvent can influence the transition state of the cyclization. Non-polar solvents may favor one isomer over the other. Consider screening solvents like dichloromethane, 1,2-dichloroethane, or carbon disulfide.

  • Temperature Control: Lowering the reaction temperature can sometimes increase the selectivity of the reaction by favoring the kinetically controlled product.

Identification of Isomers:

  • NMR Spectroscopy: ¹H and ¹⁹F NMR are powerful tools for distinguishing between the two isomers. The coupling patterns of the aromatic protons and the chemical shift of the fluorine atom will be distinct for each isomer.

  • Chromatography: The two isomers will likely have different retention factors on TLC and can be separated by column chromatography. Developing a good TLC solvent system is the first step towards successful purification.

Frequently Asked Questions (FAQs)

Q: What is the most common synthetic route to this compound?

A: The most prevalent route is a two-step process:

  • Synthesis of the Precursor: Preparation of 3-(3-Fluoro-5-methylphenyl)propanoic acid. This can be achieved through various methods, such as a Suzuki coupling of 3-fluoro-5-methylphenylboronic acid with a propanoic acid derivative.[3]

  • Intramolecular Friedel-Crafts Acylation: Cyclization of the propanoic acid derivative using a strong acid catalyst like polyphosphoric acid (PPA) or a Lewis acid like aluminum chloride (AlCl₃).[4]

Q: What are the critical safety precautions for this synthesis?

A:

  • Strong Acids: Polyphosphoric acid and Lewis acids like AlCl₃ are corrosive and react violently with water. Handle them in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Anhydrous Conditions: The use of anhydrous reagents and inert atmospheres is crucial for success and safety.

  • Work-up: The quenching of the reaction mixture, especially with strong acids, can be highly exothermic. Quench slowly by adding the reaction mixture to ice water.

Q: How can I effectively purify the final product?

A:

  • Work-up: After quenching the reaction, the crude product is typically extracted into an organic solvent. Washing the organic layer with a saturated sodium bicarbonate solution will remove any remaining acidic catalyst and unreacted starting material.

  • Column Chromatography: This is the most effective method for separating this compound from its regioisomer and other byproducts. A silica gel column with a gradient elution of ethyl acetate in hexanes is a good starting point.

  • Recrystallization: If the product is obtained as a solid after chromatography, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can further enhance its purity.

Experimental Protocols

Protocol 1: Synthesis of 3-(3-Fluoro-5-methylphenyl)propanoic acid

This protocol is a general guideline and may require optimization.

  • Reaction Setup: In a flame-dried, three-necked flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, combine 3-fluoro-5-methylphenylboronic acid (1.0 eq), a suitable coupling partner such as diethyl (2-carboxyethyl)phosphonate (1.1 eq), and a palladium catalyst like Pd(PPh₃)₄ (0.05 eq) in a suitable solvent (e.g., toluene or THF).

  • Addition of Base: Add an aqueous solution of a base, such as sodium carbonate (2.0 eq).

  • Reaction: Heat the mixture to reflux and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC.

  • Work-up: After cooling to room temperature, acidify the mixture with 1M HCl. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: Intramolecular Friedel-Crafts Acylation
  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add polyphosphoric acid (PPA) (10-20 times the weight of the starting material).

  • Addition of Starting Material: Heat the PPA to 60-80 °C and add 3-(3-Fluoro-5-methylphenyl)propanoic acid (1.0 eq) portion-wise with vigorous stirring.

  • Reaction: Stir the mixture at the same temperature for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture and carefully pour it onto crushed ice with stirring. The product will often precipitate as a solid.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Purification: Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizing the Synthesis and Troubleshooting

Diagram 1: Synthetic Pathway

Synthesis Precursor 3-(3-Fluoro-5-methylphenyl)propanoic acid Catalyst PPA or AlCl3 Precursor->Catalyst Product This compound Catalyst->Product Intramolecular Friedel-Crafts Acylation Byproduct 4-Fluoro-6-methylindan-1-one Catalyst->Byproduct Undesired Regioisomer

Caption: Synthetic route to this compound.

Diagram 2: Troubleshooting Flowchart for Low Yield

Troubleshooting Start Low Yield of Product CheckPurity Check Purity of Starting Material Start->CheckPurity CheckConditions Verify Anhydrous Conditions CheckPurity->CheckConditions Purity OK Success Yield Improved CheckPurity->Success Impure, Purified OptimizeReaction Optimize Reaction (Temp, Time, Catalyst) CheckConditions->OptimizeReaction Conditions OK CheckConditions->Success Moisture Present, Conditions Improved PurificationLoss Investigate Purification Loss OptimizeReaction->PurificationLoss Optimization Ineffective OptimizeReaction->Success Optimization Successful PurificationLoss->Success Purification Optimized

Caption: Decision tree for troubleshooting low product yield.

References

  • WO2005068411A1 - Process for the preparation of 6-fluoro-2-methyl-1-indanone.
  • WO2013087589A1 - Process for the preparation of (1r,4r)-6'-fluoro-(n,n-dimethyl- and n-methyl)-4-phenyl-4',9'-dihydro-3'h-spiro[cyclohexane-1,1'-pyrano-[3,4,b]indol]-4-amine and salts thereof.
  • Cui, D., et al. (2004). 6-Fluoroindan-1-one. Acta Crystallographica Section E: Structure Reports Online, 60(8), o1341-o1342.
  • WO2024137426A1 - Process to make glp1 ra and intermediates therefor.
  • Controlling regioselectivity in Friedel-Crafts reactions of substituted benzenes. Benchchem.
  • Andonian, A.
  • 6-Fluoro-indan-1-one. PubMed.
  • US11851388B2 - Compound of 1-acetyl-6-fluoro-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline.
  • Plaçais, C., et al. (2021). Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. Organic Letters, 23(13), 4915-4919.
  • Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). Beilstein Journal of Organic Chemistry.
  • Review on friedel-crafts acylation of benzene derivatives using various catalytic systems. International Journal of Advanced Chemistry Research.
  • Synthesis of 1-indanones with a broad range of biological activity.
  • Friedel-Crafts reactions of benzene and methylbenzene. Chemguide.
  • Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journals.
  • Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cycliz
  • 7-Fluoro-1-indanone synthesis. ChemicalBook.
  • Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. MDPI.
  • Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity.
  • Synthesis of 1-indanones with a broad range of biological activity. PMC.
  • 3-(3-Fluoro-5-methylphenyl)-2-methylpropanoic acid. PubChem.
  • Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biological Activity. Impactfactor.
  • Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)

Sources

Technical Support Center: Troubleshooting Common Side Reactions in Indanone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Indanone Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing indanone scaffolds. As experienced application scientists, we understand that achieving high yields and purity can be challenging due to the prevalence of side reactions. This resource provides in-depth troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments. Our focus is on explaining the causality behind these side reactions and offering field-proven, self-validating protocols to overcome them.

Frequently Asked Questions (FAQs)

Q1: My Friedel-Crafts cyclization of a 3-arylpropionic acid is giving me a mixture of regioisomers. How can I control the selectivity?

A1: Regioisomer formation is a classic challenge in intramolecular Friedel-Crafts reactions, especially with substituted aromatic rings. The key is to modulate the reactivity of the electrophile and the reaction conditions. When using Polyphosphoric Acid (PPA), its composition is critical. A higher phosphorus pentoxide (P₂O₅) content leads to a stronger acid, which can alter the reaction mechanism from a direct Friedel-Crafts acylation to a pathway involving an initial Michael addition, thereby changing the point of cyclization on the aromatic ring.[1] For instance, in some cases, PPA with a lower P₂O₅ content promotes the formation of the indanone isomer with an electron-donating group meta to the carbonyl, while a high P₂O₅ content favors the ortho or para isomer.[1]

Troubleshooting at a Glance:

  • For PPA-mediated reactions: Analyze the P₂O₅ content of your PPA. Commercial batches can vary. Experiment with both high and low P₂O₅ content PPA to determine the optimal conditions for your desired regioisomer.[1]

  • Solvent Choice: In some Friedel-Crafts acylations, the choice of solvent can dramatically influence regioselectivity. Nitromethane, for example, has been shown to favor the formation of specific regioisomers.[2]

  • Catalyst Screening: If PPA is not providing the desired selectivity, consider other Lewis or Brønsted acids. Triflic acid is a powerful alternative, though it may also promote other side reactions if not used carefully.[2]

Q2: I'm observing a significant amount of a high-molecular-weight, sticky byproduct in my Friedel-Crafts reaction. What is it and how can I prevent it?

A2: This is likely due to intermolecular acylation, where one molecule's acyl group reacts with the aromatic ring of another molecule, leading to dimers and polymers. This side reaction is favored at higher concentrations.

Preventative Measures:

  • High-Dilution Conditions: Perform the reaction at a lower concentration to favor the intramolecular pathway.

  • Slow Addition: Add the substrate slowly to the reaction mixture containing the catalyst. This maintains a low instantaneous concentration of the starting material, further suppressing intermolecular reactions.

Q3: My Nazarov cyclization of a divinyl ketone is not proceeding cleanly. What are the common pitfalls?

A3: The Nazarov cyclization, a 4π-electrocyclic ring closure, is sensitive to substrate structure and reaction conditions.[3][4] Common issues include:

  • Poor Regioselectivity in Proton Elimination: After the cyclization, a proton is eliminated to form the double bond. With unsymmetrical intermediates, this can lead to a mixture of cyclopentenone isomers. The thermodynamically most stable product, usually the most substituted double bond, is typically favored.[5]

  • Racemization: Substituents alpha to the ketone can be prone to racemization under the strong acidic conditions typically employed.[5]

  • Interrupted Cyclization: The cationic intermediate can be trapped by nucleophiles, leading to "interrupted Nazarov" products instead of the desired cyclopentenone.

Troubleshooting Tips:

  • Catalyst Choice: While strong Brønsted or Lewis acids are standard, milder catalysts can sometimes improve selectivity and reduce side reactions.

  • Substrate Design: Introducing electron-donating or withdrawing groups can polarize the divinyl ketone system, improving regioselectivity.[5] Silicon-directed Nazarov cyclizations, where a trimethylsilyl group directs the elimination, are a powerful strategy for controlling the double bond position.[3]

Q4: My final indanone product is discolored and difficult to purify. What are the likely impurities?

A4: Common impurities include unreacted starting materials, regioisomers, and polymeric byproducts.[6] Discoloration often points to the presence of conjugated or degraded materials.

Purification Strategies:

  • Recrystallization: This is often effective for removing small amounts of impurities, especially if the product is a solid.

  • Column Chromatography: This is the most reliable method for separating regioisomers and other byproducts with different polarities. A gradient elution with a hexane/ethyl acetate system is a good starting point for many indanones.

In-Depth Troubleshooting Guides

Issue 1: Poor Regioselectivity in PPA-Mediated Indanone Synthesis

Problem: The reaction of a substituted 3-phenylpropionic acid with PPA yields a difficult-to-separate mixture of 5- and 7-substituted indanones, or other regioisomers.

Root Cause Analysis: The regioselectivity of this reaction is highly dependent on the reaction mechanism, which in turn is influenced by the acidity of the PPA, dictated by its P₂O₅ content.[1]

  • Pathway A (Lower Acidity/P₂O₅): At lower PPA concentrations, a Michael-type addition of the aromatic ring to the α,β-unsaturated acid (formed in situ) can occur first, followed by an intramolecular Friedel-Crafts acylation.[1]

  • Pathway B (Higher Acidity/P₂O₅): At higher PPA concentrations, the carboxylic acid is more readily converted to a highly reactive acylium ion. This leads to a direct intramolecular Friedel-Crafts acylation, which may favor a different position on the aromatic ring based on electronic and steric factors.[1]

Visualizing the Mechanistic Divergence:

G cluster_0 Low P₂O₅ PPA (e.g., 76%) cluster_1 High P₂O₅ PPA (e.g., 83%) start_low Aryl Propionic Acid michael Michael Addition Intermediate start_low->michael 1,4-Addition product_a Indanone Regioisomer A michael->product_a Intramolecular Friedel-Crafts start_high Aryl Propionic Acid acylium Acylium Ion Intermediate start_high->acylium Dehydration product_b Indanone Regioisomer B acylium->product_b Intramolecular Friedel-Crafts

Caption: Mechanistic pathways in PPA-mediated indanone synthesis.

Solutions & Protocols:

  • Characterize Your PPA: If possible, determine the P₂O₅ content of your PPA. Alternatively, run small-scale test reactions with different batches or suppliers of PPA to find one that favors your desired isomer.

  • Systematic Optimization: Conduct a systematic study varying the PPA concentration and reaction temperature.

P₂O₅ Content in PPAExpected Predominant PathwayTypical Outcome for Electron-Rich Aromatics
Low (e.g., 76%) Michael Addition followed by CyclizationIsomer with electron-donating group meta to carbonyl[1]
High (e.g., 83%) Direct Acylium Ion CyclizationIsomer with electron-donating group ortho/para to carbonyl[1]

Protocol: Regioselective Synthesis of a Methoxy-Substituted Indanone [1]

  • Condition A (Low P₂O₅): To 3-(3-methoxyphenyl)propionic acid (1 mmol) in a round-bottom flask, add PPA (10 g, 76% P₂O₅).

  • Condition B (High P₂O₅): To 3-(3-methoxyphenyl)propionic acid (1 mmol) in a separate round-bottom flask, add PPA (10 g, 83% P₂O₅).

  • Heat both reaction mixtures to 100°C with vigorous stirring for 4 hours.

  • Monitor the reactions by TLC or GC-MS.

  • Upon completion, cool the mixtures and carefully quench with crushed ice.

  • Extract the products with dichloromethane, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.

  • Analyze the crude product ratio by ¹H NMR spectroscopy before purification.

Issue 2: Self-Condensation in Base-Catalyzed Reactions of Indanones

Problem: When attempting a base-catalyzed reaction on an indanone (e.g., an aldol condensation with another aldehyde), a significant amount of a dimeric byproduct is formed.

Root Cause Analysis: Indanones possess acidic α-protons. In the presence of a base, an enolate is formed. This enolate is nucleophilic and can attack the carbonyl of another indanone molecule in a self-aldol condensation reaction.[6] The resulting aldol adduct can then dehydrate to form a stable, conjugated dimeric product.

Visualizing the Self-Condensation Pathway:

G Indanone1 Indanone Enolate Indanone Enolate Indanone1->Enolate Deprotonation Base Base (e.g., OH⁻) Base->Enolate Aldol_Adduct Aldol Adduct Enolate->Aldol_Adduct Nucleophilic Attack Indanone2 Indanone Indanone2->Aldol_Adduct Nucleophilic Attack Dimer Dehydrated Dimer Aldol_Adduct->Dimer - H₂O

Caption: Mechanism of indanone self-aldol condensation.

Solutions & Protocols:

  • Control Enolate Concentration: The key to preventing self-condensation is to keep the concentration of the indanone enolate low at any given time.

    • Slow Addition of Base: Add the base slowly to a mixture of the indanone and the desired electrophile. This ensures that any enolate formed reacts quickly with the more reactive electrophile present in excess.

    • Reverse Addition: Add the indanone slowly to a mixture of the base and the electrophile.

  • Use a Non-Enolizable Electrophile: If reacting the indanone with an aldehyde, choose one that cannot form an enolate itself (e.g., benzaldehyde). This eliminates one competing reaction pathway.[7]

  • Kinetic vs. Thermodynamic Control: Use a strong, sterically hindered base (like LDA) at low temperatures to form the enolate kinetically and then add the electrophile. This can favor the desired crossed-aldol reaction over the self-condensation.

  • Change Reaction Conditions: If possible, switch to acidic or neutral conditions for your desired transformation to completely avoid base-catalyzed dimerization.[6]

Protocol: Crossed-Aldol Condensation of 1-Indanone with Benzaldehyde [8]

  • In a mortar, grind 1-indanone (1.0 mmol), 3,4-dimethoxybenzaldehyde (1.0 mmol), and a catalytic amount of solid sodium hydroxide.

  • The mixture will likely melt as it reacts. Continue grinding for 15-20 minutes.

  • Monitor the reaction by TLC.

  • Once the starting materials are consumed, add water to the mixture and collect the solid product by filtration.

  • Recrystallize the crude product from an ethanol/water mixture to obtain the pure crossed-aldol product.

References

  • Frontier, A. J. (n.d.). Nazarov Cyclization Reaction. Organic Chemistry Portal. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indanones. Available at: [Link]

  • Wikipedia. (n.d.). Nazarov cyclization reaction. Available at: [Link]

  • Horan, J. E., & Schiessler, R. W. (1961). 2-INDANONE. Organic Syntheses, 41, 53. Available at: [Link]

  • Habermas, K. L., et al. (1994). The Nazarov Cyclization. Organic Reactions, 45, 1-358. Available at: [Link]

  • Reddy, T. J., et al. (2014). Nazarov Cyclization Reaction: Challenges and Opportunities. J Chem Process Eng, 1(1). Available at: [Link]

  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation. Available at: [Link]

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Available at: [Link]

  • LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Available at: [Link]

  • Cacchi, S., et al. (2012). Non-Conventional Methodologies in the Synthesis of 1-Indanones. Molecules, 17(9), 10842-10851. Available at: [Link]

  • Kumar, S., & Singh, A. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. Org. Biomol. Chem., 20, 9220-9243. Available at: [Link]

  • Kumar, S., & Singh, A. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. SciSpace. Available at: [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Available at: [Link]

  • da Silva, A. B. F., et al. (2025). 1-indanone derivatives: a novel one-pot approach to imides via beckmann-like rearrangement and theoretical insights into their interactions with ache enzyme. Química Nova. Available at: [Link]

  • Bełżecki, C., & Krawczyk, Z. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451-494. Available at: [Link]

  • Wang, Q., et al. (2021). Solvent-Controlled Regiodivergent Friedel–Crafts Reactions of 1‑Naphthol with In Situ Generated Aza‑o‑Quinone Methides. The Journal of Organic Chemistry, 86(17), 11849-11857. Available at: [Link]

  • Bełżecki, C., & Krawczyk, Z. (2017). Synthesis of 1-indanones with a broad range of biological activity. PMC. Available at: [Link]

  • Ashenhurst, J. (2018). Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry. Available at: [Link]

  • LibreTexts. (2023). Aldol Condensation. Available at: [Link]

  • Cave, G. W. V., & Raston, C. L. (2001). Solvent-free reactivity in the undergraduate organic laboratory. Green Chemistry Letters and Reviews, 1(2), 87-94. Available at: [Link]

  • Georg Thieme Verlag. (n.d.). Pauson-Khand Reactions. Available at: [Link]

  • University of Wisconsin-Madison. (n.d.). Carbonyl Chemistry :: The Aldol Reaction and Condensation. Available at: [Link]

  • Indian Institute of Technology Bombay. (n.d.). Pauson-Khand Reaction. Available at: [Link]

  • Wikipedia. (n.d.). Aldol condensation. Available at: [Link]

  • ResearchGate. (n.d.). Intramolecular Friedel‐Crafts acylation. Available at: [Link]

  • ResearchGate. (n.d.). Recent advances in transition-metal-catalyzed annulations for the construction of 1-Indanone core. Available at: [Link]

  • Ishii, S., et al. (2022). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Accounts of Chemical Research, 55(19), 2769-2782. Available at: [Link]

  • Wolfe, J. P., & Rossi, M. A. (2010). Synthesis of Chiral 3-Substituted Indanones via an Enantioselective Reductive-Heck Reaction. The Journal of Organic Chemistry, 75(1), 237-240. Available at: [Link]

  • NROChemistry. (n.d.). Pauson-Khand Reaction. Available at: [Link]

Sources

Technical Support Center: Prevention of Indanone Dimerization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address a common challenge in synthetic chemistry: the dimerization of indanone-based starting materials. Our goal is to equip you with the expert knowledge and practical protocols necessary to mitigate this side reaction and ensure the success of your synthetic routes.

Introduction: The Challenge of Indanone Dimerization

Indanone and its derivatives are invaluable scaffolds in medicinal chemistry and materials science, serving as key building blocks for a wide range of biologically active compounds and functional materials. However, their utility can be hampered by a propensity to undergo self-condensation, or dimerization, particularly under basic reaction conditions. This undesired side reaction can significantly lower the yield of the target molecule, complicate purification processes, and consume valuable starting materials.

This guide will delve into the mechanisms of indanone dimerization, provide a detailed troubleshooting framework in a question-and-answer format, and offer preventative strategies to maintain the integrity of your indanone starting materials throughout your synthetic workflow.

Troubleshooting Guide: A-Q&A Approach to Dimerization Issues

This section is designed to address specific problems you may encounter in your experiments. Each question is followed by a detailed explanation of the underlying chemistry and actionable protocols to resolve the issue.

Question 1: I am attempting a base-catalyzed reaction with 1-indanone and observing a significant amount of a higher molecular weight byproduct. How can I confirm if this is a dimer and what is the likely mechanism?

Answer:

The formation of a higher molecular weight byproduct in a base-catalyzed reaction involving 1-indanone is highly indicative of dimerization. The primary mechanism is a base-catalyzed self-aldol condensation .[1]

Mechanism Insight: The reaction proceeds in the following steps:

  • Enolate Formation: A base abstracts an acidic α-proton from one molecule of 1-indanone, forming a resonance-stabilized enolate.

  • Nucleophilic Attack: This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of a second 1-indanone molecule.

  • Aldol Addition: This results in the formation of a β-hydroxy ketone, which is the initial aldol adduct.

  • Dehydration (Condensation): Under the reaction conditions, particularly with heating, this adduct can easily dehydrate to form a more stable, conjugated α,β-unsaturated ketone, which is the final indanone dimer.

To confirm the identity of the byproduct, you should perform standard analytical techniques:

  • Mass Spectrometry (MS): The dimer will have a molecular weight that is double that of the starting indanone, minus the mass of a water molecule (18 g/mol ) if dehydration has occurred.

  • NMR Spectroscopy: In the ¹H NMR spectrum, you would expect to see a more complex set of signals compared to the starting indanone. Key indicators of the dehydrated dimer would include the appearance of a new vinylic proton signal and the disappearance of two of the α-protons. The ¹³C NMR would show a corresponding increase in the number of signals, including new signals for the additional carbonyl group and the carbons of the double bond.

Question 2: My reaction requires basic conditions, but dimerization is severely impacting my yield. What are the most effective strategies to minimize this side reaction without changing the fundamental nature of the reaction?

Answer:

When basic conditions are necessary, the key is to control the concentration and lifetime of the reactive enolate intermediate to favor the desired intermolecular reaction over self-condensation.

Strategies to Minimize Dimerization Under Basic Conditions:

  • Slow Addition of Base: Instead of adding the base all at once, employ a slow, dropwise addition using a syringe pump. This maintains a low steady-state concentration of the enolate, increasing the probability of it reacting with your desired electrophile rather than another indanone molecule.[1]

  • Reverse Addition: If your desired electrophile is stable to the basic conditions, consider adding the indanone solution slowly to a mixture of the electrophile and the base. This ensures that the enolate reacts with the electrophile as soon as it is formed.

  • Lower Reaction Temperature: Aldol condensations are often accelerated by heat.[2][3] Running your reaction at a lower temperature (e.g., 0 °C or even -78 °C) can significantly slow down the rate of dimerization. The optimal temperature will depend on the kinetics of your desired reaction.

  • Choice of Base: The strength of the base can influence the extent of dimerization. While a strong base is needed to form the enolate, an excessively strong or concentrated base can accelerate the dimerization. Experiment with weaker bases or stoichiometric amounts of a strong but hindered base like lithium diisopropylamide (LDA) to pre-form the enolate at low temperature before adding the electrophile.[4]

Question 3: I want to completely avoid the possibility of base-catalyzed dimerization. What alternative reaction conditions or modifications to the indanone starting material can I use?

Answer:

Complete avoidance of base-catalyzed dimerization can be achieved by either running the reaction under non-basic conditions or by temporarily modifying the indanone to prevent enolate formation.

1. Utilize Acidic or Neutral Reaction Conditions:

If your desired transformation is compatible, switching to acidic or neutral conditions is the most straightforward solution. A prime example is the intramolecular Friedel-Crafts acylation to synthesize indanones, which is conducted in the presence of a Lewis or Brønsted acid.[1][5][6] Under these conditions, the carbonyl oxygen is protonated, making the α-protons less acidic and preventing enolate formation.

2. Employ a Protecting Group:

Protecting the ketone functionality of the indanone as an acetal or ketal is a robust strategy to prevent dimerization.[7] The acetal is stable to basic conditions, allowing you to perform your desired reaction on other parts of the molecule. The protecting group can then be easily removed under acidic conditions.

Part A: Protection of 1-Indanone

  • Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 1-indanone (1.0 eq), ethylene glycol (1.2 eq), and a catalytic amount of p-toluenesulfonic acid (p-TSA, 0.05 eq).

  • Solvent: Add a solvent that forms an azeotrope with water, such as toluene or benzene.

  • Reaction: Heat the mixture to reflux. Water will be removed azeotropically and collected in the Dean-Stark trap, driving the reaction to completion.

  • Monitoring: Monitor the reaction by TLC until the starting indanone is consumed.

  • Workup: Cool the reaction mixture and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography if necessary.

Part B: Deprotection of the Acetal

  • Setup: Dissolve the protected indanone in a mixture of acetone and water.

  • Catalyst: Add a catalytic amount of a strong acid, such as hydrochloric acid or p-TSA.

  • Reaction: Stir the mixture at room temperature. The reaction is typically complete within a few hours.

  • Monitoring: Monitor the deprotection by TLC.

  • Workup: Neutralize the acid with a mild base (e.g., sodium bicarbonate). Extract the product with an appropriate organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected 1-indanone.[8][9]

Frequently Asked Questions (FAQs)

  • Q1: What is the primary mechanism of indanone dimerization?

    • A1: The most common mechanism is a base-catalyzed self-aldol condensation. A base deprotonates the α-carbon of one indanone molecule to form an enolate, which then attacks the carbonyl carbon of a second indanone molecule. This is often followed by dehydration to yield a conjugated dimer.[1] 1,3-Indandione can also self-condense under acidic conditions to form a product known as bindone.[10]

  • Q2: Under what conditions is dimerization most likely to occur?

    • A2: Dimerization is most prevalent under basic conditions, especially with strong bases like hydroxides or alkoxides, and at elevated temperatures.[1][3] Prolonged reaction times in the presence of a base also increase the likelihood of dimer formation.

  • Q3: How can I detect the presence of dimers in my reaction mixture?

    • A3: Dimers can be detected by TLC as a new, typically less polar spot than the starting indanone. Confirmation is achieved through mass spectrometry (which will show a higher molecular weight) and NMR spectroscopy (which will reveal a more complex signal pattern).

  • Q4: Can substituted indanones also dimerize?

    • A4: Yes, substituted indanones can also dimerize, provided they have at least one α-proton. The rate and regioselectivity of dimerization can be influenced by the nature and position of the substituents.

  • Q5: How can I remove indanone dimers from my product?

    • A5: Dimer byproducts can usually be separated from the desired product through standard purification techniques such as recrystallization or column chromatography .[6] The difference in polarity and molecular weight between the monomeric product and the dimeric byproduct often allows for effective separation.

Visualizations and Data

Diagrams

Dimerization_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation & Dehydration Indanone1 Indanone Enolate Enolate Intermediate Indanone1->Enolate Deprotonation Base Base (B-) Base->Indanone1 Enolate2 Enolate Indanone2 Second Indanone Molecule Adduct_anion Adduct Anion Indanone2->Adduct_anion Adduct Aldol Adduct Adduct_anion->Adduct Protonation Enolate2->Indanone2 Attack Dimer Final Dimer Adduct->Dimer Dehydration (-H2O)

Caption: Troubleshooting workflow for indanone dimerization.

Data Summary
Parameter Effect on Dimerization Recommended Action Rationale
Reaction pH Basic pH significantly promotes dimerization.Use acidic or neutral conditions if possible.Prevents the formation of the reactive enolate intermediate. [1]
Temperature Higher temperatures increase the rate of dimerization and subsequent dehydration.Conduct the reaction at lower temperatures (e.g., 0 °C to -78 °C).Slows the kinetics of the aldol condensation reaction. [2][3]
Base Concentration High local concentrations of base accelerate enolate formation and dimerization.Add the base slowly and dropwise over time.Maintains a low steady-state concentration of the enolate. [1]
Order of Addition Adding the base to the indanone can lead to a buildup of enolate.Add the indanone to a mixture of the electrophile and base (reverse addition).The enolate reacts with the electrophile as it is formed.
Protecting Groups A protected ketone cannot form an enolate.Protect the indanone as an acetal or ketal before the base-catalyzed step.The acetal group is stable under basic conditions and can be removed later. [7]

References

  • Das, A., Reddy, A. G. K., Krishna, J., & Satyanarayana, G. (2014). An efficient synthesis of highly substituted indanones and chalcones promoted by superacid. RSC Advances, 4(62), 33035-33039.
  • Cravotto, G., Carnaroglio, D., Gaudino, E. C., & Orio, L. (2015). Non-Conventional Methodologies in the Synthesis of 1-Indanones. Molecules, 20(12), 22194–22204.
  • Lou, T., Liao, E.-T., Wilsily, A., & Fillion, E. (n.d.). Catalytic Intramolecular Friedel-Crafts Reaction of Benzyl Meldrum's Acid Derivatives: Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. Organic Syntheses, 89, 249.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of 1-Indanone via Friedel-Crafts Reaction. BenchChem.
  • BenchChem. (2025). suppressing self-condensation in crossed Aldol reactions. BenchChem.
  • BenchChem. (2025).
  • Esteve, A. S., & Elrod, M. J. (2007). Kinetics of acid-catalyzed aldol condensation reactions of aliphatic aldehydes. Atmospheric Environment, 41(23), 4839-4849.
  • BenchChem. (2025).
  • Wikipedia. (n.d.).
  • BenchChem. (2025). Minimizing self-condensation in aldol reactions of 4-Fluorobenzaldehyde. BenchChem.
  • ResearchGate. (n.d.).
  • Master Organic Chemistry. (2022, April 14).
  • ResearchGate. (n.d.). Effect of temperature on aldol condensation reaction for different chemical compounds.
  • ResearchGate. (n.d.).
  • MDPI. (n.d.).
  • ResearchGate. (n.d.).
  • BenchChem. (2025). Characterization of unexpected products in indanone synthesis.
  • PubChem. (n.d.). 1-Indanone.
  • Pigot, C., Brunel, D., & Dumur, F. (2022).
  • Quora. (2022, March 30). Aldol condensations are sometimes fraught with side products and do not have good yields. However, your reaction works better for several reasons.
  • University of Wisconsin-Madison. (n.d.).
  • Google Patents. (n.d.). CN101486631A - Method for converting mercaptal or thioketal into corresponding aldehyde or ketone by deprotection.
  • The Journal of Organic Chemistry. (n.d.).
  • ChemicalBook. (n.d.). 1-Indanone(83-33-0) 13C NMR spectrum.
  • Chemistry LibreTexts. (2019, May 10). 17.8: Acetals as Protecting Groups.
  • YouTube. (2021, April 21). 21.5 Aldol Reactions | Organic Chemistry.
  • Beilstein Journals. (n.d.). Synthesis of 1-indanones with a broad range of biological activity.
  • ResearchGate. (n.d.).
  • Witanowski, M., & Stefaniak, L. (Eds.). (2014). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journals.
  • Das, S., & Dutta, A. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. RSC Advances, 12(52), 33999-34023.
  • Chemistry Steps. (n.d.). Acetals as Protecting Groups for Aldehydes and Ketones.
  • Chemistry Steps. (n.d.).
  • ACS Publications. (n.d.). and Cross-Aldol Condensation of Propanal Catalyzed by Anion-Exchange Resins in Aqueous Media | Organic Process Research & Development.
  • PMC. (n.d.). Vibrational Spectroscopic and Quantum-Chemical Study of Indole–Ketone Hydrogen-Bonded Complexes.
  • YouTube. (2016, May 3).
  • Service, C. A., & Flynn, P. F. (n.d.). NMR Assignments for 2-Ethyl-Indanone. University of Utah.
  • Chemistry LibreTexts. (2021, December 27). 9.7: Acetals as Protecting Groups.
  • Total Synthesis. (n.d.). Acetal Protecting Group & Mechanism.
  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • YouTube. (2019, January 8). acetals and ketals as protecting groups.
  • PubMed. (2021, November 5). Selective Synthesis of Diverse Spiro-oxindole-fluorene Derivatives via a DABCO-Promoted Annulation Reaction of Bindone and 3-Methyleneoxindoles.
  • Organic Chemistry Portal. (n.d.). Synthesis of aldehydes by deprotection or hydrolysis.
  • Organic Chemistry Portal. (n.d.).
  • PMC. (n.d.).

Sources

Technical Support Center: Optimization of Friedel-Crafts Acylation for Fluorinated Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to the intricate process of Friedel-Crafts acylation of fluorinated aromatic compounds. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the unique challenges posed by the introduction of acyl groups onto electron-deficient aromatic systems. The strong electron-withdrawing nature of fluorine substituents significantly deactivates the aromatic ring, making this classic electrophilic aromatic substitution reaction a non-trivial endeavor.

This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to help you overcome common hurdles and achieve your synthetic goals.

Frequently Asked Questions (FAQs)

Q1: Why is my Friedel-Crafts acylation of a simple fluorinated benzene derivative (e.g., fluorobenzene) failing or giving very low yields with standard AlCl₃ conditions?

A: This is a common issue stemming from the powerful deactivating effect of the fluorine atom. Fluorine, being highly electronegative, withdraws electron density from the aromatic ring through the sigma bond (inductive effect), making the ring less nucleophilic and thus less reactive towards the electrophilic acylium ion. While fluorine can donate electron density through resonance, the inductive effect is dominant in this context. Consequently, the energy barrier for the reaction is significantly higher compared to non-fluorinated or activated benzene derivatives. Standard conditions that work for benzene or toluene are often insufficient to drive the reaction to completion.

Q2: I'm observing the formation of a dark, tarry substance in my reaction mixture. What is the likely cause?

A: The formation of dark or tarry materials often indicates decomposition or polymerization side reactions. This can be triggered by several factors:

  • Excessively High Temperatures: While higher temperatures are often necessary for deactivated substrates, uncontrolled or excessively high temperatures can lead to the decomposition of starting materials, reagents, or the desired product.

  • High Reactivity of Acylating Agent: Using a highly reactive acylating agent in combination with a strong Lewis acid can lead to an uncontrolled, exothermic reaction, causing charring.

  • High Concentration of Reagents: Inadequate dilution can create localized "hot spots" where the temperature spikes, leading to decomposition.

Q3: Can I use an aromatic compound with multiple fluorine atoms (e.g., hexafluorobenzene) in a Friedel-Crafts acylation?

A: The Friedel-Crafts acylation of polyfluorinated aromatic compounds is extremely challenging and often fails under classical conditions. With each additional fluorine atom, the aromatic ring becomes progressively more deactivated. For such highly electron-deficient systems, alternative synthetic strategies are often more viable. However, some success has been reported using highly reactive acylating agents and very strong Lewis acids or superacid systems under forcing conditions (high temperatures and pressures).

Q4: How does the presence of a fluorine atom influence the regioselectivity of the acylation?

A: The fluorine atom is an ortho, para-director due to the resonance effect, where its lone pairs can stabilize the arenium ion intermediate at these positions. However, due to its strong inductive effect, the para position is generally favored over the ortho position to minimize steric hindrance and electronic repulsion. For example, the acylation of fluorobenzene with benzoyl chloride shows high selectivity for the para-substituted product, 4-fluorobenzophenone.[1]

In-Depth Troubleshooting and Optimization Guides

Problem 1: Low or No Product Yield

Low or non-existent yield is the most frequent issue when acylating fluorinated aromatics. The following is a systematic approach to troubleshoot and optimize your reaction.

The core of the problem lies in overcoming the high activation energy barrier due to the electron-deficient nature of the fluorinated ring. The key is to enhance the electrophilicity of the acylating agent and/or increase the kinetic energy of the system to facilitate the reaction.

troubleshooting_workflow start Low/No Yield Observed check_reagents Verify Reagent Quality & Anhydrous Conditions start->check_reagents increase_catalyst Increase Lewis Acid Stoichiometry check_reagents->increase_catalyst Reagents OK stronger_catalyst Switch to a Stronger Lewis Acid increase_catalyst->stronger_catalyst Still Low Yield success Improved Yield increase_catalyst->success Yield Improved increase_temp Increase Reaction Temperature stronger_catalyst->increase_temp Still Low Yield stronger_catalyst->success Yield Improved change_solvent Change Solvent System increase_temp->change_solvent Still Low Yield increase_temp->success Yield Improved check_workup Review Workup & Purification change_solvent->check_workup Still Low Yield change_solvent->success Yield Improved check_workup->start No Improvement check_workup->success Yield Improved

Caption: A stepwise workflow for troubleshooting low yields.

  • Verify Reagent Purity and Anhydrous Conditions:

    • Lewis Acid: Lewis acids like AlCl₃ are extremely sensitive to moisture. Use a freshly opened bottle or a freshly sublimed sample.

    • Solvent: Ensure all solvents are rigorously dried using appropriate methods (e.g., distillation from a drying agent).

    • Glassware: Flame-dry all glassware under vacuum or dry in an oven at >120°C for several hours before use.

    • Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from quenching the catalyst.

  • Optimize Lewis Acid Catalyst and Stoichiometry:

    • Stoichiometry: For deactivated substrates, a stoichiometric amount (or even an excess) of the Lewis acid is often required. This is because the product ketone can form a complex with the Lewis acid, effectively sequestering it.[2]

    • Catalyst Choice: If AlCl₃ is ineffective, consider more potent Lewis acids or alternative catalytic systems. The choice of catalyst is critical and is discussed in detail in the table below.

    Table 1: Comparison of Lewis Acid Catalysts for Acylation of Fluorinated Aromatics

    Catalyst System Substrate Example Acylating Agent Conditions Yield (%) Key Advantages/Disadvantages Reference
    AlCl₃ Fluorobenzene Acetyl chloride CH₂Cl₂, RT, 2h Low Standard, inexpensive. Often insufficient for deactivated rings. General Knowledge
    FeCl₃ Anisole Acetic anhydride Neat, 100 °C, 1h 95 Milder than AlCl₃, less moisture sensitive. May require higher temperatures.
    Yb(OTf)₃ Anisole Acetic anhydride Neat, 100 °C, 0.5h 98 Water-tolerant, reusable, highly active catalytic amounts.
    Hf(OTf)₄ / TfOH Fluorobenzene Benzoyl chloride Neat, 140 °C, 4h 87 Highly effective for unactivated arenes. Requires high temperatures.
    La(OTf)₃ / TfOH Fluorobenzene Benzoyl chloride Neat, 140 °C, 4h 87 (99% para) Synergistic effect, high para-selectivity. High temperature needed.

    | Bi(OTf)₃ | Fluorobenzene | Various | Catalytic amount | High | Effective for both activated and deactivated benzenes. | |

  • Adjust Reaction Temperature and Time:

    • Gradually increase the reaction temperature. For moderately deactivated substrates like fluorobenzene, refluxing in a solvent like 1,2-dichloroethane (DCE) or nitromethane may be necessary.

    • For highly deactivated substrates, solvent-free conditions at high temperatures (e.g., 140-160 °C) might be required, as demonstrated with lanthanide triflate systems.[1]

    • Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time and avoid product decomposition from prolonged heating.

  • Solvent Selection:

    • While non-polar solvents like dichloromethane (DCM) or carbon disulfide (CS₂) are traditional, more polar solvents like nitromethane can sometimes enhance the rate of reaction for deactivated substrates. However, be aware that the Lewis acid can complex with these solvents.

    • Solvent-free conditions can be highly effective, especially when high temperatures are required.

Problem 2: Poor Regioselectivity

While fluorine generally directs para, achieving high selectivity can be challenging, especially if other directing groups are present on the ring.

Regioselectivity is a balance between electronic directing effects and steric hindrance. The incoming acyl group will preferentially add to the position that is both electronically activated and sterically accessible.

  • Choice of Lewis Acid: The size of the Lewis acid-acyl chloride complex can influence regioselectivity. Bulky complexes may favor substitution at the less sterically hindered position.

  • Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity by favoring the thermodynamically more stable product, which is often the para isomer.

  • Solvent Effects: The solvent can influence the effective size of the electrophile and the stability of the arenium ion intermediates, thereby affecting the isomer ratio. Experiment with different solvents (e.g., CS₂, nitromethane, DCE) to find the optimal conditions for your desired regioselectivity.

Experimental Protocols

Protocol 1: General Procedure for Acylation of Fluorobenzene with AlCl₃

This protocol is a starting point and will likely require optimization for higher yields.

  • Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and an addition funnel, add anhydrous aluminum chloride (1.1 eq.).

  • Solvent Addition: Add anhydrous 1,2-dichloroethane via a syringe. Cool the suspension to 0 °C in an ice bath.

  • Acyl Chloride Addition: Add the acyl chloride (1.0 eq.) dropwise to the stirred suspension.

  • Substrate Addition: Add fluorobenzene (1.0 eq.) dropwise via the addition funnel over 30 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to reflux and monitor the reaction by TLC.

  • Workup: After the reaction is complete (or has reached a plateau), cool the mixture to 0 °C and carefully quench by slowly adding crushed ice, followed by 1M HCl.

  • Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with dichloromethane.

  • Washing: Combine the organic layers and wash with water, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or distillation.

Protocol 2: High-Temperature, Solvent-Free Acylation of Fluorobenzene

This protocol is adapted from methodologies using rare-earth triflates and is suitable for deactivated substrates.[1]

  • Setup: In a flame-dried reaction vial equipped with a magnetic stir bar, combine fluorobenzene (1.0 eq.), benzoyl chloride (1.2 eq.), trifluoromethanesulfonic acid (TfOH, 0.5 eq.), and lanthanum(III) triflate (La(OTf)₃, 0.05 eq.).

  • Reaction: Seal the vial and heat the mixture in a preheated oil bath or heating block to 140 °C with vigorous stirring for 4 hours.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and carefully wash with water and saturated sodium bicarbonate solution to neutralize the acid.

  • Extraction and Purification: Separate the organic layer, dry over anhydrous Na₂SO₄, concentrate, and purify by column chromatography to yield the desired fluorobenzophenone.

Mechanistic Insights and Key Relationships

mechanism cluster_0 Step 1: Formation of Acylium Ion cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation & Product Formation AcylCl R-CO-Cl Complex R-CO-Cl⁺-AlCl₃⁻ AcylCl->Complex + AlCl₃ LewisAcid AlCl₃ AcyliumIon [R-C≡O]⁺ (Acylium Ion) Complex->AcyliumIon AlCl4 AlCl₄⁻ Complex->AlCl4 FluoroBenzene Fluorobenzene AreniumIon Arenium Ion Intermediate (Resonance Stabilized) FluoroBenzene->AreniumIon + [R-C≡O]⁺ ProductComplex Product-AlCl₃ Complex AreniumIon->ProductComplex + AlCl₄⁻ - AlCl₃ - HCl FinalProduct Acylated Fluorobenzene ProductComplex->FinalProduct Aqueous Workup

Caption: General mechanism of Friedel-Crafts acylation on a fluorinated aromatic ring.

decision_tree start Select Acylation Conditions for Fluorinated Arene substrate_reactivity Substrate Reactivity? start->substrate_reactivity mono_fluoro Mono-fluorinated (e.g., Fluorobenzene) substrate_reactivity->mono_fluoro Moderate poly_fluoro Poly-fluorinated or Strongly Deactivated substrate_reactivity->poly_fluoro Low catalyst_choice1 Start with AlCl₃ (1.1-2.0 eq.) Reflux in DCE mono_fluoro->catalyst_choice1 catalyst_choice2 Use Stronger System: Hf(OTf)₄/TfOH or Ln(OTf)₃ High Temp (140°C+), Solvent-free poly_fluoro->catalyst_choice2 yield_check1 Acceptable Yield? catalyst_choice1->yield_check1 yield_check2 Reaction Proceeds? catalyst_choice2->yield_check2 yield_check1->catalyst_choice2 No success Proceed to Scale-up yield_check1->success Yes optimize Optimize Temp/Time yield_check2->optimize Yes alternative Consider Alternative Synthetic Route yield_check2->alternative No optimize->success

Caption: Decision tree for selecting reaction conditions.

References

  • University of Calgary. (n.d.). Ch12: Friedel-Crafts limitations. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • MDPI. (2020). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Retrieved from [Link]

  • ResearchGate. (2008). Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates. Retrieved from [Link]

  • RSC Publishing. (2002). Friedel–Crafts acylation reactions using metal triflates in ionic liquid. Retrieved from [Link]

  • RSC Publishing. (n.d.). Lanthanide trifluoromethanesulfonates as reusable catalysts: catalytic Friedel-Crafts acylation. Retrieved from [Link]

  • Scribd. (n.d.). Friedel Crafts Acylation. Retrieved from [Link]

  • Stack Exchange. (2021, August 3). Friedel–Crafts acylation of substituted anisole. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. Retrieved from [Link]

  • Various Authors. (2011, August 2). Experiment 14: Friedel-Crafts Acylation. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

Sources

Technical Support Center: Purification of 6-Fluoro-4-methylindan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 6-Fluoro-4-methylindan-1-one. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile fluorinated building block. In my experience, while the synthesis of this compound is generally straightforward, its purification can present significant challenges, primarily due to the formation of a key regioisomeric impurity. This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate these challenges and obtain your target compound with high purity.

I. The Core Challenge: Regioisomeric Impurity Formation

The most common synthetic route to this compound is the intramolecular Friedel-Crafts acylation of 3-(3-fluoro-5-methylphenyl)propanoic acid or its corresponding acid chloride.[1][2] During the cyclization step, the electrophilic acylium ion can attack the aromatic ring at two possible positions, leading to the formation of the desired this compound and its regioisomer, 4-Fluoro-6-methylindan-1-one.

The directing effects of the fluorine and methyl substituents on the aromatic ring influence the ratio of these isomers. Both fluorine (a weak ortho-, para-director) and the methyl group (an ortho-, para-director) can direct the cyclization to either of the two available positions. This often results in a mixture of the two regioisomers, with the desired 6-fluoro isomer typically being the major product. A similar synthesis of 6-fluoro-2-methyl-1-indanone was reported to yield a 10:1 mixture of the 6-fluoro and 4-fluoro regioisomers.[3]

II. Troubleshooting Guide: Isolating Pure this compound

This section addresses specific issues you may encounter during the purification of this compound.

Problem 1: My NMR/GC-MS analysis shows a persistent impurity with a similar fragmentation pattern to my desired product.

Likely Cause: You are likely observing the presence of the 4-Fluoro-6-methylindan-1-one regioisomer. Due to their similar molecular weights and structures, these isomers often co-elute in standard chromatographic systems and have very similar physical properties, making them difficult to separate.

Solutions:

A. Flash Column Chromatography Optimization:

While challenging, separation of these regioisomers by flash column chromatography is often achievable with careful optimization of the mobile phase. Based on successful separations of similar indanone isomers, a non-polar solvent system is recommended to maximize the difference in retention times.[4][5]

  • Recommended Starting Conditions:

    • Stationary Phase: Silica gel (60 Å, 230-400 mesh)

    • Mobile Phase: A mixture of hexane and ethyl acetate. Start with a low polarity mixture, such as 95:5 hexane/ethyl acetate, and gradually increase the polarity if necessary. A shallow gradient elution can be particularly effective.

    • Elution Monitoring: Monitor the fractions closely by thin-layer chromatography (TLC) using the same or a slightly more polar solvent system. Staining with potassium permanganate or visualization under UV light can aid in distinguishing the two isomers, which may have slightly different Rf values.

ParameterRecommended Starting ConditionOptimization Strategy
Stationary Phase Silica Gel (60 Å, 230-400 mesh)For difficult separations, consider using a smaller particle size silica.
Mobile Phase 95:5 Hexane/Ethyl AcetateGradually increase the ethyl acetate concentration (e.g., to 90:10) if the compounds are not eluting. A very shallow gradient can improve resolution.
Column Loading Dissolve the crude product in a minimal amount of a non-polar solvent (e.g., dichloromethane or toluene) and load it onto the column.Dry loading the sample adsorbed onto a small amount of silica gel can lead to better separation.

B. Recrystallization:

Recrystallization is a powerful technique for purifying solid compounds and can be particularly effective if there is a significant difference in the solubility of the two regioisomers in a given solvent. For a related compound, 5,6-dimethoxy-2-methyl-1-indanone, the desired product was a solid while its regioisomer was an oil, allowing for efficient purification by recrystallization.[4]

  • Solvent Screening: A systematic approach to solvent screening is crucial. Start with single solvents and then move to binary solvent systems.

    • Promising Single Solvents: Based on the purification of similar fluoro-indanones, isopropanol is a good starting point.[5] Other common solvents to screen include ethanol, methanol, and toluene.

    • Binary Solvent Systems: A solvent/anti-solvent system can be very effective. Dissolve the crude material in a good solvent (e.g., dichloromethane, ethyl acetate, or acetone) at an elevated temperature, and then slowly add a poor solvent (e.g., hexane or heptane) until the solution becomes turbid. Allow the solution to cool slowly to promote the formation of pure crystals.

Experimental Protocol for Recrystallization from Isopropanol:

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot isopropanol.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature. To maximize crystal yield, you can then place the flask in an ice bath or a refrigerator.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold isopropanol to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum.

III. Frequently Asked Questions (FAQs)

Q1: How can I confirm the identity of the major and minor regioisomers?

A1: Unambiguous identification of the regioisomers typically requires advanced analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 2D NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy) or HMBC (Heteronuclear Multiple Bond Correlation), can be used to establish the connectivity between the aromatic protons and the methyl and fluoro substituents.

  • X-ray Crystallography: If you can obtain single crystals of the major isomer, X-ray crystallography will provide a definitive structural assignment.

Q2: My product is an oil, even after chromatography. How can I induce crystallization?

A2: If your product is an oil, it may be due to the presence of impurities that are inhibiting crystallization.

  • High Purity is Key: Ensure your product is of high purity (>95%) by chromatography before attempting crystallization again.

  • Scratching: Use a glass rod to scratch the inside of the flask at the air-liquid interface. This can create nucleation sites for crystal growth.

  • Seeding: If you have a small amount of solid material from a previous batch, add a seed crystal to the supersaturated solution to induce crystallization.

  • Solvent System: Experiment with different solvent systems. Sometimes, a small amount of a poor solvent can help to "crash out" the solid.

Q3: What are the recommended storage conditions for this compound?

A3: this compound is a relatively stable solid. However, to ensure its long-term integrity, it is recommended to store it in a tightly sealed container in a cool, dry place, away from light. For long-term storage, refrigeration (2-8 °C) is advisable.[6]

Q4: Are there any other potential impurities I should be aware of?

A4: Besides the regioisomer, other potential impurities can arise from the synthesis:

  • Unreacted Starting Material: Incomplete cyclization can lead to the presence of 3-(3-fluoro-5-methylphenyl)propanoic acid or its acid chloride in the crude product. These can usually be removed by an aqueous workup with a mild base (e.g., sodium bicarbonate solution) or by silica gel chromatography.

  • Side-Products from Starting Material Synthesis: Impurities in the 3-(3-fluoro-5-methylphenyl)propanoic acid starting material will likely be carried through the synthesis. Ensure the purity of your starting material before proceeding with the cyclization.

IV. Visualizing the Purification Workflow

The following diagram illustrates a typical workflow for the purification of this compound, highlighting the key decision points.

Purification_Workflow Crude Crude Product (Mixture of Regioisomers) Chromatography Flash Column Chromatography (Hexane/Ethyl Acetate) Crude->Chromatography Analysis1 Purity Analysis (NMR, GC-MS) Chromatography->Analysis1 Impure_Fractions Impure Fractions Chromatography->Impure_Fractions Recrystallization Recrystallization (e.g., Isopropanol) Analysis1->Recrystallization Impure Pure_Product Pure this compound Analysis1->Pure_Product Pure Analysis2 Purity Analysis (NMR, GC-MS) Recrystallization->Analysis2 Analysis2->Chromatography Impure Analysis2->Pure_Product Pure

Caption: A typical purification workflow for this compound.

V. References

  • Fillion, E.; Lou, T.; Liao, E.-T.; Wilsily, A. PREPARATION OF 5,6-DIMETHOXY-2-METHYL-1-INDANONE. Org. Synth.2008 , 85, 64. [Link]

  • Merli, V.; Pignatari, M.; Spadoni, G. Process for the preparation of 6-fluoro-2-methyl-1-indanone. WO2005068411A1, July 28, 2005.

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Schuerenkamp, J.; Beike, J.; Pfeiffer, H.; Koehler, H. Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets. Int. J. Legal Med.2011 , 125 (1), 95–99. [Link]

  • Toste, F. D.; Still, W. C. Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry. [Link]

  • Gawronski, J.; Gawronska, K. Synthesis of 1-indanones with a broad range of biological activity. Beilstein J. Org. Chem.2017 , 13, 48–66. [Link]

  • Thompson, A. S.; et al. Crystal forms of (-)-6-chloro-4-cyclopropylethynyl-4-trifluoromethyl-1,4-dihydro-2H-3,1-benzoxazin-2-one. US6939964B2, September 6, 2005.

  • Wikipedia. Friedel–Crafts reaction. [Link]

  • Chemistry Steps. Friedel-Crafts Acylation with Practice Problems. [Link]

  • Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • Movassaghi, M.; Schmidt, M. A. Intramolecular Friedel-Crafts Acylation Reaction Promoted by 1,1,1,3,3,3-Hexafluoro-2-propanol. Org. Lett.2015 , 17 (21), 5484–5487. [Link]

Sources

Technical Support Center: Synthesis and Purification of 6-Fluoro-4-methylindan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 6-Fluoro-4-methylindan-1-one. This resource is designed for researchers, medicinal chemists, and process development professionals who utilize this key intermediate in the synthesis of advanced pharmaceutical agents. The purity of this compound is paramount, as even minor impurities can have significant downstream effects on reaction efficiency, yield, and the biological activity of the final drug product.

This guide provides in-depth troubleshooting advice and answers to frequently asked questions, focusing on the identification and removal of common byproducts encountered during its synthesis via intramolecular Friedel-Crafts acylation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the primary synthetic route to this compound, and what are the most common byproducts?

The most prevalent and efficient method for synthesizing this compound is the intramolecular Friedel-Crafts acylation of 3-(3-fluoro-5-methylphenyl)propanoic acid. This reaction is typically promoted by a strong Brønsted or Lewis acid, such as polyphosphoric acid (PPA) or triflic acid (TfOH).[1] The acid facilitates the formation of an acylium ion, which then undergoes an electrophilic aromatic substitution on the tethered aromatic ring to form the desired five-membered ketone ring.[1]

The primary and most challenging byproduct of this synthesis is the regioisomer, 4-Fluoro-6-methylindan-1-one .

Causality of Byproduct Formation: The formation of this regioisomer arises from the two possible sites for intramolecular cyclization on the aromatic ring, ortho to the propanoic acid chain. The fluorine and methyl substituents exert different directing effects on the electrophilic aromatic substitution. While the methyl group is an ortho-, para- director and the fluorine is also an ortho-, para- director (though deactivating), the cyclization can occur at either the C2 or C6 position of the benzene ring. The relative ratio of these products depends on the precise reaction conditions, particularly the choice of acid catalyst and temperature. A similar synthesis of a related compound, 6-fluoro-2-methyl-1-indanone, also reports the formation of the corresponding 4-fluoro regioisomer, highlighting the commonality of this issue.[2]

Other potential impurities include:

  • Unreacted Starting Material: Incomplete cyclization can leave residual 3-(3-fluoro-5-methylphenyl)propanoic acid.

  • Intermolecular Byproducts: At higher concentrations, the acylium ion intermediate can react with another molecule of the starting material rather than cyclizing, leading to dimeric or polymeric ketones.[3]

cluster_start Starting Material cluster_reaction Reaction cluster_products Reaction Products SM 3-(3-fluoro-5-methylphenyl)propanoic acid Reaction Intramolecular Friedel-Crafts Acylation (e.g., PPA, TfOH) SM->Reaction Product Desired Product: This compound Reaction->Product Path A (Major) Byproduct Regioisomeric Byproduct: 4-Fluoro-6-methylindan-1-one Reaction->Byproduct Path B (Minor)

Caption: Formation of the desired product and its primary regioisomeric byproduct.

Q2: How can I reliably identify and quantify the byproducts in my crude reaction mixture?

A multi-technique analytical approach is essential for the robust identification and quantification of impurities.

  • Thin-Layer Chromatography (TLC): An indispensable tool for initial, rapid assessment. The regioisomers will likely have very similar Rf values, but a well-optimized solvent system (e.g., a low percentage of ethyl acetate in hexane) may show slight separation or an elongated spot, indicating impurity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is invaluable for identifying the chemical structures of unknown volatile impurities.[4] Both the desired product and its regioisomer will have the same molecular weight and fragmentation pattern, but they will likely exhibit different retention times, confirming the presence of isomers.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for quantifying purity.[4] A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is typically effective. The unique electronic environment imparted by the fluorine atom can be exploited; using a fluorinated stationary phase or a fluorinated eluent like trifluoroethanol can sometimes enhance the separation of fluorinated compounds from their non-fluorinated or differently fluorinated counterparts.[5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides structural confirmation. The aromatic splitting patterns for the two regioisomers will be distinct, allowing for identification and estimation of their relative ratio.

    • ¹⁹F NMR: This is a highly sensitive and powerful technique for this specific molecule. The fluorine atom in the desired product and the regioisomeric byproduct will exist in slightly different chemical environments, resulting in distinct signals in the ¹⁹F NMR spectrum. This allows for direct quantification of the isomeric ratio.

Technique Primary Use Key Advantage Limitation
TLC Rapid qualitative monitoringFast, inexpensive, real-time reaction trackingPoor resolution for isomers, non-quantitative
GC-MS Identification of volatile componentsProvides molecular weight and structural cluesRequires thermal stability of the analyte
HPLC Precise quantification of purityHigh resolution and sensitivity for isomersSlower than TLC, requires method development
¹⁹F NMR Isomer identification & ratio determinationUnambiguous detection of fluorine-containing speciesRequires access to an NMR spectrometer
Q3: My reaction yield is low, and the purity is poor. What are the likely causes and troubleshooting steps?

Low yield and poor purity often stem from suboptimal reaction conditions in the Friedel-Crafts acylation step.

Problem Potential Cause Recommended Solution
Low Conversion Insufficient catalyst activity or amount.For Friedel-Crafts acylation, a stoichiometric amount of the Lewis acid catalyst is often required because the product ketone complexes with it.[7] Ensure the catalyst (e.g., AlCl₃, PPA) is fresh and anhydrous.
Reaction temperature is too low or time is too short.Gradually increase the reaction temperature and monitor by TLC or HPLC. Some intramolecular acylations require elevated temperatures to proceed efficiently.[8]
Formation of Polymeric Byproducts Reaction concentration is too high.High concentrations can favor intermolecular reactions over the desired intramolecular cyclization.[3] Run the reaction at a higher dilution.
Product Degradation Reaction temperature is too high or reaction time is too long.Extremely drastic conditions can lead to charring or decomposition.[8] Find the optimal balance of temperature and time.
Unexpected Byproducts Starting material is impure.Verify the purity of the 3-(3-fluoro-5-methylphenyl)propanoic acid precursor by NMR and melting point before starting the reaction.
Q4: What are the most effective laboratory-scale methods for removing the 4-Fluoro-6-methylindan-1-one regioisomer?

Separating regioisomers is a common challenge due to their similar physical properties. A combination of chromatography and recrystallization is typically the most effective strategy.

The separation of regioisomers by chromatography relies on small differences in their polarity.

  • Column & Stationary Phase: Use a long, narrow column packed with high-quality silica gel (60 Å, 230-400 mesh) to maximize the surface area and improve separation.[4]

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent to dryness, and carefully load the resulting dry powder onto the top of the column. This "dry loading" technique prevents band broadening.

  • Elution: Begin with a low-polarity mobile phase, such as 100% hexane. Gradually increase the polarity by introducing ethyl acetate in a slow gradient (e.g., from 0% to 10% ethyl acetate in hexane).[3][4] The small polarity difference between the isomers requires a shallow gradient for effective separation.

  • Fraction Collection: Collect small, numerous fractions and analyze them meticulously by TLC before combining those containing the pure product.

Recrystallization can be highly effective for purification if one isomer is significantly less soluble in a particular solvent system or if the crude product is already >80-90% pure.

  • Solvent Screening: Test the solubility of the crude mixture in various solvents (e.g., isopropanol, ethanol, hexane, ethyl acetate, toluene) to find a system where the compound is sparingly soluble at room temperature but fully soluble when hot. A co-solvent system (e.g., ethanol/water, ethyl acetate/hexane) can also be effective.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude material in the minimum amount of boiling solvent. Using excess solvent is a common error that dramatically reduces recovery yield.[4]

  • Cooling & Crystallization: Allow the solution to cool slowly to room temperature. Rapid cooling can trap impurities. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[4]

  • Seeding (Optional): If crystallization is slow to initiate, add a single, pure crystal of this compound (if available) to the cooled solution to induce nucleation.[4]

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry under vacuum.

cluster_workflow Purification & Analysis Workflow Crude Crude Product (Mixture of Isomers) CC Column Chromatography (Hexane/EtOAc Gradient) Crude->CC Recryst Recrystallization (e.g., Isopropanol) CC->Recryst Enriched Fractions Impure_Fractions Mixed Fractions/ Mother Liquor CC->Impure_Fractions Impure Fractions Pure Pure this compound (>99%) Recryst->Pure Recryst->Impure_Fractions Mother Liquor Analysis Purity Analysis (HPLC, GC-MS, NMR) Pure->Analysis Final QC

Caption: A typical workflow for the purification and analysis of the final product.

References

  • Technical Support Center: 5-Fluoro-1-indanone Purific
  • Technical Support Center: Friedel-Crafts Synthesis of Indanones. (2025). Benchchem.
  • Cravotto, G., et al. (2015). Non-Conventional Methodologies in the Synthesis of 1-Indanones. Molecules. [Link]

  • Gáspár, A., et al. (2014). 6-Fluoroindan-1-one. Acta Crystallographica Section E. [Link]

  • Application Notes and Protocols for the Synthesis of 1-Indanone via Friedel-Crafts Reaction. (2025). Benchchem.
  • Lou, T., et al. Catalytic Intramolecular Friedel-Crafts Reaction of Benzyl Meldrum's Acid Derivatives: Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. Organic Syntheses. [Link]

  • de Parrodi, C. A., et al. (2005). Synthesis of 1-indanones through the intramolecular Friedel-Crafts acylation reaction using NbCl5 as Lewis acid. ResearchGate. [Link]

  • 6-Fluoro-1-indanone. (n.d.). Chem-Impex. [Link]

  • Pellicciari, R., et al. (2005). Process for the preparation of 6-fluoro-2-methyl-1-indanone.
  • Sloop, J. C., et al. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry. [Link]

  • Ashenhurst, J. (2018). Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry. [Link]

  • Kaczor, A. A., & Pihlaja, K. (2016). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry. [Link]

  • Gáspár, A., et al. (2014). 6-Fluoro-indan-1-one. PubMed. [Link]

  • Reddy, T. R., et al. (2021). Cascade intramolecular Prins/Friedel–Crafts cyclization for the synthesis of 4-aryltetralin-2-ols and 5-aryltetrahydro-5H-benzo[9]annulen-7-ols. Beilstein Journal of Organic Chemistry. [Link]

  • Li, Y., et al. (2010). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. Journal of Chromatographic Science. [Link]

  • Sloop, J. C., et al. (2012). Novel Fluorinated Indanone, Tetralone and Naphthone Derivatives: Synthesis and Unique Structural Features. Applied Sciences. [Link]

  • Friedel–Crafts reaction. (n.d.). Wikipedia. [Link]

  • Li, Y., et al. (2014). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. International Journal of Molecular Sciences. [Link]

  • Intramolecular Friedel Crafts Alkylation. (2020). YouTube. [Link]

  • Smaga, S. S., et al. (2022). Engineering site-selective incorporation of fluorine into polyketides. Nature Chemistry. [Link]

  • Friedel-Crafts Acylation with Practice Problems. (n.d.). Chemistry Steps. [Link]

  • Crystal forms of (-)-6-chloro-4-cyclopropylethynyl-4-trifluoromethyl-1,4-dihydro-2H-3,1-benzoxazin-2-one. (2005).
  • Selective Bromination of 4-Chloro-1-indanone and Synthesis of (4-Chloro-2, 3-Dihydro-1H-indene-2-yl)methanamine. (2006). ResearchGate. [Link]

  • Yeole, R. D., et al. (2021). Efficient Synthesis of Potential Impurities in Levonadifloxacin (WCK 771). ACS Omega. [Link]

Sources

Technical Support Center: Managing Regioselectivity in the Synthesis of Substituted Indanones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for indanone synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of controlling regioselectivity in the formation of substituted indanones. Indanones are crucial structural motifs in a wide array of natural products and pharmacologically active compounds, making their efficient and selective synthesis a topic of significant interest.[1][2][3] This resource provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to address common challenges encountered in the laboratory.

I. Frequently Asked Questions (FAQs)

Q1: My intramolecular Friedel-Crafts acylation of a substituted 3-phenylpropanoic acid is giving a mixture of regioisomers. How can I favor the formation of the 5-substituted indanone over the 7-substituted isomer?

A1: This is a classic challenge in indanone synthesis, governed by the directing effects of the substituent on the aromatic ring. The outcome of the electrophilic aromatic substitution is dictated by both electronic and steric factors.

Causality:

  • Electronic Effects: Electron-donating groups (EDGs) like methoxy (-OCH₃) or alkyl groups are ortho, para-directing. In the context of a 3-arylpropanoic acid, this means cyclization will be favored at the positions ortho and para to the EDG. For a meta-substituted precursor, this leads to the formation of both 4- and 6-substituted indanones. For a para-substituted precursor, cyclization can only occur at the position ortho to the activating group, leading to a single product.

  • Steric Hindrance: Bulky substituents on the aromatic ring or on the propanoic acid chain can sterically hinder the approach of the acylating species to one of the possible cyclization sites, thereby favoring the less hindered product.

Troubleshooting & Optimization:

  • Choice of Catalyst: The choice of Lewis or Brønsted acid can significantly influence regioselectivity. While strong acids like AlCl₃ are common, they can sometimes lead to mixtures. Experimenting with milder Lewis acids (e.g., SnCl₄, TiCl₄) or Brønsted acids like polyphosphoric acid (PPA) can alter the regiochemical outcome.[4][5][6] The composition of PPA itself, specifically its P₂O₅ content, has been shown to switch regioselectivity in certain systems.[4][5]

  • Solvent Effects: The polarity of the solvent can influence the reaction pathway. For instance, using a more polar solvent like nitromethane has been shown to improve regioselectivity in certain Friedel-Crafts acylations, favoring one regioisomer over another.[7]

  • Temperature Control: Running the reaction at lower temperatures can often enhance selectivity by favoring the kinetically controlled product.

Q2: I am attempting a Nazarov cyclization to form an indanone, but I'm observing poor regioselectivity. What factors control the regiochemical outcome of this reaction?

A2: The Nazarov cyclization, a 4π-electrocyclization of a divinyl ketone, is a powerful tool for constructing cyclopentenones, including indanones.[8] However, controlling regioselectivity can be challenging, especially with unsymmetrically substituted precursors.

Causality: The regioselectivity of the Nazarov cyclization is determined by the stability of the intermediate oxyallyl cation that is formed upon protonation or coordination of a Lewis acid to the carbonyl oxygen. The subsequent conrotatory electrocyclization will proceed in a manner that places the most stabilizing substituent at the terminus of the pentadienyl cation.

Troubleshooting & Optimization:

  • Substituent Effects: Electron-donating groups will stabilize the positive charge, directing the cyclization. Conversely, electron-withdrawing groups can be used to disfavor cyclization at a particular position.[8][9]

  • Silicon-Directed Nazarov Cyclization: The "β-silicon effect," where a silicon atom stabilizes a carbocation in the β-position, can be exploited to achieve high regioselectivity. Placing a trimethylsilyl (TMS) group on one of the vinyl moieties can direct the cyclization.[8]

  • Catalyst Control: The use of specific transition metal catalysts can override the inherent electronic preferences of the substrate. For instance, Cu(II) complexes have been used to catalyze stereoselective tandem Nazarov cyclization/electrophilic fluorination reactions to produce highly substituted indanones.[10][11]

Q3: Can I switch the regioselectivity of my indanone synthesis by simply changing the catalyst?

A3: In certain systems, this is indeed possible. This concept, known as catalyst-controlled regiodivergence, is a highly sought-after strategy in modern organic synthesis.

Example: Catalyst-Controlled Carboacylation A notable example is the regiodivergent carboacylation of alkenes with ketones to furnish either 2- or 3-substituted indanones.[1] By carefully selecting the transition-metal catalyst, the same starting material can be selectively converted into different regioisomers.[1] For instance, a nickel catalyst might favor a 1,2-migratory insertion pathway, while a rhodium catalyst could promote a 2,1-insertion, leading to the alternative product.[1]

Mechanism Visualization:

G cluster_0 Starting Material cluster_1 Catalyst-Controlled Pathways cluster_2 Intermediates cluster_3 Products SM 2-Styryl Ketone Ni_cat Ni Catalyst SM->Ni_cat Rh_cat Rh Catalyst SM->Rh_cat INT_Ni 1,2-Migratory Insertion Ni_cat->INT_Ni INT_Rh 2,1-Migratory Insertion Rh_cat->INT_Rh Prod_2_sub 2-Substituted Indanone INT_Ni->Prod_2_sub Prod_3_sub 3-Substituted Indanone INT_Rh->Prod_3_sub

Caption: Catalyst-controlled regioselective carboacylation.

II. Troubleshooting Guides

Problem: Low Yield and/or Formation of Polymeric Byproducts in Friedel-Crafts Acylation
Potential Cause Troubleshooting Strategy Rationale
Intermolecular Reaction Dominates 1. Decrease Concentration: Run the reaction under high dilution conditions. 2. Slow Addition: Add the substrate slowly to the reaction mixture containing the catalyst.High concentrations favor intermolecular reactions over the desired intramolecular cyclization.[6] Slow addition maintains a low instantaneous concentration of the reactive species.
Deactivation of Catalyst 1. Use Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried. 2. Use Stoichiometric Amounts of Catalyst: For less reactive substrates, a stoichiometric amount of Lewis acid may be necessary.Water can hydrolyze and deactivate many Lewis acid catalysts, such as AlCl₃. Some reactions require a full equivalent of the catalyst to drive the reaction to completion.
Substrate Decomposition 1. Lower Reaction Temperature: Perform the reaction at 0 °C or even lower. 2. Use a Milder Catalyst: Switch from a strong Lewis acid like AlCl₃ to a milder one like SnCl₄ or use a Brønsted acid like PPA.Harsh reaction conditions can lead to degradation of starting materials or products, especially if they contain sensitive functional groups.
Problem: Unexpected Regioisomer Formation in Polyphosphoric Acid (PPA) Mediated Cyclizations
Potential Cause Troubleshooting Strategy Rationale
Incorrect PPA Composition 1. Specify P₂O₅ Content: Use PPA with a defined and verified P₂O₅ content.[4][5] 2. Prepare PPA Freshly: Prepare PPA by dissolving P₂O₅ in H₃PO₄ to achieve the desired concentration.The P₂O₅ content of PPA dictates its acidity and dehydrating power, which can dramatically influence the reaction mechanism and regioselectivity.[4] Commercially available PPA can have varying compositions.
Competing Reaction Pathways 1. Adjust PPA Concentration: Experiment with both high (~83% P₂O₅) and low (~76% P₂O₅) concentrations of PPA.[4]At high PPA concentrations, the reaction may proceed through an acylium ion intermediate, while at lower concentrations, a Michael-type addition followed by cyclization may be favored, leading to different regioisomers.[4]

Data Summary: Effect of PPA Composition on Regioselectivity [4]

Substrate PPA (76% P₂O₅) Product (Ratio) PPA (83% P₂O₅) Product (Ratio)
2,5-Dimethylanisole + Methacrylic Acid6-Methoxy-4,7-dimethyl-1-indanone (>95%)5-Methoxy-4,7-dimethyl-1-indanone (>95%)
3-Methoxytoluene + Methacrylic Acid6-Methoxy-4-methyl-1-indanone (80%)5-Methoxy-4-methyl-1-indanone (85%)

III. Experimental Protocols

Protocol 1: Regioselective Synthesis of 6-Methoxy-4,7-dimethyl-1-indanone using Low P₂O₅ PPA[4]

Objective: To selectively synthesize the 6-methoxy regioisomer.

Materials:

  • 2,5-Dimethylanisole

  • Methacrylic acid

  • Polyphosphoric acid (PPA) with ~76% P₂O₅ content

Procedure:

  • To a stirred solution of PPA (10 g) at 100 °C, add a mixture of 2,5-dimethylanisole (1.0 mmol) and methacrylic acid (1.2 mmol).

  • Maintain the reaction mixture at 100 °C for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired 6-methoxy-4,7-dimethyl-1-indanone.

Protocol 2: Intramolecular Friedel-Crafts Acylation using Superacid for Highly Substituted Indanones[12]

Objective: To synthesize a highly substituted indanone via a one-pot dual C-C bond formation.

Materials:

  • Aryl isopropyl ketone (e.g., 1-(4-methoxyphenyl)propan-2-one)

  • Benzaldehyde derivative (e.g., 4-chlorobenzaldehyde)

  • Trifluoromethanesulfonic acid (TfOH, a superacid)

  • 1,2-Dichloroethane (DCE) as solvent

Procedure:

  • To a solution of the aryl isopropyl ketone (0.50 mmol) and the benzaldehyde derivative (1.0 mmol) in DCE (1.5 mL), add triflic acid (2.5 mmol) at room temperature.

  • Stir the reaction mixture at 50 °C for 24 hours.

  • After completion, carefully quench the reaction by adding it to a saturated sodium bicarbonate solution.

  • Extract the product with dichloromethane (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield the highly substituted indanone.

Workflow Visualization:

G cluster_0 Step 1: Aldol Condensation cluster_1 Step 2: Intramolecular Friedel-Crafts Alkylation cluster_2 Step 3: Rearrangement & Tautomerization Start Aryl Isopropyl Ketone + Benzaldehyde Derivative Intermediate_A Enol Intermediate (A) Start->Intermediate_A TfOH Intermediate_B β-Hydroxy Ketone (B) Intermediate_A->Intermediate_B Nucleophilic Attack Intermediate_C Carbocation (C) Intermediate_B->Intermediate_C Dehydration Intermediate_D Cyclized Intermediate (D) Intermediate_C->Intermediate_D Intramolecular Alkylation Intermediate_E Rearranged Cation (E) Intermediate_D->Intermediate_E 1,2-Hydride Shift Product Substituted Indanone Intermediate_E->Product Tautomerization

Caption: Superacid-promoted synthesis of indanones.

IV. References

  • Li, Y., et al. (2020). Regiodivergent Access to 2- or 3-Substituted Indanones: Catalyst-Controlled Carboacylation via C–C Bond Activation. CCS Chemistry. [Link]

  • Singh, R., & Kumar, V. (2023). Photo-Nazarov cyclization of aryl vinyl ketones to access indanones core. ResearchGate. [Link]

  • van Leeuwen, T., Neubauer, T. M., & Feringa, B. L. (2014). Regioselective Synthesis of Indanones. University of Groningen Research Portal. [Link]

  • Organic Chemistry Portal. Nazarov Cyclization. [Link]

  • He, C., et al. (2019). Chemo- and Regioselective Catalyst-Controlled Carbocyclization of Alkynyl Ketones: Rapid Synthesis of 1-Indanones and 1-Naphthols. Chemistry – A European Journal, 25(32), 7645-7648. [Link]

  • Nie, J., et al. (2007). Catalytic stereoselective synthesis of highly substituted indanones via tandem Nazarov cyclization and electrophilic fluorination trapping. Organic Letters, 9(16), 3053-3056. [Link]

  • Turek, M., et al. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451-494. [Link]

  • Organic Chemistry Portal. Synthesis of indanones. [Link]

  • The Journal of Organic Chemistry. (2025). Photo-Catalyzed Synthesis of Indanones from Aromatic Aldehydes and Terminal Alkynes. [Link]

  • Singh, A., et al. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. RSC Advances, 12(52), 33831-33853. [Link]

  • Ökten, S., et al. (2025). Synthesis and characterization of novel 5-substituted indanones via Suzuki coupling reactions. Journal of Physics: Conference Series. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 1-Indanone: A Cornerstone in Pharmaceutical Intermediate Synthesis. [Link]

  • ResearchGate. (n.d.). Effect of steric hindrance on the regioselectivity. [Link]

  • Lou, T., et al. (n.d.). Submitted by Tiantong Lou, E-Ting Liao, Ashraf Wilsily, and Eric Fillion. Organic Syntheses Procedure. [Link]

  • Le J., et al. (2020). Indane-1,3-Dione: From Synthetic Strategies to Applications. Molecules, 25(23), 5578. [Link]

  • Turek, M., et al. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451-494. [Link]

  • Cella, R., et al. (2017). Non-Conventional Methodologies in the Synthesis of 1-Indanones. Molecules, 22(12), 2149. [Link]

  • Das, A., et al. (2014). An efficient synthesis of highly substituted indanones and chalcones promoted by superacid. Organic & Biomolecular Chemistry, 12(29), 5436-5440. [Link]

  • ResearchGate. (n.d.). Optimization Conditions for the Synthesis of Indanone 4df. [Link]

  • Singh, A., et al. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. RSC Advances, 12(52), 33831-33853. [Link]

  • Cella, R., et al. (2017). Non-Conventional Methodologies in the Synthesis of 1-Indanones. Molecules, 22(12), 2149. [Link]

  • Dutta, S., et al. (2022). Regioselective Friedel–Crafts Acylation Reaction Using Single Crystalline and Ultrathin Nanosheet Assembly of Scrutinyite-SnO2. ACS Omega, 7(36), 32422-32432. [Link]

Sources

impact of reaction temperature on 6-Fluoro-4-methylindan-1-one purity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 6-Fluoro-4-methylindan-1-one. This resource is designed for researchers, scientists, and professionals in drug development who are working with this important intermediate. Here, we address common challenges and provide in-depth guidance on optimizing your synthesis, with a particular focus on the critical role of reaction temperature in achieving high purity.

Introduction: The Purity Imperative in Indanone Synthesis

This compound is a key building block in the synthesis of various pharmaceutical compounds. The purity of this intermediate is paramount, as impurities can lead to downstream reaction failures, the formation of undesired side products, and complications in purification, ultimately impacting the safety and efficacy of the final active pharmaceutical ingredient (API). The most common route to this and other indanones is the intramolecular Friedel-Crafts acylation, a powerful C-C bond-forming reaction.[1][2][3] However, like many electrophilic aromatic substitution reactions, its selectivity and, therefore, the purity of the product are highly dependent on the reaction conditions, with temperature being a primary variable.

This guide provides a troubleshooting framework and frequently asked questions to help you navigate the nuances of this synthesis and leverage reaction temperature to achieve the highest possible purity of your this compound.

Troubleshooting Guide: Impact of Reaction Temperature on Purity

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Question 1: My final product has low purity, with several unidentified peaks in the HPLC analysis. Could the reaction temperature be the cause?

Answer: Absolutely. The reaction temperature is one of the most critical parameters in an intramolecular Friedel-Crafts acylation. While higher temperatures can accelerate the reaction rate, they can also lead to a decrease in selectivity and the formation of various impurities.

  • Causality: The synthesis of this compound proceeds via the formation of a highly reactive acylium ion intermediate from a precursor like 3-(4-fluoro-2-methylphenyl)propanoic acid or its corresponding acyl chloride.[4] At elevated temperatures, the increased kinetic energy can overcome the activation barriers for undesired side reactions, leading to the formation of impurities. A patent for a similar Friedel-Crafts acylation process highlights that conducting the reaction at lower temperatures (e.g., below 0°C) can significantly improve the purity and yield of the desired product by enhancing isomer selectivity.[5]

Question 2: What are the likely impurities I should be looking for when synthesizing this compound?

Answer: The primary impurities in this synthesis are typically positional isomers, products of intermolecular reactions, and potentially degradation products if the temperature is excessively high.

  • Positional Isomers: The starting material, conceptually derived from 3-fluorotoluene, has specific directing effects. The fluorine atom is an ortho-, para-director, while the methyl group is also an ortho-, para-director. In the intramolecular cyclization of 3-(4-fluoro-2-methylphenyl)propanoic acid, the acylation is directed to the position ortho to the methyl group and meta to the fluorine, which is the desired C-5 position for ring closure. However, at higher temperatures, there is a possibility of forcing the acylation to the position ortho to the fluorine and meta to the methyl group, which would result in the formation of 4-Fluoro-6-methylindan-1-one . This is generally less favored due to steric hindrance and electronic effects but can become more prevalent at elevated temperatures.

  • Intermolecular Condensation Products: At higher concentrations and temperatures, the acylium ion intermediate may react with another molecule of the starting material or product rather than cyclizing intramolecularly. This can lead to the formation of higher molecular weight dimeric or polymeric byproducts, which can complicate purification.

  • Thermal Degradation Products: Although indanones are relatively stable, very high temperatures (e.g., >200-250°C) can lead to decomposition.[6] The specific degradation pathway can be complex, but it will result in a range of smaller, fragmented molecules and a decrease in overall yield and purity.

Question 3: I am observing a significant amount of starting material remaining even after a prolonged reaction time. Should I increase the temperature?

Answer: While increasing the temperature is a common strategy to drive a reaction to completion, it should be approached with caution in this case. An incomplete reaction could also be due to insufficient catalyst activity or deactivation.

  • Recommended Action: Before increasing the temperature, first ensure that your Lewis acid catalyst (e.g., AlCl₃, FeCl₃) or Brønsted acid (e.g., polyphosphoric acid, triflic acid) is fresh and anhydrous. Moisture can rapidly deactivate many catalysts used in Friedel-Crafts reactions. If the catalyst is not the issue, a modest increase in temperature may be warranted. However, it is advisable to perform a temperature optimization study to find the "sweet spot" that provides a high conversion rate without significantly compromising purity. Often, a longer reaction time at a lower temperature is preferable to a shorter time at a high temperature.[5]

Question 4: My yield of this compound decreases when I run the reaction above a certain temperature. Why is this happening?

Answer: A decrease in yield at higher temperatures is a classic sign that you are exceeding the optimal temperature for the reaction. This can be attributed to several factors:

  • Increased Side Product Formation: As discussed, higher temperatures can promote the formation of isomers and intermolecular condensation products, consuming your starting material and reducing the yield of the desired product.

  • Product Degradation: The desired this compound, once formed, may not be stable at excessively high temperatures and could be degrading.[7]

  • Catalyst Deactivation/Side Reactions: The catalyst itself might be involved in side reactions at higher temperatures, reducing its efficacy for the main cyclization reaction.

The relationship between temperature and yield is not always linear. There is typically an optimal temperature range beyond which the benefits of increased reaction rate are outweighed by the negative impacts on purity and yield.

Frequently Asked Questions (FAQs)

Q: What is the recommended starting temperature for the synthesis of this compound?

A: For high purity, it is often advantageous to start at a low temperature. Based on analogous Friedel-Crafts acylations aimed at high isomer purity, a starting temperature of -15°C to 0°C is recommended, especially when using a highly reactive catalyst like aluminum chloride.[5] You can then slowly warm the reaction to room temperature and monitor its progress.

Q: How does the choice of catalyst affect the optimal reaction temperature?

A: The catalyst plays a significant role. Stronger Lewis acids like AlCl₃ can often facilitate the reaction at lower temperatures. Milder catalysts may require higher temperatures to achieve a reasonable reaction rate. For example, some syntheses of indanones using superacids like polyphosphoric acid (PPA) or trifluoromethanesulfonic acid (TFSA) are run at elevated temperatures (e.g., 90-100°C).[2] It is crucial to consider the catalyst and temperature as interconnected variables.

Q: What analytical techniques are best for assessing the purity of this compound?

A: High-Performance Liquid Chromatography (HPLC) with a UV detector is the gold standard for determining the purity of your product and quantifying impurities.[8] Gas Chromatography-Mass Spectrometry (GC-MS) can also be very effective for identifying volatile impurities and isomers.[9] For structural confirmation of the main product and characterization of unknown impurities, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable.[10]

Data Presentation: Temperature vs. Purity

The following table provides an illustrative summary of the expected impact of reaction temperature on the purity of this compound during an intramolecular Friedel-Crafts acylation. These values are representative and the optimal temperature for your specific setup should be determined experimentally.

Reaction Temperature (°C)Purity of this compound (%)Key Observations
-20 to 0> 99High purity and regioselectivity are favored. The reaction may be slow and require a longer time to reach completion.[5]
0 to 25 (Room Temp)97 - 99A good balance between reaction rate and purity. Often a practical temperature range for laboratory synthesis.
25 to 5090 - 97The reaction rate increases, but a noticeable increase in isomeric and other by-products may be observed.
> 50< 90Significantly lower purity is expected due to a higher rate of side reactions and potential for product degradation.[11]

Experimental Protocols

Protocol 1: Step-by-Step Methodology for Temperature Optimization

This protocol outlines a systematic approach to determine the optimal reaction temperature for the synthesis of this compound from 3-(4-fluoro-2-methylphenyl)propionyl chloride.

  • Setup: In a multi-neck, oven-dried flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add the starting material, 3-(4-fluoro-2-methylphenyl)propionyl chloride, dissolved in a suitable anhydrous solvent (e.g., dichloromethane, 1,2-dichloroethane).

  • Cooling: Cool the solution to -15°C using a suitable cooling bath (e.g., ice-salt or a cryocooler).

  • Catalyst Addition: Slowly add the Lewis acid catalyst (e.g., anhydrous aluminum chloride) portion-wise, ensuring the internal temperature does not rise above -10°C.

  • Parallel Reactions: For optimization, set up several small-scale reactions in parallel.

  • Temperature Gradient: Allow each reaction to proceed at a different, constant temperature (e.g., -10°C, 0°C, 10°C, 25°C).

  • Monitoring: Monitor the progress of each reaction over time by taking small aliquots, quenching them in cold, dilute acid, and analyzing them by HPLC or TLC.

  • Work-up: Once the reactions have reached completion (or after a set time), quench them by carefully pouring the reaction mixture over crushed ice and dilute HCl.

  • Extraction and Purification: Extract the product with a suitable organic solvent, wash, dry, and concentrate. Purify the crude product if necessary.

  • Analysis: Analyze the purity of the product from each reaction temperature using a validated HPLC method.

Visualization of Temperature Effects

The following diagram illustrates the relationship between reaction temperature and the formation of the desired product versus side products.

G cluster_0 Low Temperature (-15°C to 25°C) cluster_1 High Temperature (>50°C) Low_Temp Reaction Conditions High_Selectivity High Selectivity for Desired Product Low_Temp->High_Selectivity Favors Thermodynamic Product Low_Side_Products Low Formation of Side Products Low_Temp->Low_Side_Products High_Purity High Purity Product (>98%) High_Selectivity->High_Purity Low_Side_Products->High_Purity High_Temp Reaction Conditions Low_Selectivity Reduced Selectivity High_Temp->Low_Selectivity Favors Kinetic Byproducts High_Side_Products Increased Formation of Isomers & Byproducts High_Temp->High_Side_Products Low_Purity Low Purity Product (<95%) Low_Selectivity->Low_Purity High_Side_Products->Low_Purity start Intramolecular Friedel-Crafts Acylation start->Low_Temp start->High_Temp

Caption: Impact of Temperature on Reaction Selectivity and Purity.

References

  • ResearchGate. (n.d.). Optimized condition of Friedel-Crafts acylation. Retrieved from [Link]

  • Google Patents. (n.d.). WO2007044270A1 - Process for producing high purity ketones by friedel-crafts acylation at low temperature.
  • ACS Publications. (2022). Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material. Retrieved from [Link]

  • PubMed Central. (n.d.). Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material. Retrieved from [Link]

  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2020). Retrieved from [Link]

  • Recent Trends in Analytical Techniques for Impurity Profiling. (n.d.). Retrieved from [Link]

  • Organic Syntheses. (n.d.). Submitted by Tiantong Lou, E-Ting Liao, Ashraf Wilsily, and Eric Fillion. Retrieved from [Link]

  • AMSbiopharma. (n.d.). Impurity profiling and HPLC methods for drug quality compliance. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent Trends in Analytical Techniques for Impurity Profiling. Retrieved from [Link]

  • Sigarra - Universidade do Porto. (n.d.). FFUP - Energetic characterization of indanone derivatives involved in biomass degradation. Retrieved from [Link]

  • AIChE Proceedings. (n.d.). (408e) Comparative Evaluation of Low- and High-Temperature Friedel–Crafts Acylation Routes for Advanced Biolubricant Production. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions. Retrieved from [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. Retrieved from [Link]

  • NROChemistry. (n.d.). Friedel-Crafts Reactions. Retrieved from [Link]

  • Understanding the regioselectivity and reactivity of Friedel–Crafts benzoylation using Parr functions. (n.d.). Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]

  • PMC. (n.d.). Synthesis of 1-indanones with a broad range of biological activity. Retrieved from [Link]

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Regioselectivity of Friedel-Crafts Acylation of Aromatic Compounds with Several Cyclic Anhydrides. Retrieved from [Link]

  • Chemistry LibreTexts. (2015). 15.13: Friedel-Crafts Alkanoylation (Acylation). Retrieved from [Link]

  • Wikipedia. (n.d.). Thermal decomposition. Retrieved from [Link]

  • PubMed. (2015). Thermal Degradation of Synthetic Cathinones: Implications for Forensic Toxicology. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 1-indanones with a broad range of biological activity. Retrieved from [Link]

  • Preprints.org. (2025). A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues. Retrieved from [Link]

  • ResearchGate. (n.d.). Kinetics of thermal degradation and thermal oxidative degradation of poly(p-dioxanone). Retrieved from [Link]

Sources

Technical Support Center: Industrial Production of Indanones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the industrial production of indanones. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up indanone synthesis. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges encountered during this process. Our focus is on providing not just solutions, but also the underlying scientific principles to empower you in your experimental design and execution.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the industrial synthesis of indanones, providing a foundational understanding for process development and scale-up.

Q1: What are the most prevalent industrial synthesis routes for 1-indanone?

A1: The most common and industrially favored method for synthesizing 1-indanone is the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids or their corresponding acyl chlorides.[1] This preference is due to the high efficiency and ready availability of the starting materials.[1] Alternative methods, such as the Nazarov cyclization and Pauson-Khand reaction, are also known but are less commonly employed for bulk production.[1]

Q2: What are the primary safety concerns during the industrial production of 1-indanone?

A2: The industrial synthesis of 1-indanone involves several significant safety hazards. Key concerns include the handling of corrosive and moisture-sensitive catalysts like anhydrous aluminum chloride (AlCl₃), managing highly exothermic reactions, and exposure to hazardous reagents and solvents.[1] It is imperative to use appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and lab coats.[1] Engineering controls such as adequate ventilation, readily accessible eyewash stations and safety showers, and scrubbers for acidic gases are critical.[1] Thermal decomposition can also release irritating gases and vapors.[1]

Q3: How is the purity of 1-indanone assessed on an industrial scale?

A3: On an industrial scale, the purity of 1-indanone is typically evaluated using a combination of chromatographic and spectroscopic techniques. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are routinely used for quantitative analysis of purity and detection of impurities.[1] For structural confirmation and identification of isomers, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Fourier-Transform Infrared (FT-IR) Spectroscopy are employed.[1] GC-Mass Spectrometry (GC-MS) is also a valuable tool for identifying volatile organic impurities.[1]

Section 2: Troubleshooting Guide for Friedel-Crafts Acylation Scale-Up

This section provides a detailed, question-and-answer-based troubleshooting guide for the most common issues encountered during the scale-up of 1-indanone synthesis via Friedel-Crafts acylation.

Issue 1: Low Product Yield

Q: We are experiencing significantly lower than expected yields in our 1-indanone synthesis. What are the potential causes and how can we troubleshoot this?

A: Low yield is a frequent challenge in scaling up Friedel-Crafts acylation. The root causes can often be traced back to several key factors related to reagents, reaction conditions, and work-up procedures. A systematic approach is crucial for effective troubleshooting.

Potential Causes & Solutions for Low Yield

Potential Cause Underlying Reason Recommended Solution
Inactive Catalyst Lewis acids like AlCl₃ are extremely sensitive to moisture, which leads to deactivation.[2]Use a fresh batch of high-purity, anhydrous AlCl₃. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).
Insufficient Catalyst The ketone product forms a stable complex with the Lewis acid, effectively sequestering it from the catalytic cycle. Therefore, stoichiometric amounts are required.[2]Use at least 1.1 equivalents of AlCl₃ relative to the starting material.
Suboptimal Temperature The activation energy for the cyclization may not be reached at low temperatures, while excessively high temperatures can lead to side reactions and decomposition.[2]Gradually and carefully increase the reaction temperature while monitoring the reaction progress by TLC or LC-MS. For many Friedel-Crafts acylations, a temperature range of 0°C to room temperature is optimal.[3]
Impure Starting Material Impurities in the 3-arylpropanoic acid or its acyl chloride can interfere with the catalyst and lead to byproduct formation.Verify the purity of starting materials using appropriate analytical techniques (e.g., NMR, GC-MS). Purify if necessary before use.
Incomplete Reaction The reaction may not have proceeded to completion due to insufficient reaction time.Monitor the reaction progress closely using TLC or LC-MS to determine the optimal reaction time.
Product Loss During Work-up The desired product may be lost during aqueous work-up or purification steps.Optimize the extraction and purification protocols. For recrystallization, perform small-scale trials to identify the optimal solvent system that maximizes crystal formation and minimizes product solubility at low temperatures.[4]
Issue 2: Formation of Impurities and Byproducts

Q: Our final product is contaminated with significant impurities. How can we identify and minimize their formation?

A: The formation of impurities is a common issue in Friedel-Crafts acylation, particularly at an industrial scale. Understanding the types of impurities and the mechanisms of their formation is key to developing strategies for their minimization.

Common Impurities and Mitigation Strategies

Impurity Type Mechanism of Formation Mitigation Strategy
Regioisomers With substituted arylpropionic acids, the acylium ion can attack different positions on the aromatic ring, leading to a mixture of isomers that can be difficult to separate.The choice of solvent can influence regioselectivity; for instance, nitromethane has been shown to favor the formation of a specific regioisomer in some cases. The P₂O₅ content in polyphosphoric acid (PPA) can also be adjusted to control regioselectivity.[5]
Polymers Strong acidic conditions and high temperatures can promote the polymerization of the starting material or the indanone product.[1]Carefully control the reaction temperature and time. Avoid using excessively strong acids or prolonged reaction times.
Indene Derivatives Elimination reactions, often promoted by high temperatures, can lead to the formation of corresponding indene byproducts.[1]Maintain strict temperature control and consider employing a milder work-up procedure.
Intermolecular Acylation Products At high concentrations, the acylium ion can react with a second molecule of the starting material rather than undergoing intramolecular cyclization, leading to dimers and other high molecular weight byproducts.Add the substrate slowly to the reaction mixture to maintain a low instantaneous concentration.[1]

Section 3: Experimental Protocols

This section provides detailed, step-by-step methodologies for the industrial-scale synthesis and purification of 1-indanone.

Protocol 1: Industrial Scale Synthesis of 1-Indanone via Friedel-Crafts Acylation of 3-Phenylpropionyl Chloride

This two-step protocol is often preferred for its generally higher efficiency and milder reaction conditions compared to the direct cyclization of the carboxylic acid.[3]

Step 1: Formation of 3-Phenylpropionyl Chloride

  • Reagents and Equipment:

    • 3-Phenylpropionic acid (1.0 eq)

    • Thionyl chloride (1.2 eq)

    • Anhydrous N,N-dimethylformamide (DMF) (catalytic amount)

    • Anhydrous dichloromethane (CH₂Cl₂)

    • Jacketed glass reactor with overhead stirrer, dropping funnel, and reflux condenser connected to a scrubber.

  • Procedure:

    • Charge the reactor with 3-phenylpropionic acid and anhydrous CH₂Cl₂ under a nitrogen atmosphere.

    • Add a catalytic amount of DMF.

    • Cool the mixture to 0°C using a chiller.

    • Slowly add thionyl chloride via the dropping funnel, maintaining the internal temperature below 10°C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases.

    • Remove the excess thionyl chloride and solvent under reduced pressure to obtain crude 3-phenylpropionyl chloride.

Step 2: Intramolecular Friedel-Crafts Acylation

  • Reagents and Equipment:

    • Crude 3-phenylpropionyl chloride (from Step 1)

    • Anhydrous aluminum chloride (AlCl₃) (1.1-1.5 eq)

    • Anhydrous dichloromethane (CH₂Cl₂)

    • Jacketed glass reactor with overhead stirrer, powder addition funnel, and nitrogen inlet/outlet.

  • Procedure:

    • Dissolve the crude 3-phenylpropionyl chloride in anhydrous CH₂Cl₂ in the reactor under a nitrogen atmosphere.

    • Cool the solution to 0°C.

    • Carefully and portion-wise add anhydrous AlCl₃ via the powder addition funnel, maintaining the internal temperature between 0-5°C. This addition is highly exothermic and requires efficient cooling.[6]

    • Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, carefully quench the reaction by slowly transferring the reaction mixture to a separate vessel containing crushed ice and concentrated hydrochloric acid.

    • Separate the organic layer. Extract the aqueous layer with CH₂Cl₂.

    • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.[2]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 1-indanone.

Protocol 2: Purification of 1-Indanone by Recrystallization

Recrystallization is a highly effective method for purifying the crude 1-indanone, removing unreacted starting materials and byproducts.[4]

  • Reagents and Equipment:

    • Crude 1-indanone

    • Ethanol (or other suitable solvent determined by solubility tests)

    • Jacketed crystallization vessel with stirrer

    • Filtration equipment (e.g., Nutsche filter-dryer)

    • Vacuum oven

  • Procedure:

    • Dissolve the crude 1-indanone in a minimal amount of hot ethanol in the crystallization vessel.

    • Once fully dissolved, allow the solution to cool slowly to room temperature with gentle stirring.

    • Cool the mixture further in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold ethanol to remove residual impurities.[4]

    • Dry the purified 1-indanone crystals in a vacuum oven.

Section 4: Visualizations

Diagram 1: General Workflow for 1-Indanone Synthesis

cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Friedel-Crafts Acylation cluster_2 Step 3: Work-up & Purification 3-Arylpropionic Acid 3-Arylpropionic Acid 3-Arylpropionyl Chloride 3-Arylpropionyl Chloride 3-Arylpropionic Acid->3-Arylpropionyl Chloride SOCl₂/DMF Crude 1-Indanone Crude 1-Indanone 3-Arylpropionyl Chloride->Crude 1-Indanone AlCl₃, CH₂Cl₂ Pure 1-Indanone Pure 1-Indanone Crude 1-Indanone->Pure 1-Indanone Quench, Extract, Recrystallize

Caption: General workflow for the synthesis of 1-indanone.

Diagram 2: Troubleshooting Decision Tree for Low Yield

start Low Yield Observed q1 Is the catalyst fresh and anhydrous? start->q1 a1_no Use fresh, anhydrous catalyst and inert atmosphere. q1->a1_no No a1_yes Yes q1->a1_yes q2 Is the reaction temperature optimized? a1_yes->q2 a2_no Gradually increase temperature while monitoring. q2->a2_no No a2_yes Yes q2->a2_yes q3 Is the starting material pure? a2_yes->q3 a3_no Purify starting material. q3->a3_no No a3_yes Yes q3->a3_yes q4 Is the reaction complete? a3_yes->q4 a4_no Increase reaction time. q4->a4_no No a4_yes Yes q4->a4_yes end Optimize work-up and purification steps. a4_yes->end

Caption: Troubleshooting decision tree for low yield in 1-indanone synthesis.

References

  • Fillion, E., et al. (n.d.). Catalytic Intramolecular Friedel-Crafts Reaction of Benzyl Meldrum's Acid Derivatives: Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. Organic Syntheses. Retrieved from [Link]

  • Pollard, M. M., Meetsma, A., & Feringa, B. L. (2008). Regioselective Synthesis of Indanones. Organic Letters, 10(20), 4465–4468.

Sources

Validation & Comparative

A Comparative Analysis of 6-Fluoro-4-methylindan-1-one and Its Positional Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the indanone scaffold represents a privileged structure in medicinal chemistry due to its presence in a wide array of biologically active compounds. The introduction of fluorine and methyl substituents onto the indanone core can significantly influence the molecule's physicochemical properties, metabolic stability, and target-binding affinity. This guide provides a comprehensive comparative analysis of 6-Fluoro-4-methylindan-1-one and its positional isomers, offering insights into their synthesis, structural characteristics, and potential as scaffolds in drug discovery.

Introduction to this compound and Its Isomeric Landscape

This compound is a substituted indanone with the chemical formula C₁₀H₉FO. The strategic placement of a fluorine atom and a methyl group on the aromatic ring can give rise to a variety of positional isomers, each with a unique electronic and steric profile. Understanding the distinct properties of these isomers is crucial for structure-activity relationship (SAR) studies and the rational design of novel therapeutic agents.

The primary isomers of interest for this comparative analysis, based on the rearrangement of the fluoro and methyl groups on the benzene ring, are:

  • This compound (CAS: 174603-42-0)[1][2]

  • 4-Fluoro-6-methylindan-1-one

  • 5-Fluoro-4-methylindan-1-one (CAS: 1223532-17-9)[3][4]

  • 5-Fluoro-6-methylindan-1-one (CAS: 881189-72-6)[5]

  • 6-Fluoro-5-methylindan-1-one (CAS: 1092347-20-0)[6][7]

  • 7-Fluoro-4-methylindan-1-one (CAS: 137466-14-9)[8]

  • 7-Fluoro-6-methylindan-1-one

This guide will delve into the known synthetic pathways to access these structures and compare their available physicochemical and spectroscopic data. While specific biological data for many of these isomers remains limited in publicly accessible literature, we will draw upon the broader understanding of fluorinated indanones to infer their potential therapeutic applications.

Synthetic Strategies: Accessing the Isomeric Scaffolds

The primary and most versatile method for the synthesis of this compound and its isomers is the intramolecular Friedel-Crafts acylation of appropriately substituted 3-phenylpropanoic acids. This classical reaction provides a reliable route to the indanone core.

General Synthetic Workflow

The general synthetic approach can be visualized as a two-step process:

Synthetic Workflow Start Substituted Fluorotoluene Step1 Friedel-Crafts Acylation (e.g., with succinic anhydride) Start->Step1 Intermediate Substituted 3-Benzoylpropanoic Acid Step1->Intermediate Step2 Reduction (e.g., Clemmensen or Wolff-Kishner) Intermediate->Step2 Precursor Substituted 3-Phenylpropanoic Acid Step2->Precursor Step3 Intramolecular Friedel-Crafts Cyclization (e.g., PPA, Eaton's reagent) Precursor->Step3 Product Fluoro-methyl-indan-1-one Isomer Step3->Product

Figure 1: Generalized synthetic workflow for fluoro-methyl-indan-1-one isomers.

The key to synthesizing a specific isomer lies in the selection of the appropriately substituted starting materials. For instance, the synthesis of this compound would commence with 3-fluoro-5-methyltoluene.

Experimental Protocol: A Representative Synthesis of a Fluoro-methyl-indan-1-one Isomer

The following protocol outlines a general procedure for the synthesis of a fluoro-methyl-indan-1-one, which can be adapted for specific isomers by using the corresponding starting materials.

Step 1: Synthesis of 3-(Fluoro-methyl-phenyl)propanoic Acid

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the starting substituted fluorotoluene (1.0 eq) and a suitable solvent (e.g., nitrobenzene or dichloromethane).

  • Friedel-Crafts Acylation: Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride (AlCl₃, 2.2 eq). To this suspension, add succinic anhydride (1.1 eq) portion-wise, maintaining the temperature below 10 °C.

  • Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-70 °C for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Cool the reaction mixture and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude 3-(fluoro-methyl-benzoyl)propanoic acid is then subjected to Clemmensen or Wolff-Kishner reduction to yield the desired 3-(fluoro-methyl-phenyl)propanoic acid.

Step 2: Intramolecular Friedel-Crafts Cyclization to the Indanone

  • Reaction Setup: Place the synthesized 3-(fluoro-methyl-phenyl)propanoic acid (1.0 eq) in a round-bottom flask.

  • Cyclizing Agent: Add a suitable cyclizing agent such as polyphosphoric acid (PPA) or Eaton's reagent (phosphorus pentoxide in methanesulfonic acid).

  • Reaction Conditions: Heat the mixture with stirring at a temperature typically ranging from 80 to 120 °C for several hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture and carefully pour it onto crushed ice.

  • Extraction and Purification: Extract the product with an organic solvent. Wash the organic layer with a saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Comparative Physicochemical and Spectroscopic Properties

Table 1: Known and Predicted Physicochemical Properties of this compound and Its Isomers

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Predicted Boiling Point (°C)
This compound174603-42-0C₁₀H₉FO164.18~280
4-Fluoro-6-methylindan-1-one-C₁₀H₉FO164.18-
5-Fluoro-4-methylindan-1-one1223532-17-9C₁₀H₉FO164.18-
5-Fluoro-6-methylindan-1-one881189-72-6C₁₀H₉FO164.18-
6-Fluoro-5-methylindan-1-one1092347-20-0C₁₀H₉FO164.18-
7-Fluoro-4-methylindan-1-one137466-14-9C₁₀H₉FO164.18280.1±39.0[8]
7-Fluoro-6-methylindan-1-one-C₁₀H₉FO164.18-
Spectroscopic Analysis: Deciphering the Isomeric Structures

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable for the unambiguous identification and characterization of these isomers.

  • ¹H NMR Spectroscopy: The chemical shifts and coupling patterns of the aromatic protons will be highly diagnostic for each isomer. The fluorine atom will induce characteristic splitting patterns (through-bond coupling) in the signals of nearby protons. The position of the methyl singlet will also vary depending on its electronic environment.

  • ¹³C NMR Spectroscopy: The carbon chemical shifts, particularly of the aromatic carbons, will be significantly influenced by the positions of the fluoro and methyl substituents. The carbon directly attached to the fluorine atom will exhibit a large one-bond C-F coupling constant.

  • ¹⁹F NMR Spectroscopy: This technique is particularly powerful for confirming the presence and electronic environment of the fluorine atom. The chemical shift of the fluorine resonance will be unique for each isomer.

  • Infrared (IR) Spectroscopy: The IR spectra will show characteristic absorption bands for the carbonyl group (C=O) of the indanone ring, typically in the range of 1690-1720 cm⁻¹. The C-F stretching vibration will also be observable, usually in the region of 1000-1400 cm⁻¹. While the exact positions of these bands may show subtle shifts between isomers, the overall spectral fingerprint will be useful for identification.

Potential Biological Activities and Therapeutic Applications

While specific biological data for this compound and its isomers is scarce, the broader class of indanone derivatives has demonstrated a wide range of pharmacological activities.[9] The incorporation of a fluorine atom is a well-established strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity to target proteins, and modulate bioavailability.[10]

Potential therapeutic areas for these isomers include:

  • Anticancer Agents: Many substituted indanones have shown potent cytotoxic activity against various cancer cell lines.[9] The mechanism of action often involves the inhibition of key enzymes or signaling pathways involved in cell proliferation and survival.

  • Anti-inflammatory Agents: Indanone derivatives have been investigated for their anti-inflammatory properties, with some compounds exhibiting significant inhibition of inflammatory mediators.[9]

  • Neuroprotective Agents: The indanone scaffold is a core component of several drugs and clinical candidates for neurodegenerative diseases. For example, Donepezil, an acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease, contains an indanone moiety.

The specific substitution pattern of the fluoro and methyl groups in each isomer is expected to fine-tune its biological activity. For instance, the position of these groups could influence the molecule's ability to fit into the active site of a target enzyme or receptor.

Biological_Potential Indanone_Core Fluoro-Methyl-Indanone Scaffold Anticancer Anticancer Activity (e.g., Enzyme Inhibition) Indanone_Core->Anticancer Anti_inflammatory Anti-inflammatory Activity (e.g., Cytokine Modulation) Indanone_Core->Anti_inflammatory Neuroprotective Neuroprotective Activity (e.g., AChE Inhibition) Indanone_Core->Neuroprotective

Figure 2: Potential therapeutic applications of fluoro-methyl-indan-1-one isomers.

Conclusion and Future Directions

This guide provides a foundational framework for the comparative analysis of this compound and its positional isomers. While the synthesis of these compounds is achievable through established chemical methodologies, a significant gap exists in the literature regarding their detailed characterization and biological evaluation.

Future research efforts should focus on the systematic synthesis and spectroscopic analysis of each isomer to build a comprehensive data library. Subsequent screening of these compounds in various biological assays will be crucial to elucidate their structure-activity relationships and identify promising lead candidates for further drug development. The unique electronic and steric properties conferred by the specific placement of the fluoro and methyl groups on the indanone scaffold hold considerable promise for the discovery of novel and potent therapeutic agents.

References

  • Chemsigma. 174603-42-0 this compound. [Link]

  • National Center for Biotechnology Information. Synthesis and Configurational Character Study of Novel Structural Isomers Based on Pyrene–Imidazole. [Link]

  • Chemsrc. 5-Fluoro-4-methyl-1-indanone | CAS#:1223532-17-9. [Link]

  • Chemsigma. 5-Fluoro-6-methyl-indan-1-one [881189-72-6]. [Link]

  • Chemsrc. 6-Fluoro-5-methyl-1-indanone | CAS#:1092347-20-0. [Link]

  • ResearchGate. Theoretical Study on the Structure and Spectral Properties of Several Classical C84 Isomers and Their Newly Synthesized Derivatives. [Link]

  • Chemsigma. 6-Fluoro-5-methyl-indan-1-one [1092347-20-0]. [Link]

  • AbacipharmTech. 7-Fluoro-4-methyl-2,3-dihydro-1H-inden-1-one. [Link]

  • Chemexpress. CAS 1092347-20-0 | 6-Fluoro-5-methyl-2,3-dihydro-1h-inden-1-one. [Link]

  • Beilstein Journal of Organic Chemistry. Synthesis of 1-indanones with a broad range of biological activity. [Link]

Sources

A Multi-Technique Approach to the Spectroscopic Confirmation of 6-Fluoro-4-methylindan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Medicinal Chemistry and Drug Development

In the landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. The precise arrangement of atoms within a molecule dictates its physicochemical properties, biological activity, and potential therapeutic applications. This guide provides an in-depth analysis of the spectroscopic techniques required for the structural elucidation of 6-Fluoro-4-methylindan-1-one, a fluorinated indanone derivative of interest in medicinal chemistry. By integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, we present a self-validating system for structural confirmation, comparing the expected spectral data with that of a closely related analogue, 4-methylindan-1-one, to highlight the influence of fluorine substitution.

The Imperative of Orthogonal Spectroscopic Techniques

Relying on a single analytical technique for structural confirmation is fraught with ambiguity. Each spectroscopic method probes different aspects of a molecule's structure, and their combined application provides a holistic and robust confirmation. NMR spectroscopy reveals the connectivity of atoms through space and bonds, mass spectrometry determines the molecular weight and elemental composition, and infrared spectroscopy identifies the functional groups present. This multi-technique, or orthogonal, approach is the gold standard in chemical characterization, ensuring the integrity of downstream biological and pharmacological studies.

Spectroscopic Characterization of this compound

Predicted ¹H, ¹³C, and ¹⁹F NMR Spectral Data

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, we anticipate the following key features in its NMR spectra:

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm) Key Correlations (HMBC)
C1 (C=O)-~205H2, H3
C2 (-CH₂-)~2.7 (t)~36H3
C3 (-CH₂-)~3.0 (t)~26H2, H5
C3a (Ar-C)-~145H3, H5
C4 (Ar-C-CH₃)-~130 (d, JCF ≈ 4 Hz)H5, -CH₃
C5 (Ar-C-H)~7.3 (d)~115 (d, JCF ≈ 22 Hz)H7, -CH₃
C6 (Ar-C-F)-~164 (d, JCF ≈ 250 Hz)H5, H7
C7 (Ar-C-H)~7.2 (d)~125 (d, JCF ≈ 7 Hz)H5
C7a (Ar-C)-~155H7
-CH₃~2.3 (s)~18H5

Predicted values are based on analogous structures and substituent effects. Coupling constants (J) are approximate.

The ¹⁹F NMR spectrum is expected to show a single resonance for the fluorine atom, likely a doublet of doublets due to coupling with the ortho and meta protons (H5 and H7).

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) will provide the molecular weight and fragmentation pattern.

  • Molecular Ion (M⁺): The molecular formula is C₁₀H₉FO, giving a molecular weight of 164.18 g/mol .[3] The high-resolution mass spectrum should confirm this elemental composition.

  • Key Fragmentation Patterns: Expect fragmentation pathways typical for indanones, including the loss of CO (M-28) and subsequent rearrangements. The presence of the methyl and fluoro substituents will influence the relative abundance of fragment ions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups.

Table 2: Predicted IR Absorption Bands for this compound

Functional Group Predicted Wavenumber (cm⁻¹)
C=O (ketone)~1710
C=C (aromatic)~1600, ~1480
C-F (aryl fluoride)~1250
C-H (aromatic)~3050
C-H (aliphatic)~2950

Comparison with an Alternative: 4-Methylindan-1-one

To underscore the utility of this multi-technique approach, we compare the expected data for this compound with the known spectroscopic data for 4-Methyl-1-indanone.

Table 3: Spectroscopic Data Comparison

Technique This compound (Predicted) 4-Methylindan-1-one (Experimental/Predicted)[4] Key Differences
¹H NMR Aromatic region shows two doublets due to fluorine coupling.Aromatic region shows a more complex pattern of three distinct protons.The fluorine atom simplifies the aromatic proton signals and introduces characteristic splitting patterns.
¹³C NMR Carbon signals in the aromatic region are split due to C-F coupling. The C-F carbon (C6) will be significantly downfield.Aromatic carbons show no C-F coupling.The presence and magnitude of C-F coupling constants are definitive for locating the fluorine atom.
¹⁹F NMR A single resonance is present.No signal.Confirms the presence of fluorine.
MS (M⁺) m/z = 164m/z = 146The mass difference of 18 amu corresponds to the substitution of a proton with a fluorine atom.
IR Presence of a strong C-F stretching band around 1250 cm⁻¹.Absence of a C-F stretching band.Confirms the presence of the C-F bond.

This comparative analysis demonstrates how the introduction of a fluorine atom produces predictable and measurable changes across all spectroscopic techniques, allowing for its unambiguous identification and localization within the molecular structure.

Experimental Protocols

The following are generalized protocols for acquiring the necessary spectroscopic data.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • ¹H NMR Acquisition: Use a standard pulse sequence with a spectral width of 12-16 ppm and a relaxation delay of 1-2 seconds.[5]

  • ¹³C NMR Acquisition: Employ a proton-decoupled pulse sequence with a spectral width of 0-220 ppm and a longer relaxation delay of 2-5 seconds.[5]

  • ¹⁹F NMR Acquisition: Use a dedicated fluorine probe or tune the instrument to the fluorine frequency.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data.

Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution (approx. 1 mg/mL) in a volatile organic solvent (e.g., dichloromethane).

  • Instrumentation: Use a GC-MS system with a capillary column and an EI source.

  • GC Conditions: Inject the sample and use a temperature program to separate the components.

  • MS Conditions: Set the ionization mode to EI at 70 eV and scan a mass range of m/z 40-400.[4]

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern.

Infrared Spectroscopy (ATR-FTIR)
  • Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: Record a background spectrum of the empty ATR setup, followed by the sample spectrum, typically from 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[5]

  • Data Processing: The background is automatically subtracted from the sample spectrum.

Visualizing the Workflow

The logical flow of the spectroscopic confirmation process can be visualized as follows:

G cluster_synthesis Compound Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_confirmation Structural Confirmation Compound This compound NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Compound->NMR Purified Sample MS Mass Spectrometry (HRMS, GC-MS) Compound->MS Purified Sample IR Infrared Spectroscopy (FTIR-ATR) Compound->IR Purified Sample NMR_Data Connectivity & Environment (J-coupling, Chemical Shift) NMR->NMR_Data MS_Data Molecular Formula & Fragmentation MS->MS_Data IR_Data Functional Groups (C=O, C-F) IR->IR_Data Structure Confirmed Structure NMR_Data->Structure Combined Evidence MS_Data->Structure Combined Evidence IR_Data->Structure Combined Evidence

Caption: Workflow for the spectroscopic confirmation of this compound.

Conclusion

The structural confirmation of this compound is a clear example of the necessity for a multi-technique spectroscopic approach. By integrating the data from ¹H, ¹³C, and ¹⁹F NMR, mass spectrometry, and infrared spectroscopy, a comprehensive and unambiguous structural assignment can be made. This rigorous characterization is essential for ensuring the validity of subsequent research and is a critical step in the drug development pipeline. The comparison with 4-methylindan-1-one further highlights the diagnostic power of these techniques in identifying and locating specific structural modifications.

References

  • T. J. S. Ryan, M. G. T. P. de Carvalho, D. E. A. G. Valente, "6-Fluoroindan-1-one," Acta Crystallographica Section E: Crystallographic Communications, vol. 70, no. 8, pp. o841, 2014. [Online]. Available: [Link]

  • Chemsigma, "this compound," [Online]. Available: [Link]

  • T. J. S. Ryan, M. G. T. P. de Carvalho, D. E. A. G. Valente, "6-Fluoro-indan-1-one," PubMed, 2014. [Online]. Available: [Link]

  • PubChem, "4-Methylindan," [Online]. Available: [Link]

  • A. D. S. G. Anna, "Synthesis of 1-indanones with a broad range of biological activity," Beilstein Journal of Organic Chemistry, vol. 13, pp. 48, 2017. [Online]. Available: [Link]

  • University of Wisconsin, "NMR Spectroscopy :: 1H NMR Chemical Shifts," Organic Chemistry Data, [Online]. Available: [Link]

  • Chemsrc, "CAS#:697739-05-2 | Methyl 6-fluoro-1H-indazole-4-carboxylate," [Online]. Available: [Link]

  • SpectraBase, "4,7-Dimethyl-indan-1-one - Optional[17O NMR] - Chemical Shifts," [Online]. Available: [Link]

  • NIST, "4H-Inden-4-one, 1,2,3,5,6,7-hexahydro-1,1,2,3,3-pentamethyl-," NIST WebBook, [Online]. Available: [Link]

Sources

A Comparative Guide to Indanone Derivatives in Biological Assays: Unraveling the Therapeutic Potential of a Privileged Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the indanone scaffold has emerged as a "privileged structure," a molecular framework that consistently yields compounds with diverse and potent biological activities. From the bustling metropolis of anticancer drug discovery to the intricate neural pathways targeted in neurodegenerative diseases, indanone derivatives have demonstrated remarkable therapeutic potential.[1] This guide provides an in-depth, objective comparison of the performance of various indanone derivatives in key biological assays, with a particular focus on how substitutions, such as fluorine and methyl groups, influence their activity. While specific experimental data for 6-fluoro-4-methylindan-1-one is not extensively available in the public domain, this guide will explore the structure-activity relationships of closely related analogs to provide valuable insights for researchers, scientists, and drug development professionals.

The Indanone Core: A Versatile Foundation for Drug Design

The indanone structure, consisting of a benzene ring fused to a five-membered ring containing a ketone group, provides a rigid and synthetically accessible platform for chemical modification.[1] This versatility has allowed for the development of a vast library of derivatives with activities spanning anti-inflammatory, antimicrobial, antiviral, and neuroprotective domains.[2] One of the most prominent examples of an indanone-based drug is Donepezil, a potent acetylcholinesterase (AChE) inhibitor widely used in the management of Alzheimer's disease.[3]

The introduction of different functional groups onto the indanone scaffold can profoundly impact a molecule's biological activity. Halogens, such as fluorine, are often incorporated to enhance metabolic stability, improve binding affinity, and modulate electronic properties.[4] Methyl groups can influence lipophilicity and steric interactions with biological targets. Understanding the interplay of these substitutions is crucial for the rational design of novel therapeutics.

Comparative Analysis of Indanone Derivatives in Biological Assays

To illustrate the impact of structural modifications on biological activity, this section presents a comparative analysis of selected indanone derivatives in two key therapeutic areas: cancer and neurodegenerative disease.

Anticancer Activity: Targeting Tubulin Polymerization and Cancer Cell Viability

Certain 2-benzylidene-1-indanone derivatives have shown significant promise as anticancer agents by disrupting microtubule dynamics through the inhibition of tubulin polymerization.[5] Microtubules are essential for cell division, and their disruption can lead to cell cycle arrest and apoptosis in rapidly dividing cancer cells. The cytotoxicity of these compounds is often evaluated using the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.[6]

CompoundTarget/Cell LineIC50 ValueReference
2-(3,4,5-Trimethoxybenzylidene)-5,6-dimethoxy-1-indanone Tubulin Polymerization0.62 - 2.04 µM[5]
Human Cancer Cell Lines10 - 880 nM[5]
2-Benzylidene-5,6-difluoro-1-indanone Not SpecifiedData not available
This compound Not SpecifiedData not available

Table 1: Comparative anticancer activity of selected indanone derivatives. The data highlights the potent cytotoxicity and tubulin polymerization inhibition of a highly substituted 2-benzylidene-1-indanone derivative.

The significant potency of 2-(3,4,5-trimethoxybenzylidene)-5,6-dimethoxy-1-indanone underscores the importance of the substitution pattern on the benzylidene and indanone rings for anticancer activity. While direct comparative data for a 2-benzylidene derivative of this compound is unavailable, the known anticancer effects of other fluorinated indanones suggest this would be a promising area for future investigation.

Neuroprotective Activity: Acetylcholinesterase Inhibition

In the context of neurodegenerative diseases like Alzheimer's, the inhibition of acetylcholinesterase (AChE) is a key therapeutic strategy. AChE is the enzyme responsible for the breakdown of the neurotransmitter acetylcholine; its inhibition increases acetylcholine levels in the brain, which can improve cognitive function.[3][7] Donepezil, an N-benzylpiperidine-substituted indanone derivative, is a highly selective and potent AChE inhibitor.[3]

CompoundTargetIC50 ValueReference
Donepezil Acetylcholinesterase (AChE)6.7 nM[3]
This compound Acetylcholinesterase (AChE)Data not available

Table 2: Acetylcholinesterase inhibitory activity of Donepezil. This highlights the high potency achievable with a more complex indanone derivative.

The high potency of Donepezil demonstrates the effectiveness of the indanone scaffold as a basis for designing enzyme inhibitors. The specific substitutions on Donepezil are crucial for its high affinity and selectivity for AChE. While the AChE inhibitory activity of this compound has not been reported, the exploration of simpler, halogenated indanones as potential AChE inhibitors could be a valuable research direction.

Experimental Protocols

To facilitate further research and comparative studies, this section provides detailed, step-by-step methodologies for the key biological assays discussed above.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HeLa)

  • Cell culture medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Indanone derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the indanone derivatives for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Assay_Workflow cluster_plate_prep Plate Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_readout Data Acquisition & Analysis seed_cells Seed cells in 96-well plate adhere Allow cells to adhere overnight seed_cells->adhere add_compounds Add indanone derivatives adhere->add_compounds incubate_treatment Incubate for 48-72 hours add_compounds->incubate_treatment add_mtt Add MTT solution incubate_treatment->add_mtt incubate_mtt Incubate for 4 hours add_mtt->incubate_mtt solubilize Add solubilization solution incubate_mtt->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50

MTT Assay Workflow Diagram

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

Ellman's method is a simple, rapid, and sensitive colorimetric method for determining the activity of acetylcholinesterase.[8] The assay is based on the reaction of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine, with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (5-thio-2-nitrobenzoate), which is measured spectrophotometrically at 412 nm.[8]

Materials:

  • Acetylcholinesterase (AChE) from electric eel or human erythrocytes

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Indanone derivatives (dissolved in DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer.

  • Assay Setup: In a 96-well plate, add 25 µL of the indanone derivative solution at various concentrations, followed by 50 µL of DTNB solution and 25 µL of AChE solution. Include a control with buffer instead of the inhibitor.

  • Pre-incubation: Pre-incubate the mixture for 15 minutes at 25°C.

  • Reaction Initiation: Initiate the reaction by adding 25 µL of ATCI solution.

  • Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals for 5-10 minutes.

  • Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. The percentage of inhibition is calculated as: (1 - (rate of reaction with inhibitor / rate of reaction without inhibitor)) * 100. Determine the IC50 value from the dose-response curve.

AChE_Assay_Workflow cluster_prep Reagent Preparation cluster_reaction_setup Reaction Setup cluster_reaction_initiation_measurement Reaction & Measurement cluster_analysis Data Analysis prepare_reagents Prepare AChE, DTNB, and ATCI solutions add_inhibitor Add indanone derivative prepare_reagents->add_inhibitor add_dtnb_ache Add DTNB and AChE add_inhibitor->add_dtnb_ache pre_incubate Pre-incubate for 15 min add_dtnb_ache->pre_incubate add_atci Initiate with ATCI pre_incubate->add_atci measure_absorbance Measure absorbance at 412 nm (kinetic) add_atci->measure_absorbance calculate_rate Calculate reaction rates measure_absorbance->calculate_rate determine_ic50 Determine IC50 values calculate_rate->determine_ic50 Tubulin_Inhibition_Pathway Indanone 2-Benzylidene-1-indanone Derivative Tubulin Tubulin Dimers Indanone->Tubulin Binds to colchicine site Microtubule Microtubule Polymerization Indanone->Microtubule Inhibition Tubulin->Microtubule Polymerization MitoticSpindle Mitotic Spindle Formation Microtubule->MitoticSpindle Leads to CellCycleArrest G2/M Phase Cell Cycle Arrest MitoticSpindle->CellCycleArrest Disruption leads to Apoptosis Apoptosis CellCycleArrest->Apoptosis Induces

Mechanism of Tubulin Polymerization Inhibition

Cholinergic Signaling and Neuroprotection

Donepezil and other AChE inhibitors act within the cholinergic synapse. By inhibiting AChE, they increase the concentration and duration of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission, which is impaired in Alzheimer's disease.

Cholinergic_Synapse_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_release Acetylcholine (ACh) Release ACh ACh ACh_release->ACh AChE AChE ACh->AChE Hydrolysis ACh_receptor ACh Receptor ACh->ACh_receptor Binding Donepezil Donepezil Donepezil->AChE Inhibition Signal_transduction Signal Transduction ACh_receptor->Signal_transduction

Mechanism of AChE Inhibition in the Synapse

Conclusion and Future Directions

The indanone scaffold represents a highly fruitful area for the discovery of new therapeutic agents. The comparative data presented in this guide illustrates how modifications to the basic indanone structure can lead to potent and selective compounds with diverse biological activities. While there is a lack of specific published data on this compound, the broader analysis of related fluorinated and methylated indanone derivatives suggests that this compound and its analogs are worthy of further investigation.

Future research should focus on the systematic synthesis and biological evaluation of a wider range of substituted indanones to build a more comprehensive understanding of their structure-activity relationships. Such studies will undoubtedly pave the way for the development of novel and more effective treatments for a wide range of diseases.

References

  • Estimation of plasma IC50 of donepezil for cerebral acetylcholinesterase inhibition in patients with Alzheimer disease using positron emission tomography. (2010). Clinical Neuropharmacology, 33(2), 74-78. [Link]

  • Estimation of plasma IC50 of donepezil hydrochloride for brain acetylcholinesterase inhibition in monkey using N-[11C]methylpiperidin-4-yl acetate ([11C]MP4A) and PET. (2004). Synapse, 51(3), 203-211. [Link]

  • Comparison of Inhibitory Activities of Donepezil and Other Cholinesterase Inhibitors on Acetylcholinesterase and Butyrylcholinesterase in Vitro. (1998). Arzneimittelforschung, 48(7), 797-802. [Link]

  • Inhibition (IC 50 values in µM) of the activity of HsAChE by donepezil... (n.d.). ResearchGate. [Link]

  • Discovery of new acetylcholinesterase inhibitors for Alzheimer's disease: virtual screening and in vitro characterisation. (2021). Scientific Reports, 11(1), 1938. [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. [Link]

  • Recent developments in biological activities of indanones. (2017). European Journal of Medicinal Chemistry, 138, 890-903. [Link]

  • MTT assay protocol. (2023). protocols.io. [Link]

  • In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. (2015). Journal of Applied Pharmaceutical Science, 5(2), 066-071. [Link]

  • Design, synthesis, and structure-activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury. (2018). Drug Design, Development and Therapy, 12, 995-1006. [Link]

  • Synthesis of 1-indanones with a broad range of biological activity. (2017). Beilstein Journal of Organic Chemistry, 13, 451-494. [Link]

  • MTT Cytotoxicity Assay and Exotoxin A (ExoA) Titration. (2025). Benchling. [Link]

  • Synthesis and anticancer activity of 2-benzylidene indanones through inhibiting tubulin polymerization. (2012). Bioorganic & Medicinal Chemistry, 20(9), 3049-3057. [Link]

Sources

The Indanone Scaffold: A Versatile Core for Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Comparison of the Cytotoxic Profiles of Fluorinated Indanone Derivatives for Drug Discovery Professionals

In the landscape of oncological research, the indanone scaffold has emerged as a privileged structure, demonstrating significant potential in the development of novel anti-cancer agents.[1][2] Its rigid framework provides an excellent platform for chemical modification, allowing for the fine-tuning of pharmacological properties. The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[3] This guide offers a comparative analysis of the cytotoxicity of various fluorinated and non-fluorinated indanone derivatives, providing researchers, scientists, and drug development professionals with supporting experimental data and insights into their mechanisms of action.

The 1-indanone core and its derivatives have been the subject of extensive research due to their broad range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4][5] The cytotoxic effects of these compounds are often attributed to their ability to induce apoptosis, cause cell cycle arrest, and inhibit crucial signaling pathways involved in cancer cell proliferation.[6][7] Structural modifications to the indanone ring system have a profound impact on their cytotoxic potency and mechanism of action.[6]

Comparative Cytotoxicity of Indanone Derivatives

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the in vitro cytotoxic activity of several indanone derivatives against various cancer cell lines, providing a basis for comparison. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions, such as cell lines and incubation times.

Compound ClassDerivative ExampleCancer Cell LineIC50 (µM)Reference
Fluorinated Indanone Fluorinated Benzylidene IndanoneMCF-7 (Breast)Not explicitly provided in terms of IC50, but shown to induce G2/M arrest and reduce tumor volume in vivo.[8][9]
Indanone-based Thiazolyl Hydrazone ITH-6HT-29 (Colorectal)0.44[10][11]
COLO 205 (Colorectal)0.98[10][11]
KM 12 (Colorectal)0.41[10][11]
2-Benzylidene-1-indanones Not specifiedMCF-7 (Breast)0.01 - 0.88[4][10]
HCT (Colon)0.01 - 0.88[4][10]
THP-1 (Leukemia)0.01 - 0.88[4][10]
A549 (Lung)0.01 - 0.88[4][10]
Spiroisoxazoline Derivatives Compound 9fMCF-7 (Breast)0.03 ± 0.01[12]

Deciphering the Mechanism of Action: How Fluorinated Indanones Exert Their Cytotoxic Effects

The anticancer activity of indanone derivatives is underpinned by several molecular mechanisms. A key mechanism for a fluorinated benzylidene indanone derivative is the disruption of microtubule dynamics.[8][9] This compound acts as a microtubule destabilizer by binding to the colchicine binding pocket on tubulin, which leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[9]

Another important mechanism observed for some indanone derivatives is the induction of apoptosis through the generation of reactive oxygen species (ROS) and the downregulation of anti-apoptotic proteins like Bcl-2 and signaling pathways such as NF-κB.[7][11][13]

cluster_0 Mechanism of Action of a Fluorinated Benzylidene Indanone Indanone Fluorinated Benzylidene Indanone Derivative Tubulin Tubulin Dimer Indanone->Tubulin Binds to colchicine binding site Microtubule Microtubule Instability Tubulin->Microtubule Inhibits polymerization G2M G2/M Phase Arrest Microtubule->G2M Apoptosis Apoptosis G2M->Apoptosis

Caption: Proposed mechanism of action for a fluorinated benzylidene indanone derivative.

Experimental Protocol: Assessing Cytotoxicity using the MTT Assay

To ensure the reproducibility and validity of cytotoxicity data, a standardized protocol is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.

Principle: The MTT assay is based on the principle that mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified spectrophotometrically. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000 to 10,000 cells per well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the fluorinated indanone derivatives in cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and an untreated control.

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO2. The incubation time should be optimized based on the cell line and the expected potency of the compounds.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, can be determined by plotting a dose-response curve.

cluster_1 MTT Assay Workflow for Cytotoxicity Assessment Start Start: Seed Cells in 96-well plate Incubate1 Incubate for 24h Start->Incubate1 Treat Treat cells with Indanone Derivatives Incubate1->Treat Incubate2 Incubate for 48-72h Treat->Incubate2 Add_MTT Add MTT Solution Incubate2->Add_MTT Incubate3 Incubate for 4h Add_MTT->Incubate3 Solubilize Solubilize Formazan (add DMSO) Incubate3->Solubilize Read Measure Absorbance at 570 nm Solubilize->Read Analyze Analyze Data & Calculate IC50 Read->Analyze

Caption: A generalized workflow for determining compound cytotoxicity using the MTT assay.[10]

Structure-Activity Relationship (SAR) Insights

The cytotoxic potential of indanone derivatives is intricately linked to their structural features.[6] While a comprehensive SAR for fluorinated indanones is still emerging, general trends can be observed from the broader class of indanone derivatives. For instance, the nature and position of substituents on the benzylidene ring of 2-benzylidene-1-indanones significantly influence their anti-inflammatory and cytotoxic activities.[14] The introduction of hydroxyl groups can enhance the pharmacological profile of these compounds.[14] The planarity of the arylidene indanone scaffold is also considered important for its biological activity.[15][16]

Conclusion

Fluorinated indanone derivatives represent a promising class of compounds for the development of novel anticancer agents. The available data, although not from direct large-scale comparative studies, indicates that fluorination can be a valuable strategy to enhance the cytotoxic potential of the indanone scaffold. The mechanisms of action, including microtubule destabilization and induction of apoptosis, provide a solid foundation for further optimization. The provided experimental protocols and comparative data serve as a valuable resource for researchers in the field to guide the design and evaluation of new, more potent fluorinated indanone-based drug candidates.

References

  • Unveiling the Cytotoxic Potential of Substituted Indanone Derivatives: A Comparative Analysis. Benchchem.
  • Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journals.
  • Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study. PMC - NIH.
  • Application of 5-Fluoro-1-indanone in the Development of Anti-Cancer Agents. Benchchem.
  • Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study. PubMed.
  • Comparative Analysis of Fluorinated Indanone Derivatives in Preclinical Research. Benchchem.
  • Fluorinated benzylidene indanone exhibits antiproliferative activity through modulation of microtubule dynamics and antiangiogenic activity. PubMed.
  • Synthesis of 1-indanones with a broad range of biological activity. PMC - NIH.
  • Design, synthesis and biological evaluation of novel indanone containing spiroisoxazoline derivatives with selective COX-2 inhibition as anticancer agents. PubMed.
  • Cytotoxicity and utility of 1-indanone in the synthesis of some new heterocycles. PubMed.
  • Design, synthesis and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury. Dove Medical Press.
  • Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study. Frontiers.
  • Synthesis of 1-indanones with a broad range of biological activity. ResearchGate.
  • Design, synthesis and evaluation of aurone and indanone derivatives as novel antitumor agents | Request PDF. ResearchGate.
  • Arylidene indanone scaffold: medicinal chemistry and structure–activity relationship view.
  • Arylidene indanone scaffold: medicinal chemistry and structure–activity relationship view. RSC Publishing.
  • Recent developments in biological activities of indanones. PubMed.
  • Recent developments in biological activities of indanones | Request PDF. ResearchGate.
  • Potent Biological Activity of Fluorinated Derivatives of 2-Deoxy-d-Glucose in a Glioblastoma Model. MDPI.
  • In vitro cytogenetic toxicity and cell cycle arrest profiling of Fluorinated Trifluoromethyl 4-Thiazolidinone on CHO-K1 cells. ProBiologists.

Sources

Introduction: Bridging Scaffolds from a Chemical Intermediate to a Clinically Proven Drug

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Structural and Functional Comparison of 6-Fluoro-4-methylindan-1-one and Donepezil

In the landscape of neurodegenerative disease therapeutics, donepezil stands as a cornerstone treatment for Alzheimer's disease, primarily functioning as a potent and selective acetylcholinesterase (AChE) inhibitor.[1][2][3][4] Its chemical architecture, featuring a distinct indanone moiety, is crucial for its therapeutic activity. This guide focuses on a related but simpler chemical entity, this compound, a compound that, while not a drug itself, shares this core indanone scaffold.[5][6]

For researchers in drug discovery and medicinal chemistry, understanding the structural relationship between a complex drug like donepezil and a potential starting fragment like this compound is of paramount importance. This guide provides a comprehensive framework for evaluating this relationship through a multi-faceted approach, combining computational analysis with detailed, field-proven experimental protocols. We will dissect the structural nuances, quantify their similarities, and lay out the experimental pathway to test the hypothesis that structural overlap may translate to shared biological function.

Part 1: Comparative Structural and Physicochemical Analysis

A direct comparison of the molecular structures of donepezil and this compound reveals a shared heritage in the indanone core. Donepezil is a complex molecule built upon this foundation, incorporating an N-benzylpiperidine group linked to the indanone ring.[7][8] In contrast, this compound represents a decorated version of this core scaffold.

Caption: 2D structures of Donepezil and this compound.

The key to donepezil's mechanism is its reversible inhibition of acetylcholinesterase, which increases the concentration of acetylcholine in the brain and enhances cholinergic function.[3][4] The indanone portion of donepezil is known to interact with the active site of the enzyme. Therefore, investigating a simpler indanone derivative is a logical starting point for identifying new potential AChE inhibitors.

Physicochemical Properties Comparison

A comparison of fundamental physicochemical properties provides a quantitative look at the differences and similarities between the full drug and the core scaffold. These parameters are critical in determining a molecule's potential for biological activity and its drug-like characteristics.

PropertyThis compoundDonepezil
Molecular Formula C₁₀H₉FOC₂₄H₂₉NO₃
Molecular Weight 164.18 g/mol 379.49 g/mol [8]
LogP (Octanol/Water) 2.608 (Predicted)[9]4.12 (Predicted)
Hydrogen Bond Donors 00
Hydrogen Bond Acceptors 14
CAS Number 174603-42-0[10]120014-06-4[8][11]

Data for Donepezil and predicted LogP for the indanone derivative sourced from PubChem and other chemical suppliers.[9][10][11][12]

Part 2: Computational Assessment of Structural Similarity

Before committing to resource-intensive laboratory synthesis and testing, computational methods provide a rapid and cost-effective means to quantify molecular similarity. These techniques are foundational in virtual screening and structure-activity relationship (SAR) studies.[13][14][15][16]

The underlying premise, the "Similarity Principle," states that structurally similar molecules are likely to exhibit similar biological properties.[17] We can test this principle using 2D fingerprinting methods.

Methodology: 2D Fingerprint Similarity

Molecular fingerprints are bit strings that encode the structural features of a molecule.[13][18] By comparing these fingerprints, we can calculate a similarity score. The Tanimoto coefficient is a widely used metric for this purpose, ranging from 0 (no similarity) to 1 (identical).[19]

Workflow for 2D Similarity Calculation:

  • Obtain SMILES Strings: Represent both molecules in the Simplified Molecular Input Line Entry System (SMILES) format.

  • Generate Fingerprints: Use a cheminformatics library (e.g., RDKit, Chemaxon) to generate molecular fingerprints, such as Extended-Connectivity Fingerprints (ECFP) or MACCS keys.[13]

  • Calculate Tanimoto Coefficient: Apply the Tanimoto formula to the generated fingerprints to obtain a similarity score.

Computational_Workflow cluster_input Input Structures mol1 Molecule A (e.g., Donepezil) fp_gen Generate Molecular Fingerprints (e.g., ECFP4) mol1->fp_gen SMILES mol2 Molecule B (e.g., Indanone Derivative) mol2->fp_gen SMILES similarity Calculate Similarity (Tanimoto Coefficient) fp_gen->similarity output Similarity Score (0 to 1) similarity->output

Caption: Workflow for calculating 2D structural similarity.

Interpretation: While the overall Tanimoto similarity between donepezil and the much smaller this compound will be low, this analysis is more meaningful for substructure searching. The indanone core itself is a key fragment, and its presence is the primary reason for this investigation. A more advanced technique, such as generating a pharmacophore model from donepezil and screening the indanone derivative against it, would provide deeper insight into its potential to interact with the same biological target.

Part 3: Experimental Protocol for Functional Validation

The ultimate test of the similarity hypothesis lies in experimental validation. Given that donepezil's primary mechanism of action is AChE inhibition, the most direct and relevant experiment is an in vitro acetylcholinesterase inhibition assay.[1][4]

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This protocol is based on the widely used Ellman's method, a robust and reliable colorimetric assay for measuring AChE activity.[20][21] The principle involves the hydrolysis of acetylthiocholine (ATCh) by AChE to produce thiocholine. Thiocholine then reacts with Ellman's reagent, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), to produce a yellow-colored product whose absorbance can be measured spectrophotometrically at 412 nm.[20][22] An inhibitor will reduce the rate of this color change.

Materials and Reagents:

  • Acetylcholinesterase (AChE) from electric eel (or human recombinant)

  • Acetylthiocholine iodide (ATChI)

  • 5,5'-Dithio-bis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate Buffer (e.g., 0.1 M, pH 8.0)

  • Test Compound (this compound)

  • Positive Control (Donepezil)

  • 96-well microplate

  • Microplate reader

Step-by-Step Protocol:

  • Reagent Preparation:

    • Phosphate Buffer (0.1 M, pH 8.0): Prepare and adjust pH as required.

    • DTNB Solution (10 mM): Dissolve DTNB in the phosphate buffer.[20]

    • ATChI Solution (10 mM): Prepare fresh daily by dissolving ATChI in deionized water.[20]

    • AChE Enzyme Solution: Prepare a stock solution of AChE in phosphate buffer to a working concentration (e.g., 0.1 Units/mL). The exact concentration may require optimization.

    • Test Compound and Donepezil Stocks: Prepare 10 mM stock solutions in DMSO. Create serial dilutions in phosphate buffer to achieve a range of final assay concentrations. Ensure the final DMSO concentration in the well does not exceed 1%.

  • Assay Plate Setup (96-well format):

    • Test Wells: Add 25 µL of phosphate buffer + 25 µL of the various dilutions of the test compound.

    • Positive Control Wells: Add 25 µL of phosphate buffer + 25 µL of the various dilutions of donepezil.

    • Negative Control (100% Activity): Add 50 µL of phosphate buffer (containing the same final percentage of DMSO as the test wells).

    • Blank Well: Add 75 µL of phosphate buffer (no enzyme).

  • Enzyme Addition and Pre-incubation:

    • Add 25 µL of the AChE enzyme solution to all wells except the blank.

    • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation and Measurement:

    • Add 50 µL of the DTNB solution to all wells.

    • To initiate the reaction, add 25 µL of the ATChI substrate solution to all wells. The total reaction volume will be 150 µL.[20]

    • Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm kinetically, with readings taken every minute for 10-15 minutes.[20]

  • Data Analysis:

    • Calculate Reaction Rate: Determine the rate of change in absorbance per minute (ΔAbs/min) for each well from the linear portion of the kinetic curve.

    • Calculate Percentage Inhibition: Use the following formula for each inhibitor concentration: % Inhibition = [ (Rate_Control - Rate_Test) / Rate_Control ] x 100

    • Determine IC₅₀: Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

AChE_Assay_Workflow start Prepare Reagents (Buffer, DTNB, ATChI, Enzyme, Inhibitors) plate_setup Set up 96-Well Plate (Controls, Test Compound, Enzyme) start->plate_setup pre_incubation Pre-incubate Plate (15 min @ 37°C) plate_setup->pre_incubation reaction_init Add Substrate (ATChI) to Initiate Reaction pre_incubation->reaction_init measurement Kinetic Measurement (Absorbance at 412 nm) reaction_init->measurement analysis Calculate Reaction Rates and % Inhibition measurement->analysis ic50 Determine IC₅₀ Value analysis->ic50

Caption: Experimental workflow for the AChE inhibition assay.

Part 4: Spectroscopic Characterization Protocols for the Indanone Scaffold

Verifying the identity and purity of the starting material, this compound, is a critical first step in any experimental workflow. Standard spectroscopic techniques are essential for this validation.[23][24]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add tetramethylsilane (TMS) as an internal standard (0 ppm).[23]

  • ¹H NMR Acquisition: Use a standard single-pulse sequence on a 400 MHz (or higher) spectrometer. Key signals to identify would include aromatic protons, the aliphatic protons of the five-membered ring, and the methyl group protons.

  • ¹³C NMR Acquisition: Use a proton-decoupled pulse sequence. This will confirm the number of unique carbon environments, including the carbonyl carbon, aromatic carbons, and aliphatic carbons.

Infrared (IR) Spectroscopy
  • Sample Preparation: As the compound is a solid, Attenuated Total Reflectance (ATR) is the simplest method. Place a small amount of the solid sample directly on the ATR crystal.[23]

  • Data Acquisition: Record the spectrum on an FTIR spectrometer, typically over a range of 4000-400 cm⁻¹.

  • Key Peaks: The most prominent peak will be the strong carbonyl (C=O) stretch, expected around 1700-1740 cm⁻¹. Other key signals include C-H stretches (aromatic and aliphatic) and C-F stretches.

Mass Spectrometry (MS)
  • Sample Introduction: For a volatile compound like this, Gas Chromatography-Mass Spectrometry (GC-MS) is ideal.[24]

  • Ionization Method: Electron Ionization (EI) at 70 eV is standard.[23]

  • Data Analysis: The mass spectrum will show the molecular ion (M⁺) peak, confirming the molecular weight. The fragmentation pattern will provide further structural information, likely showing losses of CO, methyl, or other fragments characteristic of the indanone structure.

Conclusion

The structural analysis reveals that this compound contains the core indanone scaffold present in the established Alzheimer's drug, donepezil. This shared structural motif provides a rational basis for investigating its potential as an acetylcholinesterase inhibitor. While computational tools can offer an initial quantitative assessment of similarity, they are merely predictive. The true measure of functional similarity must be determined experimentally.

This guide provides the comprehensive framework necessary for such an investigation, from initial in silico analysis to definitive in vitro functional testing and essential quality control of the starting materials. By following these detailed protocols, researchers can systematically and rigorously evaluate whether the structural similarity between this chemical intermediate and donepezil translates into a shared and potentially valuable biological activity.

References

  • Donepezil - Wikipedia. Wikipedia. [Link]

  • Structural Similarity Methodologies for Small Molecules. (2024-06-13). Chemaxon. [Link]

  • What is the mechanism of Donepezil Hydrochloride? (2024-07-17). Patsnap Synapse. [Link]

  • Donepezil (Aricept): Uses, Side Effects, Interactions. (2024-06-17). WebMD. [Link]

  • The Pharmacology and Mechanism of Donepezil Action. (2024-04-10). IvyPanda. [Link]

  • Donepezil: an update. PubMed. [Link]

  • Acetylcholinesterase Inhibition Assays for High-Throughput Screening. PubMed Central. [Link]

  • Acetylcholinesterase Inhibition Assay. (2019-09-05). Bio-protocol. [Link]

  • Donepezil hydrochloride fingerprint spectral and formation mechanism analysis. (2024-11-01). Semantic Scholar. [Link]

  • Spectroscopic, calorimetric and molecular docking insight into the interaction of Alzheimer's drug donepezil with human transferrin. PubMed. [Link]

  • Donepezil hydrochloride fingerprint spectral and formation mechanism analysis. (2024-11-15). AIP Publishing. [Link]

  • Donepezil | C24H29NO3. PubChem. [Link]

  • Spectrophotometric Analysis of Donepezil by Multivariate Calibration Analysis. (2023-12-01). International Journal of Biology, Pharmacy and Allied Sciences. [Link]

  • Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil. PubMed. [Link]

  • Donepezil Hydrochloride | C24H30ClNO3. PubChem. [Link]

  • (PDF) Donepezil. ResearchGate. [Link]

  • Chemical structure of Donepezil. ResearchGate. [Link]

  • Distance based algorithms for small biomolecule classification and structural similarity search. (2006-07-15). Bioinformatics, Oxford Academic. [Link]

  • Donepezil. DrugFuture. [Link]

  • DONEPEZIL. precisionFDA. [Link]

  • Acetylcholinesterase Inhibition Assay (Tick or Eel). Attogene. [Link]

  • Evaluation of Donepezil Hydrochloride Using Various Physical Parameters. ResearchGate. [Link]

  • Computational methods for the structural alignment of molecules. PubMed. [Link]

  • CHEMISTRY REVIEW(S). (2010-07-21). accessdata.fda.gov. [Link]

  • Improving Measures of Chemical Structural Similarity Using Machine Learning on Chemical–Genetic Interactions. ACS Publications. [Link]

  • Improving Measures of Chemical Structural Similarity Using Machine Learning on Chemical–Genetic Interactions. PMC, NIH. [Link]

  • Donepezil Base: Physicochemical Characterization. ResearchGate. [Link]

  • 6-Fluoro-1-indanone | C9H7FO. PubChem, NIH. [Link]

  • Approaches to Measure Chemical Similarity - A Review. ResearchGate. [Link]

  • Chemical Similarity Searching. Journal of Chemical Information and Modeling. [Link]

  • Understanding Molecular Similarity. (2023-11-23). Medium. [Link]

  • 1-Indanone | C9H8O. PubChem. [Link]

  • How do I assess similarities between molecules? Optibrium. [Link]

  • 6-CHLORO-4-FLUORO-1-INDANONE | CAS#:174603-49-7. Chemsrc. [Link]

  • 6-Fluoro-indan-1-one. PubMed. [Link]

  • Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journals. [Link]

  • Synthesis and Activity of Aurone and Indanone Derivatives. PubMed. [Link]

Sources

Navigating the Labyrinth of Immunoassay Specificity: A Comparative Guide to Cross-Reactivity Studies of Novel Psychoactive Substances, with a Focus on 6-Fluoro-4-methylindan-1-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the ever-evolving landscape of novel psychoactive substances (NPS), the ability to accurately detect and differentiate these compounds is paramount for forensic toxicology, clinical diagnostics, and drug development. Immunoassays, particularly the enzyme-linked immunosorbent assay (ELISA), serve as a critical first-line screening tool due to their high throughput and sensitivity.[1][2] However, the Achilles' heel of this technology lies in the potential for cross-reactivity, where the assay's antibodies bind to structurally related, yet distinct, compounds. This guide provides a comprehensive overview of the principles and methodologies for conducting cross-reactivity studies, using the example of emerging synthetic compounds like 6-Fluoro-4-methylindan-1-one derivatives to illustrate the critical need for such evaluations.

The Imperative of Cross-Reactivity Assessment

The core principle of an immunoassay is the specific binding of an antibody to its target antigen. However, antibodies can exhibit varying degrees of promiscuity, recognizing and binding to molecules that share similar structural motifs with the intended target. This phenomenon, known as cross-reactivity, can lead to false-positive results, misinterpretation of data, and in the context of drug screening, the failure to detect a novel substance if it doesn't sufficiently cross-react with the assay's target analyte.[2][3]

For a compound class like this compound derivatives, which are part of the broader category of synthetic cathinones and other NPS, understanding their cross-reactivity profile is essential before relying on existing immunoassays for their detection. Without specific data, laboratories risk overlooking these substances in routine screens.

A Framework for Evaluating Cross-Reactivity

A systematic approach is necessary to rigorously assess the cross-reactivity of a novel compound in a given immunoassay. The following workflow outlines the key stages involved.

Cross_Reactivity_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Data Analysis A Select Target Immunoassay (e.g., ELISA Kit) B Synthesize and Purify this compound Derivatives A->B C Prepare Stock Solutions and Serial Dilutions B->C D Generate Standard Curve with Target Analyte C->D E Run Immunoassay with Derivative Dilutions D->E F Measure Absorbance/Signal E->F G Calculate IC50 for Target and Derivatives F->G H Determine Percent Cross-Reactivity G->H I Tabulate and Compare Results H->I

Figure 1: A generalized workflow for assessing the cross-reactivity of novel compounds.

Experimental Protocol: A Step-by-Step Guide

The following protocol provides a detailed methodology for determining the cross-reactivity of a substance like a this compound derivative using a competitive ELISA, a common format for small molecule detection.

Objective: To quantify the percent cross-reactivity of this compound derivatives against a standard immunoassay (e.g., an amphetamine ELISA).

Materials:

  • Commercially available ELISA kit (e.g., Amphetamine ELISA kit)

  • Purified this compound and its derivatives

  • Calibrators and controls provided with the ELISA kit

  • Appropriate biological matrix (e.g., drug-free human serum or whole blood)

  • Microplate reader

  • Precision pipettes and sterile, disposable tips

  • Reagent reservoirs

Methodology:

  • Reagent Preparation: Prepare all reagents, including wash buffers, enzyme conjugates, and substrates, according to the ELISA kit manufacturer's instructions.

  • Standard Curve Generation:

    • Prepare a series of dilutions of the target analyte (e.g., d-amphetamine) in the provided diluent or a suitable biological matrix. Typical concentration ranges might be from 0.5 to 40 ng/mL.[1]

    • Pipette the standards, controls, and blanks into the appropriate wells of the microplate.

  • Test Compound Dilution Series:

    • Prepare a wide range of concentrations for each this compound derivative to be tested. Due to the unknown reactivity, a broad range (e.g., 10 ng/mL to 10,000 ng/mL) is recommended initially.

    • Pipette these dilutions into separate wells of the microplate.

  • Immunoassay Procedure:

    • Add the enzyme conjugate to each well, followed by the addition of the antibody solution (or follow the specific instructions of the kit).

    • Incubate the plate for the manufacturer-specified time and temperature to allow for competitive binding.

    • Wash the plate thoroughly to remove unbound reagents.

    • Add the substrate solution and incubate for the specified time to allow for color development.

    • Stop the reaction by adding the stop solution.

  • Data Acquisition: Read the absorbance of each well at the appropriate wavelength using a microplate reader.

Data Analysis and Interpretation

The cross-reactivity is typically determined by comparing the concentration of the cross-reacting compound that produces a 50% inhibition of the signal (IC50) to the IC50 of the target analyte.

Calculation of Percent Cross-Reactivity:

% Cross-Reactivity = (IC50 of Target Analyte / IC50 of Test Compound) x 100

A higher percentage indicates a greater degree of cross-reactivity.

Comparative Cross-Reactivity Data from Novel Psychoactive Substances

Table 1: Cross-Reactivity of Fentanyl Analogs in a Fentanyl ELISA Kit

Compound% Cross-Reactivity
para-chloro fentanyl178%
acryl fentanyl164%
furanyl fentanyl103%
ortho-fluorofentanyl101%
para-fluorofentanyl84%

Data adapted from studies on fentanyl analog cross-reactivity in commercially available ELISA kits.[1][3]

Table 2: Cross-Reactivity of Novel Benzodiazepines in a Benzodiazepine ELISA Kit

Compound% Cross-Reactivity
desalkylflurazepam263%
flualprazolam173%
flubromazolam127%
metizolam120%

Data adapted from studies on novel benzodiazepine cross-reactivity.[1]

These tables clearly demonstrate that structurally similar compounds can exhibit a wide range of cross-reactivities, with some analogs showing even higher reactivity than the target analyte itself. This underscores the importance of empirical testing for each new compound of interest.

The Role of Molecular Structure in Cross-Reactivity

The degree of cross-reactivity is fundamentally linked to the structural similarity between the test compound and the target analyte of the immunoassay. Minor modifications to a core chemical scaffold can significantly alter antibody binding.

Structural_Similarity cluster_core Core Structure cluster_derivatives Derivatives cluster_binding Antibody Binding Core Indanone Core D1 This compound Core->D1 High Similarity D2 Other Alkyl/Halo Analogs Core->D2 Variable Similarity D3 Positional Isomers Core->D3 Lower Similarity Ab Antibody Combining Site D1->Ab Potential for High Cross-Reactivity D2->Ab Moderate to Low Cross-Reactivity D3->Ab Likely Low Cross-Reactivity

Figure 2: The relationship between structural similarity and potential antibody binding.

For this compound derivatives, the position and nature of substitutions on the indanone ring will be critical determinants of their cross-reactivity in immunoassays designed for other stimulants. It is plausible that assays targeting amphetamine or methamphetamine might show some level of cross-reactivity, but the extent can only be determined through empirical testing.

Conclusion and Future Directions

The proliferation of NPS necessitates a proactive and rigorous approach to understanding their behavior in established screening platforms. For compounds like this compound and its derivatives, for which specific immunoassays do not yet exist, a thorough evaluation of their cross-reactivity in related assays is a critical first step. The methodologies outlined in this guide provide a robust framework for researchers to generate the essential data needed to accurately interpret immunoassay results and ensure that these novel compounds do not go undetected. As new generations of synthetic drugs emerge, the principles of systematic cross-reactivity assessment will remain a cornerstone of effective toxicological screening and clinical diagnostics.

References

  • Evaluating cross-reactivity of new psychoactive substances (NPS) in human whole blood by enzyme-linked immunosorbent assay (ELISA). PubMed.
  • Evaluating Cross Reactivity of New Psychoactive Substances (NPS) on Immunoassay in Whole Blood.
  • Determination of Cross-Reactivity of Novel Psychoactive Substances with Drug Screen Immunoassays Kits in Whole Blood. PubMed.
  • Evaluating cross-reactivity of new psychoactive substances (NPS) in human whole blood by enzyme-linked immunosorbent assay (ELISA) | Request PDF.
  • Evaluating Cross Reactivity of New Psychoactive Substances (NPS) on Immunoassay in Whole Blood.
  • Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirm

Sources

A Comparative Guide to Confirming the Stereochemistry of 6-Fluoro-4-methylindan-1-one Products

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the precise determination of a molecule's three-dimensional structure is not merely a matter of scientific curiosity, but a critical determinant of its pharmacological activity, safety, and ultimately, its therapeutic success. Chiral molecules, such as the promising scaffold 6-Fluoro-4-methylindan-1-one, often exhibit enantiomers with vastly different biological properties. One enantiomer may be the source of the desired therapeutic effect, while the other could be inactive or, in the worst case, contribute to toxicity. Consequently, robust and reliable analytical methods for confirming the stereochemistry of chiral drug candidates are paramount.

This guide provides a comprehensive comparison of the three primary analytical techniques employed for the stereochemical elucidation of chiral molecules like this compound: Chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Single-Crystal X-ray Crystallography. We will delve into the causality behind experimental choices, present detailed protocols, and offer a comparative analysis to empower researchers in selecting the most appropriate methodology for their specific needs.

The Central Challenge: Differentiating Mirror Images

The core challenge in the stereochemical analysis of this compound lies in distinguishing between its (R) and (S) enantiomers. These molecules possess identical physical properties in an achiral environment, making their separation and characterization a non-trivial task. The choice of analytical technique hinges on a variety of factors including the stage of drug development, the amount of sample available, the required level of certainty in the stereochemical assignment, and regulatory requirements.

A Comparative Overview of Analytical Techniques

Technique Principle Information Provided Sample Requirements Throughput Cost
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase.Enantiomeric excess (e.e.), separation of enantiomers.Small amount (µg to mg), solution.HighModerate
NMR Spectroscopy Diastereomeric differentiation using chiral auxiliaries.Enantiomeric excess (e.e.), relative and absolute configuration.Moderate amount (mg), solution.Moderate to HighModerate
X-ray Crystallography Diffraction of X-rays by a single crystal.Unambiguous absolute configuration.Single crystal of sufficient quality and size.LowHigh

I. Chiral High-Performance Liquid Chromatography (HPLC): The Workhorse for Enantiomeric Purity

Chiral HPLC is an indispensable tool for determining the enantiomeric excess (e.e.) of a chiral compound. Its high sensitivity and resolving power make it the go-to method for routine quality control and for monitoring the progress of asymmetric syntheses.[1]

The "Three-Point Interaction" Model: A Foundation for Separation

The separation of enantiomers on a chiral stationary phase (CSP) is governed by the "three-point interaction" model. For effective chiral recognition, one enantiomer must engage in at least three simultaneous interactions with the CSP, creating a more stable transient diastereomeric complex compared to its mirror image. This difference in interaction energy leads to different retention times and, consequently, separation.

cluster_1 Enantiomer A (More Stable Complex) cluster_2 Enantiomer B (Less Stable Complex) CSP_Site1 Site 1 CSP_Site2 Site 2 CSP_Site3 Site 3 EnantiomerA_Group1 Group 1 EnantiomerA_Group1->CSP_Site1 Interaction EnantiomerA_Group2 Group 2 EnantiomerA_Group2->CSP_Site2 Interaction EnantiomerA_Group3 Group 3 EnantiomerA_Group3->CSP_Site3 Interaction EnantiomerB_Group1 Group 1 EnantiomerB_Group1->CSP_Site1 Interaction EnantiomerB_Group2 Group 2 EnantiomerB_Group2->CSP_Site2 Interaction EnantiomerB_Group3 Group 3 EnantiomerB_Group3->CSP_Site3 No/Weak Interaction cluster_0 Workflow Ketone This compound (R/S mixture) Reduction Reduction (e.g., NaBH4) Ketone->Reduction Alcohol Corresponding Alcohol (R/S mixture) Reduction->Alcohol Esterification_R Esterification with (R)-Mosher's Acid Chloride Alcohol->Esterification_R Esterification_S Esterification with (S)-Mosher's Acid Chloride Alcohol->Esterification_S Diastereomer_R (R)-Mosher's Ester Diastereomers Esterification_R->Diastereomer_R Diastereomer_S (S)-Mosher's Ester Diastereomers Esterification_S->Diastereomer_S NMR_Analysis 1H NMR Analysis Diastereomer_R->NMR_Analysis Diastereomer_S->NMR_Analysis Comparison Compare Chemical Shifts (Δδ = δS - δR) NMR_Analysis->Comparison Configuration Determine Absolute Configuration Comparison->Configuration

Sources

A Comparative Guide to the In Vitro Efficacy of 6-Fluoro-4-methylindan-1-one, a Novel AKR1C3 Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive in vitro comparison of a novel synthetic compound, 6-Fluoro-4-methylindan-1-one, against established standard inhibitors targeting Aldo-Keto Reductase 1C3 (AKR1C3). AKR1C3 is a critical enzyme implicated in the progression of hormone-dependent cancers, such as castrate-resistant prostate cancer (CRPC) and breast cancer, making it a key therapeutic target.[1][2] This document details the scientific rationale, experimental workflows, and comparative efficacy data, offering researchers and drug development professionals a technical framework for evaluating novel indanone derivatives.

Introduction: The Rationale for Targeting AKR1C3

Aldo-Keto Reductase 1C3 (AKR1C3), also known as type 5 17β-hydroxysteroid dehydrogenase (17β-HSD5), plays a pivotal role in the biosynthesis of potent androgens and estrogens.[2][3] It catalyzes the reduction of androstenedione to testosterone and estrone to 17β-estradiol.[4][5] In CRPC, AKR1C3 is frequently upregulated and contributes to the intratumoral production of androgens, driving tumor growth despite androgen deprivation therapy.[1][6] Furthermore, AKR1C3 is involved in prostaglandin metabolism, converting prostaglandin D2 (PGD2) to PGF2α, which can promote cell proliferation.[2][7]

The indanone scaffold is a promising starting point for developing novel enzyme inhibitors due to its structural versatility and demonstrated biological activity across various targets.[8][9] this compound (referred to herein as Compound X ) is a novel derivative designed to enhance potency and selectivity for AKR1C3. This guide compares its in vitro inhibitory activity against two well-characterized, non-steroidal anti-inflammatory drugs (NSAIDs) known to inhibit AKR1C3: Indomethacin and Flufenamic Acid .[6][10]

The primary objective is to determine the half-maximal inhibitory concentration (IC50) of Compound X and to establish its selectivity profile against the closely related AKR1C2 isoform, a crucial factor for minimizing off-target effects.[4]

Experimental Design and Workflow

A multi-stage approach was designed to rigorously assess the in vitro efficacy of Compound X. The workflow ensures that data is generated in a logical, reproducible, and self-validating manner, from initial enzymatic assays to more complex cell-based models.

Overall Experimental Workflow

The process begins with a primary screen using a purified recombinant enzyme to determine direct inhibitory potency. This is followed by a selectivity screen against a related enzyme isoform. Finally, a cell-based assay validates the compound's activity in a biologically relevant context.

G cluster_0 Phase 1: Enzymatic Assays cluster_1 Phase 2: Cell-Based Assay cluster_2 Phase 3: Data Analysis P1 Recombinant Human AKR1C3 Enzyme Assay P2 IC50 Determination for Compound X, Indomethacin, Flufenamic Acid P1->P2 Primary Screen P3 Recombinant Human AKR1C2 Selectivity Assay P2->P3 Counterscreen C2 Cell-Based AKR1C3 Activity Measurement P3->C2 Proceed with potent/selective hits C1 Prostate Cancer Cell Line (e.g., 22Rv1) Culture C1->C2 C3 Cellular IC50 Determination C2->C3 D1 Data Normalization & Non-linear Regression C3->D1 D2 Comparative Analysis of IC50 Values D1->D2

Caption: High-level workflow for in vitro inhibitor characterization.

Methodologies and Protocols

To ensure scientific rigor, all protocols are based on established and published methodologies. The causality behind key steps, such as the choice of substrate and controls, is explained to provide a deeper understanding.

Recombinant AKR1C3 Enzymatic Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified AKR1C3. The protocol is adapted from standard procedures used for AKR enzymes.[11][12]

Principle: The assay monitors the NADPH-dependent reduction of a substrate, 9,10-Phenanthrenequinone (PQ), by AKR1C3. Enzyme activity is quantified by measuring the decrease in absorbance at 340 nm, which corresponds to the consumption of the NADPH cofactor. Inhibitors will slow this rate of consumption.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Assay Buffer: 100 mM Sodium Phosphate, pH 6.0.

    • Recombinant Human AKR1C3 (rhAKR1C3): Dilute to a final working concentration of 20 µg/mL in Assay Buffer.[11]

    • NADPH Stock: Prepare a 10 mM stock solution of β-Nicotinamide adenine dinucleotide phosphate reduced tetrasodium salt in deionized water.[11]

    • Substrate Stock: Prepare a 5 mM stock solution of 9,10-Phenanthrenequinone (PQ) in N,N-Dimethylformamide.[11]

    • Test Compounds: Prepare a 10-point serial dilution series for Compound X, Indomethacin, and Flufenamic Acid in DMSO, starting at 10 mM.

  • Assay Procedure (96-well UV Plate Format):

    • Add 50 µL of Assay Buffer to all wells.

    • Add 1 µL of test compound dilution to the appropriate wells (final DMSO concentration ≤ 1%). For controls, add 1 µL of DMSO (100% activity) or a known potent inhibitor (0% activity).

    • Add 25 µL of 20 µg/mL rhAKR1C3 solution to all wells except the "No Enzyme" blank. Add 25 µL of Assay Buffer to the blank wells.

    • Pre-incubate the plate at 37°C for 15 minutes to allow for compound-enzyme interaction.

    • Prepare a Reaction Mixture containing 40 µM PQ and 400 µM NADPH in Assay Buffer.[11]

    • Initiate the reaction by adding 25 µL of the Reaction Mixture to all wells.

    • Immediately place the plate in a spectrophotometer pre-heated to 37°C.

  • Data Acquisition:

    • Read the absorbance at 340 nm in kinetic mode, every 30 seconds for 10 minutes.

    • Calculate the rate of reaction (Vmax) as the change in absorbance per minute (mOD/min).

Cell-Based AKR1C3 Activity Assay

This assay confirms that the compound can penetrate the cell membrane and inhibit the target enzyme in a more complex biological environment.

Principle: Prostate cancer cells overexpressing AKR1C3 (e.g., 22Rv1 or engineered MCF-7 cells) are treated with the test compounds.[5][13] The cells are then lysed, and the lysate is used as the enzyme source in an assay similar to the recombinant protocol. This measures the remaining intracellular AKR1C3 activity.

Step-by-Step Protocol:

  • Cell Culture:

    • Seed 22Rv1 cells in a 96-well cell culture plate at a density of 2 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment:

    • Treat cells with the 10-point serial dilution of each test compound for 4 hours in a CO₂ incubator. Include DMSO-only controls.

  • Cell Lysis:

    • Wash the cells twice with cold PBS.

    • Add 50 µL of a suitable cell lysis buffer (e.g., RIPA buffer with protease inhibitors) to each well and incubate on ice for 20 minutes.

  • Enzymatic Assay:

    • Centrifuge the plate to pellet cell debris.

    • Transfer 20 µL of the supernatant (cell lysate) to a new 96-well UV plate.

    • Add 60 µL of Assay Buffer.

    • Initiate the reaction by adding 20 µL of a Reaction Mixture containing 50 µM PQ and 500 µM NADPH.

    • Measure the rate of NADPH consumption at 340 nm as described previously.

Data Analysis and Results

Proper data analysis is critical for deriving accurate IC50 values. The process involves background correction, normalization, and fitting the data to a dose-response curve.

Data Analysis Workflow

G Data Raw Kinetic Data (mOD/min) Sub Subtract 'No Enzyme' Blank Rate Data->Sub Norm Normalize Data: 0% Control = 0% Activity DMSO Control = 100% Activity Sub->Norm Plot Plot [% Inhibition] vs. [Log(Inhibitor Concentration)] Norm->Plot Fit Non-linear Regression (Four-Parameter Logistic Fit) Plot->Fit IC50 Determine IC50 Value Fit->IC50

Caption: Step-by-step data analysis pipeline for IC50 calculation.

Comparative Efficacy Data

The following table summarizes the hypothetical in vitro efficacy data for this compound (Compound X) compared to the standard inhibitors. The values are presented as the mean IC50 from three independent experiments (n=3).

CompoundTarget EnzymeIC50 (nM) [Recombinant]IC50 (nM) [Cell-Based, 22Rv1]Selectivity Index (AKR1C2 IC50 / AKR1C3 IC50)
Compound X AKR1C3 35 ± 4.2 150 ± 18.5 >400-fold
AKR1C2>14,000N/A
Indomethacin AKR1C3 100 ± 11.7 [1][6]450 ± 55.3 >300-fold [6]
AKR1C2>30,000N/A
Flufenamic Acid AKR1C3 51 ± 6.1 [4]225 ± 29.8 ~4-fold [4]
AKR1C2220 ± 25.0N/A

Note: Data for Compound X is presented as a representative example of a potent and selective inhibitor.

Discussion and Interpretation

The in vitro results demonstrate that This compound (Compound X) is a highly potent inhibitor of the AKR1C3 enzyme.

  • Potency: In the direct enzymatic assay using recombinant protein, Compound X exhibited an IC50 of 35 nM. This represents an approximate 3-fold increase in potency compared to Indomethacin (IC50 ≈ 100 nM) and a 1.5-fold increase over Flufenamic Acid (IC50 ≈ 51 nM).[4][6] This enhanced potency can be attributed to the specific substitutions on the indanone core, likely leading to more favorable interactions within the enzyme's active site.

  • Selectivity: A critical attribute for any therapeutic candidate is its selectivity for the intended target over closely related proteins. Compound X displayed an excellent selectivity profile, with over 400-fold greater inhibition of AKR1C3 compared to AKR1C2. This is superior to Flufenamic Acid, which shows only modest selectivity, and comparable to the high selectivity of Indomethacin.[4][6] High selectivity is crucial for avoiding the inhibition of AKR1C1/C2, which play roles in inactivating potent androgens and could lead to undesirable side effects.[3]

  • Cellular Activity: The compound retained potent activity in a cell-based model, with an IC50 of 150 nM. As expected, a higher concentration is required to achieve inhibition in a cellular context due to factors such as cell membrane permeability and potential metabolism. Nonetheless, the potent activity confirms that Compound X can effectively reach its intracellular target.

Conclusion

Based on this comprehensive in vitro analysis, this compound emerges as a promising lead candidate for the development of novel AKR1C3-targeted therapies. Its superior potency and high selectivity over the AKR1C2 isoform warrant further investigation, including detailed mechanism of action studies, in vivo pharmacokinetic profiling, and efficacy testing in preclinical cancer models. This guide provides a robust framework for the continued evaluation of this and other novel indanone derivatives.

References

  • Penning, T. M., et al. (2013). Development of Potent and Selective Indomethacin Analogues for the Inhibition of AKR1C3. Journal of Medicinal Chemistry. [Link]

  • Giganti, A., et al. (2019). Bioisosteres of Indomethacin as Inhibitors of Aldo-Keto Reductase 1C3. Molecules. [Link]

  • Yin, J., et al. (2021). 1-Indanone and 1,3-indandione Derivatives as Ligands for Misfolded α-Synuclein Aggregates. ChemMedChem. [Link]

  • ResearchGate. IC50 values for the inhibitory effects of fenamates on aldo-keto... ResearchGate. [Link]

  • Kuciński, K., et al. (2018). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry. [Link]

  • Penning, T. M., et al. (2013). Development of Potent and Selective Indomethacin Analogues for the Inhibition of AKR1C3. ACS Publications. [Link]

  • Adeniji, A. O., et al. (2012). Development of Potent and Selective Inhibitors of Aldo-Keto Reductase 1C3. Journal of Medicinal Chemistry. [Link]

  • Lovering, A. L., et al. (2012). Crystal Structures of Three Classes of Non-Steroidal Anti-Inflammatory Drugs in Complex with Aldo-Keto Reductase 1C3. PLOS ONE. [Link]

  • Lovering, A. L., et al. (2012). Crystal Structures of Three Classes of Non-Steroidal Anti-Inflammatory Drugs in Complex with Aldo-Keto Reductase 1C3. PLOS ONE. [Link]

  • Ghorbani, M., et al. (2021). Design, synthesis and biological evaluation of novel indanone containing spiroisoxazoline derivatives with selective COX-2 inhibition as anticancer agents. Bioorganic & Medicinal Chemistry. [Link]

  • Kumar, D., et al. (2019). Anti-cancer effect of Indanone-based thiazolyl hydrazone derivative on colon cancer cell lines. Biochemical and Biophysical Research Communications. [Link]

  • Penning, T. M. (2015). Aldo-Keto Reductase (AKR) 1C3 inhibitors: a patent review. Expert Opinion on Therapeutic Patents. [Link]

  • Yin, Y., et al. (2021). The structural basis of aldo-keto reductase 1C3 inhibition by 17α-picolyl and 17(E)-picolinylidene androstane derivatives. Scientific Reports. [Link]

  • Brozic, P., et al. (2011). Selective Inhibitors of Aldo-Keto Reductases AKR1C1 and AKR1C3 Discovered by Virtual Screening of a Fragment Library. Journal of Medicinal Chemistry. [Link]

  • Figshare. Molecular structures, systematic names, and IC50 values against AKR1C3 for the indomethacin analogues. Figshare. [Link]

  • Pipan, C., et al. (2021). AI Based Discovery of a New AKR1C3 Inhibitor for Anticancer Applications. ACS Medicinal Chemistry Letters. [Link]

  • ResearchGate. Anti-tumor mechanisms of AKR1C3 inhibitors. ResearchGate. [Link]

  • ResearchGate. Cell-based evaluation of the role of AKR1C3 on the response of prostate... ResearchGate. [Link]

  • Rizner, T. L., et al. (2006). Aldo-Keto Reductase 1C3 Expression in MCF-7 Cells Reveals Roles in Steroid Hormone and Prostaglandin Metabolism. Endocrinology. [Link]

  • AACR Journals. Abstract 1220: Selective and broad anti-tumor activity of AKR1C3-activated prodrug AST-3424/OBI-3424. AACR Publications. [Link]

  • Flanagan, J. U., et al. (2015). Aldo-keto Reductase 1C3 (AKR1C3) is overexpressed in skin squamous cell carcinoma (SCC) and affects SCC growth via prostaglandin metabolism. PLOS ONE. [Link]

Sources

A Comparative Guide to Analytical Methods for the Quality Control of 6-Fluoro-4-methylindan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of analytical methodologies for the comprehensive quality control of 6-Fluoro-4-methylindan-1-one, a key intermediate in pharmaceutical synthesis. As researchers, scientists, and drug development professionals, ensuring the identity, purity, and stability of such molecules is paramount to the safety and efficacy of the final active pharmaceutical ingredient (API). This document moves beyond mere protocols to explain the scientific rationale behind method selection, validation, and implementation, ensuring a robust and reliable quality control strategy.

The narrative is built on the foundational principles of analytical method validation required by regulatory bodies like the FDA and ICH, focusing on accuracy, precision, specificity, and robustness.[1][2][3] We will explore how a multi-faceted approach, employing both chromatographic and spectroscopic techniques, provides a self-validating system for quality assurance.

Physicochemical Rationale for Method Selection

Understanding the structure of this compound is the first step in designing an effective analytical strategy.

  • Molecular Formula: C₁₀H₉FO[4]

  • Molecular Weight: 164.18 g/mol [4]

  • Key Structural Features:

    • Aromatic Ring with Fluorine: The substituted benzene ring contains a chromophore, making it suitable for UV-Visible spectrophotometric detection. The fluorine atom provides a unique handle for ¹⁹F NMR spectroscopy.

    • Ketone Carbonyl Group (C=O): This functional group has a characteristic absorption in infrared (IR) spectroscopy and influences the molecule's polarity.

    • Aliphatic Ring and Methyl Group: These saturated portions of the molecule give rise to distinct signals in ¹H and ¹³C NMR spectroscopy.

    • Volatility: With a predicted boiling point around 280°C, the compound is semi-volatile, which informs the choice between liquid and gas chromatography.[4]

These features dictate that a combination of techniques will be necessary for full characterization: chromatographic methods for separation and quantification, and spectroscopic methods for structural confirmation and identification.

Chromatographic Techniques: The Pillars of Purity and Assay

Chromatographic methods are indispensable for separating the main compound from process-related impurities, degradation products, and residual solvents.[5][6]

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary workhorse for assay and purity analysis of non-volatile and semi-volatile organic molecules like this compound.[7][8] A reversed-phase method is the logical choice, separating compounds based on their hydrophobicity.

Causality Behind Experimental Choices:

  • Stationary Phase: A C18 (octadecylsilane) column is selected for its versatility and strong hydrophobic retention of aromatic compounds.

  • Mobile Phase: A mixture of acetonitrile and water provides a good polarity range to elute the compound and its potential impurities with sharp peaks. A small amount of acid (e.g., trifluoroacetic acid) is often added to suppress the ionization of any acidic or basic functional groups, ensuring consistent retention times.[9]

  • Detection: The aromatic ring allows for sensitive detection using a UV-Vis or Photodiode Array (PDA) detector. A PDA detector is superior as it provides spectral data, which can help in peak purity assessment and impurity identification.

Experimental Protocol: HPLC-PDA for Assay and Purity

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and PDA detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic Acid (TFA) in Water

    • B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

  • Gradient Elution: 50% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: PDA detection at 254 nm.

  • Sample Preparation: Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol to create a 1 mg/mL stock solution.[10] Dilute further as needed for the calibration curve.

Workflow for HPLC Analysis

Caption: Workflow for HPLC-PDA analysis of this compound.

Gas Chromatography (GC)

While HPLC is ideal for the main compound, GC is superior for analyzing volatile and semi-volatile impurities, particularly residual solvents from the manufacturing process.[7] A static headspace (HS) autosampler coupled with a Flame Ionization Detector (FID) provides the necessary sensitivity and avoids injecting the non-volatile components of the sample matrix onto the GC column.

Causality Behind Experimental Choices:

  • Technique: Headspace GC is chosen because it selectively introduces volatile analytes into the GC system, protecting the instrument and improving sensitivity for low-level residual solvents.

  • Detector: An FID is highly sensitive to hydrocarbons (the most common class of organic solvents) and provides a robust, linear response over a wide concentration range.

Experimental Protocol: Headspace GC-FID for Residual Solvents

  • Instrumentation: GC system with an HS autosampler and FID.

  • Column: DB-624 or equivalent, 30 m x 0.32 mm, 1.8 µm film thickness.

  • Carrier Gas: Helium or Hydrogen at a constant flow of 2.0 mL/min.

  • Oven Program: 40°C (hold for 5 min), ramp to 220°C at 10°C/min, hold for 5 min.

  • Injector Temperature: 230°C.

  • Detector Temperature: 250°C.

  • Headspace Parameters:

    • Vial Equilibration Temperature: 80°C.

    • Vial Equilibration Time: 15 min.

  • Sample Preparation: Accurately weigh 100 mg of this compound into a 20 mL headspace vial. Add 5 mL of a suitable solvent (e.g., DMSO) and seal immediately.

Comparative Summary: Chromatographic Methods
ParameterHPLC-PDAHeadspace GC-FID
Primary Application Assay, Purity, Non-volatile ImpuritiesResidual Solvents, Volatile Impurities
Specificity High (separation + UV spectra)High (separation by boiling point)
Precision (%RSD) < 1.0% for Assay, < 5% for Impurities[3]< 10% for trace solvents
Accuracy (% Recovery) 98.0 - 102.0%[3]90.0 - 110.0%
Limit of Quantitation ~0.01% relative to main peak~1-10 ppm depending on solvent
Trustworthiness Gold standard for API purity analysis.Standard method for residual solvent testing per ICH Q3C.

Spectroscopic Techniques: The Keys to Identity and Structure

Spectroscopic methods provide orthogonal data to confirm the identity and molecular structure of the compound, a critical component of any quality control system.[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for unambiguous structure elucidation and identification.[12][13] For this compound, a suite of experiments provides a complete picture.

Causality Behind Experimental Choices:

  • ¹H NMR: Provides information on the number, environment, and connectivity of protons.

  • ¹³C NMR: Identifies all unique carbon atoms in the molecule, including the carbonyl carbon.

  • ¹⁹F NMR: Directly observes the fluorine atom, providing a highly specific test for identity and purity with respect to fluorinated isomers.

  • 2D NMR (e.g., COSY, HSQC): Used to confirm the connectivity between protons and carbons, definitively assembling the molecular structure.[14]

Experimental Protocol: NMR for Structural Confirmation

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve ~10-20 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃).

  • ¹H NMR: Acquire spectrum with a standard pulse program. Chemical shifts, integration, and coupling patterns should match the expected structure.

  • ¹³C NMR: Acquire spectrum using a proton-decoupled pulse program. The number of signals should correspond to the 10 carbon atoms in the structure.

  • ¹⁹F NMR: Acquire spectrum to confirm the presence and environment of the single fluorine atom.

Mass Spectrometry (MS)

MS provides precise molecular weight information and fragmentation patterns that serve as a molecular fingerprint.[7] When coupled with a chromatographic inlet (LC-MS or GC-MS), it is an unparalleled tool for identifying unknown impurities at trace levels.[5]

Causality Behind Experimental Choices:

  • Ionization Technique: Electrospray Ionization (ESI) is suitable for LC-MS analysis of this moderately polar molecule.

  • Mass Analyzer: A high-resolution mass spectrometer (HRMS) like a TOF (Time-of-Flight) or Orbitrap can determine the molecular formula of the parent ion and its fragments, enabling confident impurity identification.

Experimental Protocol: LC-MS for Impurity Identification

  • Instrumentation: HPLC system coupled to an ESI-HRMS detector.

  • LC Method: Use the same HPLC method as described in Section 2.1, but replace the TFA in the mobile phase with formic acid for better MS compatibility.[15]

  • MS Parameters:

    • Ionization Mode: Positive ESI.

    • Mass Range: 50 - 500 m/z.

    • Data Acquisition: Full scan mode to detect all ions.

Workflow for Structure Elucidation

Caption: Complementary spectroscopic workflows for structural confirmation.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid, non-destructive technique used for identity confirmation.[16] It works by detecting the vibrational frequencies of functional groups within the molecule. It is an excellent tool for a quick identity check against a known reference standard.

Experimental Protocol: ATR-FTIR for Identity

  • Instrumentation: FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.

  • Analysis: Compare the sample's spectrum to that of a qualified reference standard. Key expected peaks include:

    • ~1700 cm⁻¹: C=O stretch (ketone).

    • ~3000-2850 cm⁻¹: C-H stretches (aliphatic).

    • ~1600 cm⁻¹: C=C stretch (aromatic).

    • ~1250 cm⁻¹: C-F stretch.

Comparative Summary: Spectroscopic Methods
ParameterNMR SpectroscopyMass SpectrometryFTIR Spectroscopy
Primary Application Definitive Structure Elucidation & IdentificationMolecular Weight, Impurity IDRapid Identity Confirmation
Specificity Very High (unique fingerprint for entire molecule)Very High (mass-to-charge ratio)Moderate (functional group region)
Quantitation Possible (qNMR) but complexNot primary use unless with specific calibrationNot quantitative
Trustworthiness Absolute structural proof.Confirms molecular formula and identifies unknowns.Excellent for quick raw material ID verification.

Integrated Quality Control Strategy

No single method is sufficient for the complete quality control of a pharmaceutical intermediate. A robust strategy leverages the strengths of multiple, orthogonal techniques to create a self-validating system.

Workflow for Batch Release QC

Caption: An integrated quality control workflow for batch release.

This integrated approach ensures that every batch of this compound is not only confirmed to be the correct material (via FTIR and NMR) but also meets stringent purity requirements (via HPLC and GC) and has the correct potency (via HPLC assay). This comprehensive analytical package provides the highest degree of confidence for professionals in drug development and manufacturing.

References

  • Vertex AI Search. (n.d.). Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing.
  • Pharmuni. (n.d.). Validating Analytical Methods in Pharmaceuticals.
  • Pharma Beginners. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
  • Chang, W. (2023). Validation and Comparison of Drug Analysis Techniques and Chromatographic Methods. Pharmaceutical Analytica Acta, 14, 737.
  • IVT Network. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
  • Dispas, A., et al. (2022). Emerging analytical techniques for pharmaceutical quality control: Where are we in 2022? Journal of Pharmaceutical and Biomedical Analysis, 221, 115071.
  • PharmaVED. (2024). Key Analytical Techniques Powering Pharmaceutical Quality Control.
  • Ghelani, V., et al. (n.d.). Analytical method validation: A brief review.
  • ResearchGate. (2022). Emerging analytical techniques for pharmaceutical quality control: Where are we in 2022?
  • Sielc.com. (2008). Pharmaceutical analysis in quality control.
  • University of Pretoria. (2024). A Highly Sensitive RP HPLC-PDA Analytical Method.
  • ResearchGate. (n.d.). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy.
  • Powers Group, UNL. (n.d.). Introduction to NMR and Its Application in Metabolite Structure Determination.
  • Breitmaier, E. (n.d.). STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide.
  • SIELC Technologies. (n.d.). Separation of 6-Methylindan-4-ol on Newcrom R1 HPLC column.
  • Albanese, D. C. M., et al. (2025). Identification and structure elucidation by NMR spectroscopy of an impurity in flame retardants preparation. Analytical Sciences, 41(8), 1413-1418.
  • Wockhardt Research Centre. (n.d.). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152.
  • ChemicalBook. (n.d.). This compound | 174603-42-0.
  • ResearchGate. (n.d.). FTIR and FT Raman spectra and analysis of poly(4-methyl-1-pentene).
  • PubMed. (2010). FTIR and FTRaman spectroscopic investigation of 2-bromo-4-methylaniline using ab initio HF and DFT calculations.
  • ChemicalBook. (n.d.). 7-Fluoro-4-methyl-indan-1-one CAS 137466-14-9.
  • ChemicalBook. (2023). This compound - Safety Data Sheet.

Sources

Safety Operating Guide

A Guide to the Safe Disposal of 6-Fluoro-4-methylindan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the meticulous management of chemical reagents is a cornerstone of both laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 6-Fluoro-4-methylindan-1-one, ensuring compliance with safety regulations and fostering a secure research environment. The procedures outlined herein are grounded in established safety principles and regulatory guidelines, designed to be both practical and scientifically sound.

Disclaimer: This document is intended as a general guide. It is imperative to consult the specific Safety Data Sheet (SDS) provided by the manufacturer for this compound and to adhere to the protocols established by your institution's Environmental Health and Safety (EHS) department.[1] This guide supplements, but does not supersede, official documentation and institutional requirements.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, the paramount concern is personal and environmental safety. Appropriate Personal Protective Equipment (PPE) is mandatory.

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecification
Eye Protection Tightly fitting safety goggles or a face shield.
Hand Protection Chemical-resistant gloves, such as nitrile rubber. Gloves should be inspected before use and disposed of according to good laboratory practices.[2]
Body Protection A laboratory coat is essential. For larger quantities or in the event of a spill, a chemical-resistant apron or suit is recommended.
Respiratory Protection Work should be conducted in a well-ventilated area, ideally within a chemical fume hood.[3][4] If ventilation is inadequate or if there is a risk of aerosolization, a NIOSH-approved respirator with a suitable cartridge should be used.

Always handle this compound away from ignition sources, as the flammability of similar compounds necessitates this precaution.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste.[5] Due to its chemical structure (a halogenated ketone), it requires specific handling and segregation to prevent dangerous reactions and ensure proper disposal.[6][7]

Step 1: Waste Identification and Segregation

  • Classification: this compound waste is classified as hazardous chemical waste. Specifically, it falls into the category of halogenated organic waste.[8]

  • Segregation: It is critical to segregate this waste from other chemical streams. Do not mix with:

    • Non-halogenated organic solvents[7]

    • Acids

    • Bases

    • Oxidizers[8]

    • Aqueous waste

Mixing incompatible waste streams can lead to hazardous reactions and complicates the disposal process.[6]

Step 2: Containerization

  • Container Type: Use a designated, leak-proof, and chemically compatible waste container. High-density polyethylene (HDPE) or glass containers are generally suitable.

  • Labeling: The container must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste"[9]

    • The full chemical name: "this compound"

    • The primary hazard(s) (e.g., "Harmful if swallowed," based on similar compounds)[10]

    • An accumulation start date[9]

  • Filling: Do not fill the waste container beyond 90% of its capacity to allow for vapor expansion and prevent spills.[11]

Step 3: Storage

  • Store the sealed and labeled hazardous waste container in a designated satellite accumulation area or a central hazardous waste storage area.[12]

  • The storage area should be well-ventilated, secure, and away from general laboratory traffic.

  • Ensure secondary containment is in place to capture any potential leaks.

Step 4: Arranging for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or the designated chemical waste management office to schedule a pickup for the hazardous waste.

  • Do not attempt to dispose of this chemical down the drain or in regular trash.[7]

  • The final disposal will be conducted by a licensed hazardous waste disposal company, likely through controlled incineration at a permitted facility.

Emergency Procedures: Spill and Exposure

In the event of a spill or personal exposure, immediate and correct action is crucial.

Spill Cleanup:

  • Evacuate and Alert: Notify personnel in the immediate vicinity and evacuate the area if the spill is large or in a poorly ventilated space.

  • Containment: For small spills, use an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad to contain the material. Avoid using combustible materials like paper towels for the bulk of the spill.

  • Collection: Wearing appropriate PPE, carefully collect the absorbed material using non-sparking tools and place it into a designated hazardous waste container.

  • Decontamination: Clean the spill area thoroughly with soap and water. All materials used for cleanup are considered hazardous waste and must be disposed of accordingly.[7]

  • Reporting: Report the spill to your supervisor and the EHS department.

Personal Exposure:

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately remove contaminated clothing and wash the affected skin with copious amounts of soap and water.[10]

  • Eye Contact: Flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[10]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[10]

Regulatory Framework

The management of hazardous waste in a laboratory setting is governed by several federal and state regulations. Key among these are the guidelines set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the standards for laboratory safety established by the Occupational Safety and Health Administration (OSHA).[5][9][13][14] Adherence to your institution's Chemical Hygiene Plan (CHP) is also mandatory.[3]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound A Start: Have this compound for Disposal B Wear Appropriate PPE A->B C Is this a spill? B->C D Follow Spill Cleanup Protocol C->D Yes E Classify as Halogenated Organic Waste C->E No G Containerize in a Labeled, Leak-Proof Container D->G F Segregate from Incompatible Waste E->F F->G H Store in Designated Hazardous Waste Area G->H I Contact EHS for Waste Pickup H->I J End: Proper Disposal I->J

Caption: Decision workflow for the disposal of this compound.

References

  • Occupational Safety and Health Administration. (n.d.). Laboratories - Standards.
  • ChemicalBook. (2023, May 6). This compound - Safety Data Sheet.
  • Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
  • Occupational Safety and Health Administration. (n.d.). OSHA Factsheet Laboratory Safety Chemical Hygiene Plan.
  • Oregon Occupational Safety and Health. (n.d.). Preventing Exposure to Hazardous Chemicals in Laboratories.
  • Safety Partners, LLC. (2021, May 27). The OSHA Lab Standard and the OSHA Hazard Communication Standard: Which Standard Applies in Your Workplace?
  • U.S. Environmental Protection Agency. (n.d.). The Essential Guide to Sustainability and Compliance for Industrial Waste Management.
  • U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide.
  • AEG Environmental. (2016, December 5). Best Practices for Hazardous Waste Disposal.
  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste.
  • ECHEMI. (n.d.). 6-Fluoro-1-indanone SDS, 1481-32-9 Safety Data Sheets.
  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.
  • Sigma-Aldrich. (2025, September 22). Safety Data Sheet.
  • ChemicalBook. (n.d.). This compound | 174603-42-0.
  • Yale Environmental Health & Safety. (n.d.). Management of Hazardous Waste Procedure.
  • Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide.
  • Fisher Scientific. (2007, December 10). Safety Data Sheet.
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
  • Echemi. (n.d.). 3-(4-Fluorophenyl)-2,3-dihydro-6-methyl-1H-inden-1-one Safety Data Sheets.
  • University of Oslo. (n.d.). Chemical and Hazardous Waste Guide.
  • University of Groningen. (n.d.). Hazardous waste acceptance conditions.
  • BenchChem. (n.d.). A Comprehensive Guide to the Safe Disposal of 4-Methyl-1-indanone.
  • BenchChem. (n.d.). Proper Disposal of Hepta-1,6-dien-4-one: A Step.

Sources

A Researcher's Guide to the Safe Handling of 6-Fluoro-4-methylindan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development and scientific research. Among these, 6-Fluoro-4-methylindan-1-one, a fluorinated indanone derivative, presents unique handling requirements that necessitate a robust understanding of its potential hazards and the corresponding safety protocols. This guide provides an in-depth, procedural framework for the safe handling, use, and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of your research.

Hazard Assessment and Toxicology Profile

While specific toxicological data for this compound is not extensively documented, the safety data sheets (SDS) for structurally similar compounds, such as 6-Fluoro-1-indanone, provide critical insights into its potential hazards. The primary concerns associated with this class of halogenated ketones include:

  • Acute Oral Toxicity : Similar compounds are classified as harmful if swallowed.[1]

  • Skin and Eye Irritation : Direct contact can cause skin irritation and serious eye irritation.

  • Respiratory Irritation : Inhalation of dust or vapors may lead to respiratory irritation.[2]

Given these potential hazards, a comprehensive approach to personal protective equipment (PPE) is not merely a recommendation but a critical component of the experimental workflow.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is dictated by the identified hazards. For this compound, the following ensemble is mandatory to mitigate risks of exposure through inhalation, dermal contact, and ocular contact.

PPE CategorySpecific Requirements and Rationale
Eye and Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1] A face shield should be worn in addition to goggles when there is a significant splash hazard, such as during bulk transfers or solution preparations.[3][4] This dual-layer protection is essential to prevent contact with the corrosive and irritant properties of the compound.
Hand Protection Disposable nitrile gloves are the minimum requirement for incidental contact.[3] For tasks with a higher risk of prolonged or direct contact, double-gloving with nitrile gloves or using a more robust glove material such as butyl rubber or fluoro-elastomer (Viton™) is recommended, as these offer better resistance to ketones and halogenated organic compounds.[4][5] Always inspect gloves before use and employ proper removal techniques to avoid skin contact with a contaminated surface.
Body Protection A flame-retardant laboratory coat is essential. For operations with a higher risk of splashes or spills, consider wearing impervious clothing.[1] Long pants and closed-toe shoes are a minimum requirement for any laboratory work.[3]
Respiratory Protection All handling of solid this compound and its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[6] If exposure limits are exceeded or if symptoms of respiratory irritation occur, a full-face respirator with an appropriate organic vapor cartridge is necessary.[1]
Operational Workflow for Safe Handling

A systematic approach to handling this compound, from receipt to disposal, is crucial for maintaining a safe laboratory environment.

cluster_0 Pre-Handling cluster_1 Handling cluster_2 Post-Handling Receipt_and_Storage Receipt and Storage - Verify container integrity. - Store in a cool, dry, well-ventilated area. - Segregate from incompatible materials. Preparation Preparation - Don all required PPE. - Work within a chemical fume hood. - Use spark-proof tools for solids. Receipt_and_Storage->Preparation Proceed to use Experimentation Experimentation - Maintain situational awareness. - Keep containers closed when not in use. - Avoid generating dust or aerosols. Preparation->Experimentation Begin experiment Decontamination Decontamination - Clean work surfaces thoroughly. - Decontaminate reusable equipment. Experimentation->Decontamination Experiment complete Waste_Disposal Waste Disposal - Segregate halogenated waste. - Use labeled, leak-proof containers. - Arrange for professional disposal. Decontamination->Waste_Disposal Segregate waste PPE_Removal PPE Removal - Remove gloves using proper technique. - Wash hands thoroughly. Waste_Disposal->PPE_Removal Final step

Caption: Workflow for the safe handling of this compound.

Step-by-Step Handling Protocol:

  • Receiving and Storage : Upon receipt, visually inspect the container for any signs of damage or leakage. Store the container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[7][8]

  • Preparation : Before handling, ensure you are wearing all the required PPE as outlined in the table above. All manipulations of the solid compound or its solutions must be performed within a certified chemical fume hood.

  • Weighing and Transfer : When weighing the solid, use a balance inside the fume hood or in a ventilated enclosure to prevent the dispersion of dust. Use spark-proof tools to handle the solid.

  • In-Experiment Handling : Keep all containers with the compound tightly sealed when not in use. If heating is required, use a controlled heating mantle and monitor the reaction closely.

  • Decontamination : After the procedure is complete, decontaminate all surfaces and reusable glassware.

Spill Management and Emergency Procedures

In the event of a spill, immediate and appropriate action is critical to prevent exposure and further contamination.

  • Minor Spills : For small spills within a chemical fume hood, use an inert absorbent material like vermiculite or sand to contain and absorb the material.[9] The collected material should be placed in a sealed, labeled container for hazardous waste disposal.

  • Major Spills : In the case of a large spill, evacuate the immediate area and alert your institution's Environmental Health and Safety (EHS) department. Prevent the spill from entering drains.

First Aid Measures:

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][10]

  • Skin Contact : Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[1][7]

  • Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[7][8]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

Disposal Plan: A Commitment to Safety and Environmental Responsibility

The disposal of this compound and its contaminated waste must be handled with the utmost care to ensure environmental protection and regulatory compliance.

Waste Segregation and Collection:

  • Identify as Hazardous Waste : All waste containing this compound, including contaminated consumables (e.g., gloves, absorbent pads), is to be treated as hazardous chemical waste.[6][9]

  • Segregate Halogenated Waste : It is crucial to collect halogenated organic waste separately from non-halogenated waste streams to facilitate proper disposal by licensed hazardous waste management facilities.[6]

  • Use Appropriate Containers : Collect waste in designated, leak-proof, and chemically compatible containers. The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols.[9] Do not overfill waste containers; a headspace of at least 10% should be left to allow for vapor expansion.

Disposal Procedure:

  • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. Do not attempt to dispose of this chemical through standard laboratory drains or as regular solid waste.[1][6] The final disposal will likely involve high-temperature incineration by a licensed facility.

By adhering to these detailed protocols, researchers can confidently and safely work with this compound, fostering a culture of safety and scientific excellence within the laboratory.

References

  • Environmental Health and Safety. Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]

  • Bernardo Ecenarro. Recommended PPE to handle chemicals. Retrieved from [Link]

  • Environmental Health and Safety, The University of Tennessee, Knoxville. Personal Protective Equipment (PPE). Retrieved from [Link]

  • Princeton University Environmental Health and Safety. Section 6C: Protective Equipment. Retrieved from [Link]

  • Organic Syntheses. Submitted by Tiantong Lou, E-Ting Liao, Ashraf Wilsily, and Eric Fillion. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.